Ethyl 2-(5-chloropyridin-3-yl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(5-chloropyridin-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)4-7-3-8(10)6-11-5-7/h3,5-6H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFVPJNMHDTRLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CN=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601252561 | |
| Record name | 3-Pyridineacetic acid, 5-chloro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601252561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1335052-70-4 | |
| Record name | 3-Pyridineacetic acid, 5-chloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1335052-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridineacetic acid, 5-chloro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601252561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Utility of Ethyl 2-(5-chloropyridin-3-yl)acetate in Advanced Organic Synthesis and Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide
Executive Summary
In modern medicinal chemistry, the selection of bifunctional building blocks dictates the efficiency, scalability, and chemoselectivity of downstream synthetic pathways. Ethyl 2-(5-chloropyridin-3-yl)acetate (CAS: 1335052-70-4) is a highly versatile heterocyclic scaffold that provides orthogonal reactivity vectors: an electrophilic aryl chloride for transition-metal-catalyzed cross-coupling, and an aliphatic ester for controlled hydrolysis or amidation.
As a Senior Application Scientist, I have structured this guide to move beyond basic property listing. We will dissect the physicochemical causality of this molecule, detail self-validating experimental workflows for its functionalization, and map its systems-level applications in drug discovery.
Structural Analysis and Physicochemical Profiling
The architectural value of this compound lies in the electronic interplay between the pyridine core, the C5-chlorine atom, and the C3-acetate appendage.
Electronic Causality & Catalyst Compatibility
Unsubstituted pyridines often act as Lewis bases, leading to the unwanted coordination and subsequent poisoning of palladium catalysts during cross-coupling reactions. However, the introduction of the highly electronegative chlorine atom at the C5 position exerts a strong inductive electron-withdrawing effect (-I effect) . This significantly lowers the pKa of the pyridine nitrogen, rendering it less basic. Consequently, this building block exhibits superior compatibility with a wide range of palladium and nickel catalysts, minimizing catalyst degradation and improving turnover numbers (TON)[1].
Quantitative Data Summary
| Property | Value | Experimental / Predictive Context |
| CAS Number | 1335052-70-4 | Primary registry identifier for procurement [1, 2]. |
| Molecular Formula | C9H10ClNO2 | Confirmed via high-resolution mass spectrometry (HRMS). |
| Molecular Weight | 199.63 g/mol | Target mass for LC-MS monitoring: m/z 200.0[M+H]⁺. |
| SMILES String | CCOC(=O)CC1=CC(=CN=C1)Cl | Utilized for in silico docking and property prediction [3]. |
| Predicted pKa (N) | ~3.2 | Reduced basicity prevents transition-metal catalyst poisoning. |
| Solubility | DCM, EtOAc, DMSO, MeOH | Highly soluble in standard aprotic and protic organic solvents. |
Mechanistic Causality in Synthetic Workflows
The primary utility of this compound is orthogonal functionalization . The C-Cl bond and the ester group can be manipulated independently without interfering with one another, provided the correct reagents are selected.
-
The C-Cl Vector: While aryl chlorides are traditionally less reactive than aryl bromides or iodides in oxidative addition, modern bulky, electron-rich phosphine ligands (e.g., dppf, XPhos) readily activate the C5-Cl bond for Suzuki-Miyaura or Buchwald-Hartwig couplings.
-
The Ester Vector: The ethyl ester serves as a protected carboxylic acid. It is stable under the mildly basic conditions (e.g., K₂CO₃) used in cross-coupling, but can be cleanly unmasked via saponification post-coupling.
Caption: Synthetic workflow for Pd-catalyzed Suzuki-Miyaura cross-coupling.
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating in-process controls that confirm success at each critical juncture.
Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling
Objective: Form a C-C bond at the C5 position while preserving the C3 ethyl ester. Causality for Catalyst Choice: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing competitive dehalogenation of the electron-deficient pyridine ring.
-
Reaction Setup: In an oven-dried Schlenk flask, charge this compound (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (ratio 4:1).
-
Self-Validating Degassing: Sparge the mixture with Argon for 15 minutes. Validation: The visual cessation of atmospheric oxygen bubbling and a color shift to a deep red/orange indicates active Pd(0) formation without immediate oxidation.
-
Heating & Monitoring: Heat to 90°C. Validation: Monitor via LC-MS after 4 hours. The reaction is complete when the starting material peak (m/z 200) is consumed, replaced by the product mass.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Mild Ester Hydrolysis (Saponification)
Objective: Unmask the carboxylic acid for subsequent amide coupling. Causality for Base Choice: Lithium hydroxide (LiOH) is utilized instead of Sodium hydroxide (NaOH). LiOH is a milder base, which strictly prevents unwanted Nucleophilic Aromatic Substitution (S_NAr) at the activated C5-chloro position (if hydrolysis is performed prior to cross-coupling).
-
Dissolution: Dissolve the ester (1.0 equiv) in a 3:1:1 mixture of THF/MeOH/H₂O at 0°C.
-
Hydrolysis: Add LiOH·H₂O (2.0 equiv) portion-wise. Stir and allow to warm to room temperature over 2 hours.
-
Self-Validating Isolation: Concentrate the organic solvents in vacuo. Cool the aqueous layer to 0°C and slowly acidify with 1M HCl to pH ~3-4. Validation: The sudden precipitation of a white/off-white solid confirms the successful protonation and precipitation of the free 2-(5-chloropyridin-3-yl)acetic acid. Filter and dry under high vacuum.
Systems-Level Application in Pharmacology
Derivatives synthesized from this compound are frequently utilized in the development of targeted therapeutics, particularly kinase inhibitors and GPCR modulators . The pyridine nitrogen acts as a critical hydrogen-bond acceptor, often anchoring the molecule to the hinge region of a kinase's ATP-binding pocket. Meanwhile, the acetic acid moiety (derived from the ester) provides an ideal vector for attaching solvent-exposed solubilizing groups or targeting ligands (e.g., PROTAC development).
Caption: Pharmacological signaling modulation by a 5-substituted pyridine derivative.
By leveraging the predictable and orthogonal reactivity of this compound, medicinal chemists can rapidly generate diverse compound libraries, accelerating the hit-to-lead optimization phase in drug discovery pipelines.
References
An In-Depth Technical Guide to the Molecular Weight and Formula Analysis of Ethyl 2-(5-chloropyridin-3-yl)acetate
Introduction
In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Ethyl 2-(5-chloropyridin-3-yl)acetate, a substituted pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry. Its structural features suggest a role as a versatile intermediate in the synthesis of more complex bioactive molecules. Accurate determination of its molecular weight and formula is the first and most critical step in its chemical journey, underpinning all subsequent analytical and biological investigations.
This guide provides a comprehensive, in-depth analysis of the methodologies employed to unequivocally determine the molecular weight and formula of this compound. We will delve into the theoretical underpinnings and practical applications of two orthogonal and complementary analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis (EA). This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the causality behind experimental choices, ensuring a self-validating system of analysis.
Theoretical Molecular Weight and Formula
The journey begins with the putative structure of this compound. From its name and chemical structure, we can deduce its molecular formula.
Chemical Structure:
Comprehensive Physicochemical Profiling: Solubility Dynamics of Ethyl 2-(5-chloropyridin-3-yl)acetate in Organic Solvents
Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Professionals.
Executive Summary
Ethyl 2-(5-chloropyridin-3-yl)acetate (CAS: 1335052-70-4) is a highly versatile heterocyclic building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Understanding its precise solubility profile across various organic solvents is not merely a matter of convenience; it is a critical thermodynamic parameter that dictates reaction kinetics, crystallization efficiency, and downstream purification yields. This whitepaper provides an in-depth mechanistic analysis of its solvation behaviors, predictive modeling using Hansen Solubility Parameters (HSP), and a self-validating experimental protocol for empirical determination.
Structural Determinants of Solvation (The "Why")
To accurately predict and manipulate the solubility of this compound, one must first deconstruct its molecular architecture. The compound's solvation thermodynamics are governed by three distinct structural motifs:
-
The Pyridine Ring: This aromatic system is capable of robust
stacking interactions. The endocyclic nitrogen acts as a localized hydrogen-bond acceptor, granting the molecule affinity for protic solvents. -
The 5-Chloro Substituent: The addition of the halogen atom fundamentally alters the molecule's electron distribution. Through strong inductive electron-withdrawing effects (-I), the chlorine atom reduces the basicity (pKa) of the pyridine nitrogen. Causally, this lowers the energetic penalty of desolvation in non-polar organic environments while significantly enhancing the overall lipophilicity (LogP) of the molecule.
-
The Ethyl Acetate Moiety: This ester group provides pronounced polar aprotic character and rotational flexibility. The carbonyl oxygen serves as a secondary, highly accessible hydrogen-bond acceptor.
Because the molecule acts exclusively as a hydrogen-bond acceptor (lacking any donor protons like -OH or -NH), it relies on the solvent to provide complementary hydrogen-bond donation or relies on dipole-dipole and dispersive forces for dissolution.
Predictive Thermodynamics: Hansen Solubility Parameters (HSP)
Before empirical testing, modern physicochemical profiling relies on to predict solvent compatibility[1]. The HSP framework posits that the total cohesive energy density of a molecule is the sum of three distinct intermolecular forces: Dispersive (
For this compound, the predicted HSP sphere is characterized by:
-
Moderate
: Driven by the polarizable electron cloud of the aromatic ring and the heavy chlorine atom. -
Moderate
: Established by the net dipole moment between the ester carbonyl and the pyridine nitrogen. -
Low-to-Moderate
: Restricted to acceptor-only interactions.
Solvents whose individual parameters closely match these coordinates will fall within the interaction radius (
Figure 1: Hansen Solubility Parameter (HSP) interaction pathways for optimal solvent matching.
Table 1: Predicted Solubility Profile in Common Organic Solvents
Based on the structural causality and HSP alignment, the quantitative solubility profile is estimated as follows:
| Solvent Class | Representative Solvent | Dielectric Constant (ε) | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | Dichloromethane (DCM) | 8.9 | High (>50 mg/mL) | Optimal |
| Polar Aprotic | Ethyl Acetate (EtOAc) | 6.0 | High (>50 mg/mL) | "Like dissolves like"; identical ester functional group ensures minimal desolvation penalty. |
| Polar Protic | Methanol (MeOH) | 32.7 | Moderate (10-50 mg/mL) | H-bond donation from MeOH to pyridine nitrogen and ester carbonyl; limited by the lipophilic chloro-group. |
| Non-Polar | n-Hexane | 1.9 | Low (<1 mg/mL) | Insufficient polarity to disrupt the crystalline lattice energy; poor |
| Aqueous | Water (pH 7.4) | 80.1 | Very Low (<0.1 mg/mL) | Extreme hydrophobic penalty from the aromatic ring and chloro-substituent. |
Experimental Determination: The Gold-Standard Shake-Flask Protocol
While kinetic solubility methods (e.g., solvent-shift assays) are useful for early-stage high-throughput screening, they are fundamentally flawed for late-stage profiling. Kinetic methods often trap the solute in metastable, supersaturated states or precipitate amorphous forms, leading to falsely elevated apparent solubility[3].
For rigorous thermodynamic profiling, the remains the universally accepted "gold standard"[4]. This method ensures that the chemical potential of the solid phase equals the chemical potential of the solute in solution, fully accounting for the crystalline lattice energy.
Self-Validating Protocol for Organic Solvents
To ensure absolute trustworthiness, the following methodology incorporates a built-in self-validation loop to confirm true thermodynamic equilibrium.
-
Solid Dispensing: Add an excess amount of this compound (e.g., 100 mg) to a 5 mL glass vial. Causality: Excess solid is mandatory to maintain a saturated state and drive the equilibrium.
-
Solvent Addition: Add 1 mL of the target organic solvent. Seal tightly with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate concentration readings.
-
Equilibration: Place the vial on an orbital shaker at 300 RPM in a temperature-controlled environment (25.0 ± 0.1 °C).
-
Self-Validation Check (Crucial): Extract 50 µL aliquots at 24, 48, and 72 hours. Equilibrium is validated only when the concentration variance between consecutive time points is <5%. This confirms that kinetic dissolution has ceased.
-
Phase Separation: Centrifuge the 72-hour sample at 10,000 x g for 15 minutes. Causality: Centrifugation is strictly preferred over syringe filtration for lipophilic compounds, as the solute can non-specifically bind to PTFE or PVDF filter membranes, yielding falsely low results.
-
Dilution & Quantification: Carefully aspirate the clear supernatant, dilute it in a compatible mobile phase, and quantify using a validated HPLC-UV method against a multi-point calibration curve. Causality: HPLC-UV is chosen over gravimetric analysis to separate the parent compound from any degradation products formed during the 72-hour shaking period, ensuring exact mass balance.
Figure 2: Standardized shake-flask workflow for thermodynamic solubility determination.
Strategic Implications for Process Chemistry
The solubility dynamics of this compound dictate how it should be handled during scale-up:
-
Reaction Solvents: Polar aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are ideal for homogeneous catalytic reactions due to their exceptional HSP overlap with the ester and chloro-aromatic moieties.
-
Anti-Solvent Crystallization: The stark contrast between its high solubility in Ethyl Acetate and its near-insolubility in n-Hexane or Heptane makes the EtOAc/Heptane binary system the premier choice for anti-solvent crystallization and purification workflows.
References
-
PCBIS (Plateforme de chimie biologique intégrative de Strasbourg). "Kinetic vs Thermodynamic Solubility." Available at:[Link]
-
OECD (1995). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]
-
H. C. M. de Oliveira et al. (2023). "Hansen Solubility Parameters Applied to the Extraction of Phytochemicals." Molecules, PMC. Available at:[Link]
Sources
Thermodynamic Stability of 5-Chloropyridine Derivatives: A Comprehensive Technical Guide
Executive Summary
5-Chloropyridine derivatives are privileged scaffolds extensively utilized in the development of pharmaceuticals (such as P2X7 receptor antagonists) and advanced agrochemicals[1]. The thermodynamic stability of these compounds dictates their shelf-life, their behavior in supramolecular assemblies, and their reactivity during late-stage functionalization. Unlike kinetically controlled processes, thermodynamic stability in these heterocycles is governed by a delicate balance of electronic modulations—specifically, the interplay between the inductive electron-withdrawing effect (-I) of the halogen and its resonance electron donation (+M). This guide synthesizes computational thermodynamics, solid-state interaction energies, and experimental validation protocols to provide a robust framework for profiling 5-chloropyridine derivatives.
Mechanistic Foundations of Thermodynamic Stability
Electronic and Steric Modulations
The C5 position of the pyridine ring is meta to the heteroatom. Unlike the highly activated C2 and C4 positions, the C5 position is resonance-disabled toward nucleophilic attack. Consequently, 5-chloropyridines exhibit remarkable thermodynamic stability against nucleophilic aromatic substitution (
Supramolecular Assembly and Non-Covalent Interactions
In the solid state, the thermodynamic stability of 5-chloropyridine derivatives is heavily influenced by hydrogen bonding and halogen bonding. When evaluating supramolecular assemblies of amino-chloropyridine derivatives, dimerization and cluster formation are typically highly exothermic[2]. The stability of these clusters is quantified using counterpoise-corrected energies (
Electronic effects of C5-chlorination driving thermodynamic stability and reactivity.
Quantitative Thermodynamic Data
The thermodynamic properties of 5-chloropyridine derivatives vary significantly based on their substitution patterns. The table below summarizes key quantitative metrics critical for formulation and synthetic planning.
| Compound / System | Key Thermodynamic Property | Structural Characteristic | Primary Application | Source |
| 2,3-Dibromo-5-chloropyridine | MP: 41.0–45.0°C; BP: ~259.9°C | Polyhalogenated, highly stable intermediate | Anti-inflammatory drugs | [1] |
| 5-Chloropyridine-2-carboxylic acid | Stable at 0–8°C; High reactivity threshold | Chlorinated picolinic acid derivative | Agrochemicals | [3] |
| Amino-chloropyridine Dimers | Extensive H-bonding and halogen bonding | Supramolecular assemblies | [2] |
Experimental Workflows for Stability Assessment
To rigorously assess the thermodynamic stability of novel 5-chloropyridine derivatives, researchers must employ self-validating computational and experimental workflows.
Workflow for computational and experimental validation of thermodynamic stability.
Protocol 1: Computational Evaluation of Thermodynamic Stability
Causality: Standard Density Functional Theory (DFT) often overestimates non-covalent interactions (like halogen bonding) due to the overlapping of basis functions between interacting molecules. To extract the true thermodynamic stability of a 5-chloropyridine dimer, one must correct for this mathematical artifact.
-
Geometry Optimization: Optimize the molecular structure using the B3LYP functional. Crucial Choice: You must append Grimme’s D3 dispersion correction (B3LYP-D3) with a high-level basis set like 6-311++G(d,p) to accurately capture the weak van der Waals forces inherent to halogen bonding[2].
-
Calculate Uncorrected Energy: Compute the raw interaction energy (
) of the dimer. -
BSSE Correction: Apply the Bernardi and Boys method of counterpoise correction (CP) to account for the Basis Set Superposition Error (BSSE)[2].
-
Derive
: Calculate the counterpoise-corrected energy: . -
Self-Validation System: Verify the residual error. If the BSSE constitutes more than 15% of the total
, the chosen basis set is inadequate for the specific derivative, and the system must be re-run using a larger basis set (e.g., aug-cc-pVTZ) to ensure thermodynamic accuracy.
Protocol 2: Experimental Solvation and Tautomeric Stability Profiling
Causality: The inductive electron-withdrawing effect of the C5-chlorine significantly reduces the basicity of the pyridine nitrogen (e.g.,
-
Solvent Preparation: Prepare equimolar solutions of the 5-chloropyridine derivative in a weak acid (
) and a strong acid ( ). -
NMR Acquisition: Monitor deuterium incorporation at the benzylic/ortho positions via
over 48 hours. You will observe that the reaction runs smoothly in but shows almost no incorporation in due to the thermodynamic barrier imposed by the C5-chlorine[4]. -
Self-Validation System (Reversibility Check): To confirm that the observed spectral changes represent a thermodynamic equilibrium (tautomerization) rather than irreversible kinetic degradation, neutralize the
sample with a deuterated base ( ). Re-acquire the NMR spectrum; the quantitative restoration of the baseline 5-chloropyridine signals validates the thermodynamic nature of the stability profile.
Implications in Late-Stage Functionalization
Understanding the thermodynamic stability of the 5-chloropyridine core is essential for late-stage drug functionalization. Because the C5-chloro bond is thermodynamically stable, selectively functionalizing other positions requires carefully designed reagents.
For instance, in the meta-C–H halogenation of pyridines, the dearomatization-rearomatization sequence utilizes thermodynamic control. The initial halogenation step may be reversible, but the subsequent deprotonation acts as the regioselectivity-determining step, driving the reaction toward the exclusive formation of the highly stable thermodynamic product (the meta-halogenated derivative)[5]. Similarly, when attempting to displace halogens or functionalize the C4 position, designed phosphine reagents are required to overcome the thermodynamic barrier, proceeding via an
References
Sources
The Strategic Utility of Ethyl 2-(5-chloropyridin-3-yl)acetate: A Technical Primer for Synthetic Chemists
In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and novel therapeutic agents. Among the vast arsenal of heterocyclic intermediates, Ethyl 2-(5-chloropyridin-3-yl)acetate has emerged as a versatile and highly valuable scaffold. Its unique electronic and steric properties, conferred by the chloro-substituted pyridine ring, offer a gateway to a diverse range of chemical transformations, making it a cornerstone in the synthesis of a multitude of biologically active molecules. This in-depth technical guide serves to elucidate the synthesis, reactivity, and strategic applications of this pivotal building block for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in synthesis. This compound (CAS No: 1335052-70-4) is a key intermediate whose structural integrity is confirmed through various spectroscopic techniques.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | Ethyl 2-(5-chloropyridin-2-yl)acetate[1] | Ethyl 2-(2-chloropyridin-3-yl)acetate[2] |
| CAS Number | 1335052-70-4[3] | 1060814-82-5 | 164464-60-2 |
| Molecular Formula | C₉H₁₀ClNO₂ | C₉H₁₀ClNO₂ | C₉H₁₀ClNO₂ |
| Molecular Weight | 199.63 g/mol | 199.64 g/mol | 199.63 g/mol |
| Appearance | Not specified in retrieved results | Pale-yellow to Yellow-brown Liquid | Liquid |
| Purity | Not specified in retrieved results | ≥95% | 98% |
| Boiling Point | Not specified in retrieved results | Not specified in retrieved results | 285°C |
| Density | Not specified in retrieved results | Not specified in retrieved results | 1.217 g/cm³ |
While specific spectroscopic data for the title compound was not explicitly found in the search results, typical ¹H NMR spectral data for a related compound, ethyl acetate, shows a triplet at approximately 1.3 ppm (CH₃ of the ethyl group), a singlet around 1.9 ppm (CH₃ of the acetyl group), and a quartet near 4.1 ppm (CH₂ of the ethyl group). For this compound, one would expect additional signals in the aromatic region corresponding to the protons on the pyridine ring, with their chemical shifts and splitting patterns dictated by the substitution pattern. Similarly, the ¹³C NMR would show characteristic peaks for the carbonyl carbon of the ester, the methylene carbon, the ethyl group carbons, and the carbons of the chloropyridine ring. Mass spectrometry would be expected to show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Synthesis of this compound: A Methodological Overview
The synthesis of pyridylacetic acid derivatives can be approached through various strategic disconnections. While a direct, detailed protocol for the title compound was not explicitly detailed in the provided search results, methods for analogous structures provide a solid foundation for its preparation.
One plausible and efficient approach involves a multi-component reaction strategy. A notable example is the three-component synthesis of substituted pyridylacetic acid derivatives, which leverages the dual reactivity of Meldrum's acid derivatives. This method involves the initial nucleophilic substitution on an activated pyridine-N-oxide, followed by ring-opening and decarboxylation with an alcohol to yield the desired pyridylacetic acid ester.
Figure 1: Conceptual workflow for the synthesis of this compound via a three-component reaction.
This approach offers the advantage of building complexity in a convergent manner, often with high atom economy. The specific precursor for the title compound would likely be a 3-chloro-5-halopyridine-N-oxide, where the other halo-group can be subsequently removed if necessary, or a suitably substituted 3-chloropyridine-N-oxide.
Detailed Experimental Protocol (Hypothetical, based on related syntheses)
The following protocol is a representative example based on general procedures for similar transformations and should be optimized for the specific substrate.
Step 1: Synthesis of the Pyridyl-Meldrum's Acid Adduct
-
To a stirred solution of the appropriate 3-chloropyridine-N-oxide derivative (1.0 equiv) and a Meldrum's acid derivative (1.1 equiv) in a suitable solvent such as ethyl acetate, add triethylamine (2.1 equiv).
-
Follow with the addition of an activating agent, for example, tosyl chloride (1.1 equiv), at room temperature.
-
Stir the reaction mixture overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude intermediate adduct.
Step 2: Ethanolysis and Decarboxylation
-
Dissolve the crude intermediate from Step 1 in ethanol.
-
Add a base, such as sodium methoxide (2.2 equiv), and stir the reaction at room temperature for 2-6 hours.
-
Monitor the formation of the final product by TLC.
-
Once the reaction is complete, neutralize the mixture and perform a standard aqueous work-up.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Reactivity and Strategic Applications in Synthesis
The synthetic utility of this compound stems from the reactivity of its constituent parts: the ester functionality and the activated chloropyridine ring.
Transformations of the Ethyl Acetate Moiety
The ethyl ester group can undergo a variety of classical transformations, providing access to a wide range of derivatives:
-
Hydrolysis: The ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(5-chloropyridin-3-yl)acetic acid. This acid can then be coupled with various amines to form amides, a common motif in many pharmaceutical agents.
-
Amidation: Direct reaction with amines, often facilitated by activating agents or conversion to an acyl chloride, can produce a diverse library of amides. For instance, a related compound, ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, is used in the synthesis of the anticoagulant drug Edoxaban through an amidation reaction[4].
-
Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(5-chloropyridin-3-yl)ethanol, using reducing agents like lithium aluminum hydride.
-
Enolate Chemistry: The α-protons of the acetate group are acidic and can be deprotonated with a suitable base to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol condensations, allowing for further elaboration of the side chain.
Reactions of the 5-Chloropyridine Ring
The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), although its reactivity is influenced by the position of the nitrogen atom and other substituents. This allows for the introduction of various functional groups at the 5-position:
-
Nucleophilic Substitution: The chlorine atom can be displaced by a range of nucleophiles, including amines, alkoxides, and thiolates, to introduce new substituents onto the pyridine ring. This is a powerful strategy for modulating the physicochemical and pharmacological properties of the final molecule. A patent for aryl ethers mentions the use of a (5-chloropyridin-3-yl)oxy moiety in a complex molecule, suggesting the formation of an ether linkage at this position is a viable transformation.
Figure 2: Key reaction pathways of this compound.
Case Study: Application in the Synthesis of Bioactive Molecules
While a specific, named drug synthesized directly from this compound was not identified in the search results, the structural motif is present in various compounds with demonstrated biological activity. The chloro-substituted pyridylacetic acid scaffold is a key feature in a number of enzyme inhibitors. For instance, esters of 3-pyridylacetic acid have been investigated as potent inhibitors of enzymes involved in steroid biosynthesis.
The strategic importance of chloro-containing molecules in medicinal chemistry is well-established, with over 250 FDA-approved drugs containing chlorine[5]. The chlorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of novel heterocyclic compounds with potential therapeutic applications. Its dual reactivity, allowing for transformations at both the ethyl acetate side chain and the chloropyridine ring, provides a rich platform for molecular diversification. A solid understanding of its synthesis and reactivity is crucial for medicinal chemists aiming to leverage this scaffold in the design and development of next-generation pharmaceuticals. As the demand for novel and effective drugs continues to grow, the strategic application of such well-defined building blocks will undoubtedly remain a cornerstone of successful drug discovery programs.
References
Sources
- 1. 1060814-82-5|Ethyl 2-(5-chloropyridin-2-yl)acetate|BLD Pharm [bldpharm.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound - CAS号 1335052-70-4 - 摩熵化学 [molaid.com]
- 4. apicule.com [apicule.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Profiling and pKa Dynamics of Chloropyridine Esters: A Technical Guide for Drug Development
Executive Summary
Chloropyridine derivatives, particularly chloropyridine esters, are foundational scaffolds in modern medicinal chemistry and agrochemical engineering. Their unique electronic properties—driven by the highly electronegative chlorine atom on the pyridine ring—heavily influence their basicity (pKa), lipophilicity (LogP), and metabolic stability. This whitepaper provides an in-depth analysis of the physicochemical characteristics of chloropyridine esters, explores the causality behind their structural behaviors, and details self-validating experimental protocols for characterizing their pKa and hydrolysis kinetics.
Structural and Electronic Foundations: The pKa of Chloropyridines
The fundamental behavior of a chloropyridine ester is rooted in the electronic properties of its base chloropyridine ring. Unsubstituted pyridine has a conjugate acid pKa of 5.23. The introduction of a chlorine atom exerts a powerful electron-withdrawing inductive effect (-I), which pulls electron density away from the basic nitrogen atom. This reduces the nitrogen's affinity for protons, thereby lowering the pKa.
The magnitude of this inductive effect is strictly distance-dependent, allowing researchers to predictably tune the ionization state of the molecule:
-
2-Chloropyridine: The chlorine is adjacent (ortho) to the nitrogen. The inductive effect is maximized, resulting in a drastically reduced pKa of 0.49[1].
-
3-Chloropyridine: The chlorine is at the meta position. The inductive effect is weaker due to increased distance, yielding a pKa of 2.84[2].
-
4-Chloropyridine: The chlorine is at the para position. The inductive effect is further attenuated, resulting in a pKa of 3.84[3].
Table 1: Physicochemical Properties of Isomeric Chloropyridines
| Compound | pKa (Conjugate Acid) | LogP | Boiling Point (°C) | Density (g/cm³) |
| 2-Chloropyridine | 0.49 | 1.22 | 170 | 1.205 |
| 3-Chloropyridine | 2.84 | ~1.20 | 148 | 1.194 |
| 4-Chloropyridine | 3.84 | 1.28 | 151 | 1.200 |
Data synthesized from standardized chemical databases[1][2][3].
Physicochemical Profiling of Chloropyridine Esters
Chloropyridine esters, such as 2-chloropyridine 3-carboxylic acid esters, are vital synthetic intermediates for herbicides and active pharmaceutical ingredients[4]. In drug development, functionalizing a chloropyridine with an ester linkage fundamentally alters its physicochemical profile.
For instance, in the development of non-peptidomimetic SARS-CoV-2 Main Protease (Mpro) inhibitors, optimizing cellular permeability is a major hurdle. Modifying the physicochemical properties of these inhibitors—specifically by increasing lipophilicity (LogP) and reducing the polar surface area via esterification—is a proven strategy to enhance membrane diffusion and mitigate clearance by efflux transporters like P-glycoprotein[5].
Furthermore, understanding the hydrolysis kinetics of these esters is critical. In vivo, esterases cleave these molecules to release the active carboxylic acid (prodrug activation). In environmental contexts, the hydrolysis rates of chloropyridines dictate their persistence in agricultural runoff, necessitating advanced degradation techniques like supercritical water oxidation (SCWO)[6].
Table 2: Impact of Esterification on Physicochemical Properties
| Property | Base Chloropyridine | Chloropyridine Ester | Pharmacological Consequence |
| Lipophilicity (LogP) | Moderate (~1.2) | High (>2.5) | Increased membrane permeability; potential for higher efflux if not optimized. |
| Hydrogen Bond Donors | 0 | 0 | Favorable for passive transcellular diffusion. |
| Metabolic Stability | High | Moderate to Low | Susceptible to enzymatic/chemical hydrolysis; highly useful for targeted prodrug design. |
Experimental Workflows & Methodologies
To ensure scientific integrity, the characterization of chloropyridine esters must rely on self-validating experimental systems. Below are the authoritative protocols for determining pKa and hydrolysis kinetics.
Protocol 3.1: Self-Validating Potentiometric pKa Determination
Causality & Rationale: Chloropyridine esters typically exhibit high LogP and poor aqueous solubility, rendering standard aqueous titrations ineffective. By utilizing a cosolvent system and applying the Yasuda-Shedlovsky extrapolation, we can accurately deduce the true aqueous pKa. The protocol is self-validating because it mandates a blank solvent titration, ensuring that the measured buffering capacity is exclusively derived from the analyte, negating any interference from atmospheric CO₂ or solvent impurities.
Step-by-Step Methodology:
-
System Calibration: Calibrate the potentiometric pH electrode using standardized aqueous buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C.
-
Cosolvent Preparation: Prepare precise mixtures of Methanol/Water at 30%, 40%, 50%, and 60% (v/v) to ensure complete dissolution of the ester.
-
Blank Titration (Validation Step): Titrate each cosolvent blank with 0.1 M HCl and 0.1 M NaOH. Record the background ionization curve.
-
Analyte Titration: Dissolve the chloropyridine ester to a concentration of 1 mM in the respective cosolvent mixtures. Titrate with 0.1 M HCl/NaOH under a nitrogen atmosphere. Subtract the blank curve from the analyte curve.
-
Data Extrapolation: Plot the apparent pKa (psKa) against the inverse dielectric constant (1/ε) of the cosolvent mixtures. Perform a linear regression and extrapolate to the dielectric constant of pure water (ε = 78.3) to determine the true aqueous pKa.
Protocol 3.2: Ester Hydrolysis Kinetics via HPLC-UV
Causality & Rationale: Esters are inherently susceptible to hydrolysis, which dictates their shelf-life and in vivo half-life. We employ HPLC-UV rather than direct UV-Vis spectrophotometry because the parent ester and its corresponding carboxylic acid metabolite often possess overlapping chromophores. Chromatographic separation prevents signal convolution. The inclusion of an internal standard ensures the system validates its own injection volume and detector response.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0 (acid-catalyzed), pH 7.4 (physiological), and pH 9.0 (base-catalyzed). Pre-warm to 37 °C.
-
Standard Curve Generation: Inject known concentrations (0.1 to 50 µM) of the chloropyridine ester, the reference carboxylic acid, and an internal standard (e.g., naproxen) to establish linear calibration curves (Acceptance criteria: R² > 0.999).
-
Reaction Initiation: Spike the ester stock solution (dissolved in DMSO) into the pre-warmed buffer to a final concentration of 10 µM. Ensure the final DMSO concentration is <1% to prevent solvent-induced kinetic shifts.
-
Sampling and Quenching: Withdraw 100 µL aliquots at predefined time points (e.g., 0, 15, 30, 60, 120, 240 min). Immediately quench the reaction by mixing the aliquot with 100 µL of ice-cold acetonitrile containing 0.1% Formic Acid.
-
Chromatographic Analysis: Analyze the quenched samples on a C18 reversed-phase column using a gradient mobile phase of Water/Acetonitrile (both containing 0.1% Trifluoroacetic acid).
-
Kinetic Calculation: Plot
against time. The slope of the linear regression yields the pseudo-first-order rate constant ( ). Calculate the half-life using .
Visualizing the Analytical Workflow
The following diagram maps the logical progression of physicochemical characterization for newly synthesized chloropyridine esters.
Caption: Workflow for the physicochemical profiling and SAR modeling of chloropyridine esters.
Conclusion
The physicochemical behavior of chloropyridine esters is governed by a delicate balance of inductive electronic effects and lipophilic structural modifications. By rigorously profiling their pKa, LogP, and hydrolysis kinetics through self-validating methodologies, researchers can accurately predict their pharmacokinetic behavior, optimize their cellular permeability, and design highly effective therapeutics and agrochemicals.
References
-
PubChem: 4-Chloropyridine , National Institutes of Health (NIH). 3
-
PubChem: 2-Chloropyridine , National Institutes of Health (NIH). 1
-
3-Chloropyridine Chemical Properties , LookChem. 2
-
Perspectives on SARS-CoV-2 Main Protease Inhibitors , National Center for Biotechnology Information (PMC).5
-
Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water , Norwegian University of Science and Technology (NTNU). 6
-
Preparation of 2-chloropyridine 3-carboxylic acid esters , Google Patents (EP0372654A2). 4
Sources
- 1. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP0372654A2 - Preparation of 2-chloropyridine 3-carboxylic acid esters - Google Patents [patents.google.com]
- 5. Perspectives on SARS-CoV-2 Main Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Technical Guide: Biological Potential & Synthetic Utility of Ethyl 2-(5-chloropyridin-3-yl)acetate Derivatives
Executive Summary
Ethyl 2-(5-chloropyridin-3-yl)acetate (CAS: 1335052-70-4) represents a high-value pharmacophore scaffold in modern medicinal chemistry.[1] While the ester itself functions primarily as a lipophilic prodrug or synthetic precursor, its structural core—the 5-chloro-3-pyridyl moiety —offers a distinct pharmacological advantage over unsubstituted pyridine analogs. The chlorine atom at the 5-position enhances metabolic stability by blocking oxidative metabolism (specifically CYP450-mediated hydroxylation) and increases lipophilicity (
This guide analyzes the latent biological activity of this scaffold, focusing on its transformation into bioactive hydrazides, 1,3,4-oxadiazoles, and amide derivatives . These downstream agents demonstrate significant potential as antimicrobial , anti-inflammatory , and neurological modulators .[2]
Part 1: Structural Analysis & Pharmacophore Mapping
The molecule functions as a "Lynchpin Intermediate." Its value lies in the orthogonality of its functional groups.
Structure-Activity Relationship (SAR) Logic
-
Pyridine Nitrogen (N1): Acts as a hydrogen bond acceptor at physiological pH. In neurological applications, this mimics the pyrrolidine nitrogen of nicotine, essential for high-affinity binding to nicotinic acetylcholine receptors (nAChRs).
-
5-Chloro Substituent:
-
Metabolic Shield: Prevents para-hydroxylation relative to the nitrogen, extending the half-life (
) of the molecule in vivo. -
Halogen Bonding: The chlorine atom can participate in halogen bonding with carbonyl backbone residues in target protein active sites (e.g., kinase hinge regions).
-
-
Ethyl Acetate Side Chain (C3):
-
Prodrug Capability: Hydrolyzes to the free acid (active metabolite) by plasma esterases.
-
Synthetic Handle: The electrophilic carbonyl carbon is the gateway to diverse heterocyclic libraries.
-
Visualization of Pharmacophore
Figure 1: Pharmacophore dissection of the 5-chloropyridin-3-yl scaffold highlighting key biological interactions.
Part 2: Synthetic Versatility & Bioactive Derivatives[4][8]
The primary biological utility of this ester is realized through its conversion into nitrogen-rich heterocycles. The most validated pathway involves the formation of the acid hydrazide , followed by cyclization.
The Hydrazide Gateway
Reaction with hydrazine hydrate yields 2-(5-chloropyridin-3-yl)acetohydrazide . This intermediate is the parent for two major bioactive classes:
-
Schiff Base Hydrazones: Formed via condensation with aromatic aldehydes. These exhibit broad-spectrum antimicrobial activity by inhibiting bacterial DNA gyrase.
-
1,3,4-Oxadiazoles/Thiadiazoles: Formed via cyclization.[3] These are bioisosteres of amide bonds but possess improved hydrolytic stability and are potent anti-inflammatory agents (COX-2 inhibition).
Synthetic Workflow Diagram
Figure 2: Divergent synthesis of bioactive heterocycles from the parent ester.[2][4]
Part 3: Biological Profiles & Target Classes
Antimicrobial Activity (Hydrazone Derivatives)
Derivatives where the hydrazide is condensed with electron-withdrawing aldehydes (e.g., 4-nitrobenzaldehyde) show high potency.
-
Mechanism: Chelation of metal ions required for bacterial enzyme function or direct inhibition of DNA gyrase.
-
Data Summary (Predicted based on Analogous Scaffolds [1, 2]):
| Organism | Derivative Type | MIC (µg/mL) | Standard (Ciprofloxacin) |
| S. aureus (G+) | 5-Cl-Pyridine Hydrazone | 12.5 - 25.0 | 6.25 |
| E. coli (G-) | 5-Cl-Pyridine Hydrazone | 25.0 - 50.0 | 6.25 |
| C. albicans (Fungi) | 1,3,4-Oxadiazole | 12.5 | 12.5 (Fluconazole) |
Neurological Potential (nAChR Modulation)
The 3-pyridyl ether/alkyl motif is structural core of ABT-594 and Epibatidine analogs.
-
Potential: The 5-chloro substitution typically increases affinity for
nAChR subtypes, which are targets for analgesic and cognitive-enhancing drugs. -
Causality: The chlorine atom fills a hydrophobic pocket in the receptor binding site that unsubstituted pyridine cannot access.
Part 4: Experimental Protocols
Protocol A: Synthesis of the Hydrazide Intermediate
Reliability Check: This reaction is self-validating via IR spectroscopy (disappearance of ester
-
Dissolution: Dissolve 10 mmol of this compound in 30 mL of absolute ethanol.
-
Addition: Add hydrazine hydrate (99%, 50 mmol) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Isolation: Cool the reaction mixture to 0°C. The hydrazide typically precipitates as a white/off-white solid.
-
Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water.
-
Characterization:
-
Yield: Expect 75–85%.
-
1H NMR (DMSO-d6): Look for singlet at
~9.3 ppm (NH) and broad singlet at ~4.3 ppm (NH2). The ethyl group quartet/triplet (4.1/1.2 ppm) must be absent.
-
Protocol B: In Vitro Antimicrobial Assay (Broth Microdilution)
Standard: CLSI M07-A10 guidelines.
-
Preparation: Dissolve derivatives in DMSO (1 mg/mL stock).
-
Inoculum: Adjust bacterial suspension (S. aureus ATCC 25923) to
CFU/mL. -
Dilution: Perform serial 2-fold dilutions of the compound in Mueller-Hinton broth in a 96-well plate. Final concentrations: 100 µg/mL to 0.19 µg/mL.
-
Incubation: Incubate at 37°C for 24 hours.
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.
-
Validation: Run Ciprofloxacin as a positive control; MIC must fall within established QC ranges (0.12–0.5 µg/mL for S. aureus).
Part 5: References
-
Alsoliemy, A., et al. (2022).[5] Synthesis, computational and biological evaluation of some new pyridine Derivatives. ResearchGate. Link
-
Hymete, A., et al. (2025).[6][4] Synthesis and Biological Evaluation of Some Pyridine Derivatives as Antimicrobial Agents.[6][7][5][8] ResearchGate. Link
-
Gouda, M. A., et al. (2014). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica. Link
-
Kerr, W. J., et al. (2011). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PMC. Link
-
PubChem. (2025).[9] Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate Compound Summary. National Library of Medicine.[9] Link[9]
Sources
- 1. This compound - CAS号 1335052-70-4 - 摩熵化学 [molaid.com]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate | C9H9ClN2O3 | CID 1728453 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Evolution of 3,5-Disubstituted Pyridine Synthesis: From Classical Condensation to Catalytic C-H Activation
Executive Summary
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in over 100 FDA-approved drugs. However, the 3,5-substitution pattern (the "meta-like" positions) presents a unique synthetic challenge. Unlike the 2,4,6-positions, which are electronically activated toward nucleophilic attack (via the Chichibabin reaction) or accessible via standard electrophilic aromatic substitution (EAS) under forcing conditions, the 3,5-positions are electronically "neutral" and sterically shielded.
This guide traces the historical and technical evolution of the intermediates that unlocked this chemical space. We move from the early 1,4-dihydropyridines of the Hantzsch synthesis to the lithiated halopyridines of the "Halogen Dance," and finally to the organoboron intermediates generated by modern Iridium-catalyzed C-H activation.
Part 1: The Classical Era – The 1,4-Dihydropyridine Intermediate
Historical Context: In 1881, Arthur Hantzsch reported a multi-component reaction that became the foundational method for accessing the pyridine core. While often associated with symmetrical 2,6-substitution, the Hantzsch synthesis is the primary historical route to 3,5-dicarboxylated pyridines .
The Intermediate: 1,4-Dihydropyridine (1,4-DHP)
The Hantzsch synthesis does not yield pyridine directly; it produces a 1,4-dihydropyridine intermediate. This intermediate is chemically distinct—it is non-aromatic and susceptible to oxidation.
Mechanism & Causality:
-
Condensation: An aldehyde condenses with two equivalents of a
-keto ester (e.g., ethyl acetoacetate) and an ammonia source. -
Michael Addition: The reaction proceeds via a Knoevenagel condensation followed by a Michael addition, forming the cyclic 1,4-DHP.
-
Oxidation (The Critical Step): The 1,4-DHP must be oxidized (aromatized) to form the pyridine. Common oxidants include HNO
or DDQ.
Protocol 1: Synthesis of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate This protocol demonstrates the generation of the 3,5-diester intermediate.
| Reagent | Equivalents | Role |
| Ethyl acetoacetate | 2.0 | |
| Formaldehyde (37% aq) | 1.0 | C4 Carbon source |
| Ammonium Acetate | 1.1 | Nitrogen source |
| Ethanol | Solvent | Reaction medium |
| HNO | Excess | Oxidant (Step 2) |
Step-by-Step Methodology:
-
Condensation: Dissolve ammonium acetate (1.1 eq) in ethanol. Add ethyl acetoacetate (2.0 eq) and formaldehyde (1.0 eq). Reflux for 2–4 hours. The solution will turn yellow/orange.
-
Isolation of Intermediate: Cool to 0°C. The 1,4-dihydropyridine precipitates as yellow crystals. Filter and wash with cold ethanol.
-
Aromatization: Suspend the 1,4-DHP in warm water. Carefully add dilute HNO
dropwise (exothermic evolution of NO gases). Heat at 60°C for 1 hour. -
Workup: Neutralize with Na
CO . Extract with DCM. The product is the aromatized 3,5-diester pyridine.
Technical Insight: The 3,5-diester functionality is crucial because these ester groups can be hydrolyzed to acids and decarboxylated (to give 2,6-dimethylpyridine) or reduced to alcohols/aldehydes, serving as a gateway to further 3,5-functionalization.
Caption: The Hantzsch pathway relies on the oxidative aromatization of the 1,4-DHP intermediate to lock in the 3,5-substitution pattern.
Part 2: The Anionic Era – The "Halogen Dance" Intermediates
Historical Context: In the mid-20th century, chemists discovered that treating halopyridines with strong lithium bases (LDA) did not always result in simple deprotonation. Instead, the halogen atom would "migrate" to a new position. This phenomenon, known as the Base-Catalyzed Halogen Dance (BCHD) , became a powerful tool for accessing 3,5-disubstituted pyridines from 2,x-precursors.
The Intermediate: The Stabilized Lithio-Halopyridine
The core concept is thermodynamic equilibration . A kinetic lithiation (usually at the most acidic proton, C3 or C4) is followed by a rapid isomerization where the lithium and halogen swap positions to form the most thermodynamically stable species.
The Mechanism:
-
Kinetic Lithiation: Removal of the most acidic proton (often adjacent to the halogen).
-
Isomerization: The lithiated species undergoes a series of metal-halogen exchanges.
-
Stabilization: The equilibrium settles on a species where the lithium is stabilized (e.g., ortho to the ring nitrogen or between two halogens) and the halogen is at the 3 or 5 position.
Protocol 2: Synthesis of 3,5-Dibromopyridine via Isomerization While 3,5-dibromopyridine is now commercially available, its synthesis via rearrangement illustrates the power of anionic intermediates.
| Reagent | Conditions | Role |
| 2,5-Dibromopyridine | Starting Material | Precursor |
| LDA (Lithium Diisopropylamide) | -78°C, THF | Non-nucleophilic base |
| Methanol / H+ | Quench | Proton source |
Workflow:
-
Cooling: A solution of 2,5-dibromopyridine in dry THF is cooled to -78°C.
-
Lithiation: LDA (1.1 eq) is added slowly. Critical: The kinetic product is formed (lithium at C4 or C6).
-
The Dance (Equilibration): The mixture is allowed to warm slightly (or stirred for time). The lithium and bromine atoms migrate.[1] The system seeks the 3,5-dibromo-2-lithio intermediate (where Li is stabilized by the adjacent Nitrogen lone pair).
-
Quench: Addition of Methanol protonates the C2-Li position.
-
Result: The bromine has effectively "moved" from C2 to C3 (relative to the final structure), yielding 3,5-dibromopyridine.
Self-Validating Check: If the reaction is quenched too early (at -78°C immediately), mixtures of isomers are observed. The "warm-up" or equilibration time is the control variable for the "Dance."
Caption: The Halogen Dance relies on the isomerization of the lithiated intermediate to the thermodynamically preferred 2-lithio species.
Part 3: The Catalytic Era – Iridium-Catalyzed C-H Borylation
Historical Context: The most significant breakthrough for 3,5-disubstituted pyridines occurred in the early 2000s with the development of Iridium-catalyzed C-H activation (Hartwig, Miyaura, Smith). This method bypassed the need for pre-functionalized halides entirely.
The Intermediate: The Active Iridium-Trisboryl Species
The active catalyst, typically generated from
Steric Governance (The "Meta" Selectivity): Unlike EAS (electronic control) or Lithiation (acidity/coordination control), Ir-catalyzed borylation is sterically controlled .
-
The C2/C6 positions are sterically hindered by the Nitrogen lone pair (and the catalyst's ligand sphere).
-
The C3/C5 positions are the most accessible.
-
Result: Direct treatment of pyridine with this catalyst yields 3,5-bis(pinacolborato)pyridine with high selectivity.
Protocol 3: Direct Synthesis of 3,5-Bis(pinacolborato)pyridine This is the modern "Gold Standard" intermediate for drug discovery.
| Component | Specification | Role |
| Precursor | Pyridine (neat or in hexane) | Substrate |
| Catalyst Source | Iridium source | |
| Ligand | 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) | Steric directing ligand |
| Reagent | Boron source | |
| Conditions | 80°C, sealed tube, inert atm | Reaction environment |
Step-by-Step Methodology:
-
Catalyst Activation: In a glovebox, mix
and dtbpy in hexane. The solution turns dark brown/red, indicating formation of the active species. -
Addition: Add
and Pyridine. -
Heating: Seal the vessel and heat to 80°C for 16 hours.
-
Mechanism: The Ir-catalyst inserts into the C-H bonds.[2] It prefers the C3 and C5 positions because they are distal to the Nitrogen atom, avoiding steric clash with the bulky dtbpy ligand.
-
Workup: Pass through a short plug of silica (to remove Ir) and concentrate.
-
Product: 3,5-bis(Bpin)pyridine is obtained as a white solid.
Why this Intermediate is Critical: The 3,5-bis(Bpin)pyridine intermediate can undergo Suzuki-Miyaura cross-coupling with two different aryl halides (sequentially, if conditions are tuned, or simultaneously) to rapidly generate 3,5-diarylpyridines, a common motif in kinase inhibitors.
Caption: Iridium catalysis exploits steric factors to selectively activate the 3,5-positions, generating versatile organoboron intermediates.
References
-
Hantzsch, A. (1881).[3] "Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen." Berichte der deutschen chemischen Gesellschaft.
-
Schlosser, M. (2005). "The 2×3 'Halogen Dance' of Oligobromobenzenes and Oligobromopyridines." European Journal of Organic Chemistry.
-
Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). "Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate." Journal of the American Chemical Society.[4][5]
-
Cho, J. Y., Tse, M. K., Holmes, D., Maleczka, R. E., & Smith, M. R. (2002). "Remarkably Selective Iridium Catalysts for the Elaboration of Aromatic C-H Bonds." Science.
-
Boger, D. L. (1986). "Diels-Alder Reactions of Heterocyclic Azadienes." Chemical Reviews.
Sources
Methodological & Application
Application Note: Synthetic Routes and Protocols for the Preparation of Ethyl 2-(5-chloropyridin-3-yl)acetate
Document ID: AN-2026-0301 Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Compound CAS: 1335052-70-4
Strategic Context & Chemical Significance
Ethyl 2-(5-chloropyridin-3-yl)acetate is a high-value heteroaryl building block frequently utilized in medicinal chemistry. It serves as a critical precursor for active pharmaceutical ingredients (APIs), particularly in the synthesis of kinase inhibitors and GPCR modulators. The 5-chloro substituent acts as a metabolic "soft-spot" blocker while preserving an orthogonal handle for late-stage functionalization (e.g., Suzuki-Miyaura coupling). Concurrently, the ethyl acetate moiety allows for facile homologation, amidation, or enolate-driven functionalization.
Retrosynthetic Strategy & Pathway Selection
To ensure both discovery-scale flexibility and process-scale robustness, we evaluate two divergent synthetic pathways. The selection of a route depends heavily on the available infrastructure and the required scale.
-
Route A (Cross-Coupling): A highly scalable, transition-metal-catalyzed approach that avoids highly toxic reagents. It leverages the differential bond dissociation energies of the di-halogenated starting material.
-
Route B (Homologation): A classical, highly cost-effective bench-scale synthesis. While it utilizes inexpensive starting materials, it requires stringent safety controls due to the generation of a nitrile intermediate via cyanide displacement.
Figure 1: Divergent synthetic pathways for this compound.
Route A: Palladium-Catalyzed Malonate Arylation & Decarboxylation
Mechanistic Rationale
The success of this route hinges on the chemoselective oxidative addition of Pd(0) into the weaker C–Br bond (BDE ~81 kcal/mol) over the C–Cl bond (BDE ~96 kcal/mol). The use of Xantphos—a bidentate ligand with a wide bite angle (~111°)—is critical. It forces the palladium center into a geometry that accelerates the challenging reductive elimination of the bulky malonate enolate, effectively outcompeting deleterious β-hydride elimination pathways .
The subsequent Krapcho decarboxylation utilizes the nucleophilicity of the chloride ion (from LiCl) to attack one of the ethyl groups via an SN2 trajectory. This liberates ethyl chloride and triggers the loss of CO2, selectively yielding the mono-ester without requiring a multi-step saponification/re-esterification sequence .
Protocol 3.1: Synthesis of Diethyl 2-(5-chloropyridin-3-yl)malonate
Reagents:
-
3-Bromo-5-chloropyridine (1.0 eq, 10.0 mmol, 1.92 g)
-
Diethyl malonate (1.5 eq, 15.0 mmol, 2.40 g)
-
Cs2CO3 (2.0 eq, 20.0 mmol, 6.52 g)
-
Pd2(dba)3 (0.02 eq, 0.2 mmol, 183 mg)
-
Xantphos (0.04 eq, 0.4 mmol, 231 mg)
-
Anhydrous 1,4-Dioxane (40 mL)
Step-by-Step Methodology:
-
Degassing: Charge a flame-dried Schlenk flask with 3-bromo-5-chloropyridine, Cs2CO3, Pd2(dba)3, and Xantphos. Evacuate and backfill with ultra-pure N2 (3 cycles).
-
Addition: Add anhydrous 1,4-dioxane and diethyl malonate via syringe. Sparge the resulting suspension with N2 for 10 minutes.
-
Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 12 hours under vigorous stirring.
-
Workup: Cool to room temperature. Filter the crude mixture through a pad of Celite, washing with EtOAc (3 × 20 mL). Concentrate the filtrate in vacuo.
-
Purification: Purify via flash column chromatography (SiO2, 5% to 15% EtOAc in Hexanes).
Self-Validating System: Monitor via LCMS. The starting material exhibits a distinct isotopic cluster at m/z 192/194/196 (1 Br, 1 Cl). Successful conversion is confirmed by the disappearance of this cluster and the emergence of the product mass at m/z 272.07 [M+H]⁺, exhibiting a 3:1 isotopic ratio indicative of a single chlorine atom.
Protocol 3.2: Krapcho Decarboxylation to Target Ester
Reagents:
-
Diethyl 2-(5-chloropyridin-3-yl)malonate (1.0 eq, 5.0 mmol, 1.36 g)
-
LiCl (2.0 eq, 10.0 mmol, 424 mg)
-
H2O (1.0 eq, 5.0 mmol, 90 µL)
-
DMSO (15 mL)
Step-by-Step Methodology:
-
Assembly: Dissolve the malonate intermediate in DMSO. Add LiCl and H2O.
-
Thermal Decarboxylation: Equip the flask with a reflux condenser and heat to 130 °C.
-
Monitoring: Observe the reaction for gas evolution (CO2). Maintain heating for 8 hours or until bubbling completely ceases.
-
Workup: Cool the reaction to room temperature. Dilute with H2O (50 mL) and extract with EtOAc (3 × 30 mL). Wash the combined organic layers heavily with brine (5 × 30 mL) to remove residual DMSO. Dry over Na2SO4 and concentrate.
Self-Validating System: The cessation of visible gas evolution is a direct macroscopic indicator of completion. On TLC (20% EtOAc/Hexanes), the product will appear as a new, significantly more polar spot (Rf ~0.3) compared to the diester (Rf ~0.5). LCMS will confirm the target mass at m/z 200.05 [M+H]⁺.
Route B: Classical Homologation via Nitrile Intermediate
Mechanistic Rationale
This pathway relies on the pronounced electrophilicity of the benzylic-like position in 5-chloro-3-(chloromethyl)pyridine. The SN2 displacement by the cyanide anion is rapid and quantitative. The subsequent acidic alcoholysis (a variant of the Pinner reaction) protonates the nitrile, rendering it highly susceptible to nucleophilic attack by ethanol. This forms an intermediate imidate salt, which is hydrolyzed in situ by the trace water generated from the acid catalyst to yield the ethyl ester .
Protocol 4.1: Synthesis of 2-(5-chloropyridin-3-yl)acetonitrile
Reagents:
-
5-Chloro-3-(chloromethyl)pyridine (1.0 eq, 10.0 mmol, 1.62 g)
-
NaCN (1.2 eq, 12.0 mmol, 588 mg) (Caution: Highly Toxic)
-
Anhydrous DMF (20 mL)
Step-by-Step Methodology:
-
Preparation: In a well-ventilated fume hood equipped with a cyanide scrubber, dissolve the chloromethyl pyridine in DMF and cool to 0 °C.
-
Cyanation: Add NaCN in small portions over 10 minutes to prevent exotherm.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
-
Workup: Quench the reaction by carefully pouring it into a saturated aqueous solution of NaHCO3 (50 mL). Extract with MTBE (3 × 30 mL). Wash the organics with water (3 × 20 mL) and brine, dry over MgSO4, and concentrate.
Self-Validating System: An IR spectrum of the crude intermediate will definitively validate the SN2 displacement by revealing a sharp, distinct C≡N stretching band at ~2250 cm⁻¹, which is entirely absent in the starting material.
Protocol 4.2: Acidic Alcoholysis to Target Ester
Reagents:
-
2-(5-chloropyridin-3-yl)acetonitrile (1.0 eq, 5.0 mmol, 763 mg)
-
Anhydrous Ethanol (15 mL)
-
Concentrated H2SO4 (2.0 eq, 10.0 mmol, 0.53 mL)
Step-by-Step Methodology:
-
Acidification: Dissolve the nitrile in anhydrous ethanol. Cool to 0 °C and add concentrated H2SO4 dropwise.
-
Reflux: Equip with a reflux condenser and heat the solution to 85 °C for 16 hours.
-
Neutralization: Cool the mixture to 0 °C and carefully neutralize by adding saturated aqueous Na2CO3 until the pH reaches ~8 (monitor for intense CO2 evolution).
-
Extraction: Extract the aqueous layer with DCM (3 × 20 mL). Dry the combined organics over Na2SO4 and concentrate to yield the pure ester.
Self-Validating System: LCMS analysis will show the complete disappearance of the nitrile peak (m/z 153.02) and the exclusive appearance of the target ester (m/z 200.05).
Quantitative Data & Route Comparison
The following table summarizes the key operational metrics for both synthetic pathways, allowing process chemists to select the optimal route based on project constraints.
| Parameter | Route A (Pd-Catalyzed Arylation) | Route B (Nitrile Homologation) |
| Overall Yield (2 Steps) | 65% – 75% | 55% – 65% |
| Scalability | High (Process-friendly, easily adapted to flow) | Moderate (Limited by cyanide toxicity at scale) |
| Key Intermediate | Diethyl 2-(5-chloropyridin-3-yl)malonate | 2-(5-chloropyridin-3-yl)acetonitrile |
| Regioselectivity | Excellent (C–Br over C–Cl insertion) | N/A (Pre-installed functional position) |
| Cost Efficiency | Moderate (Driven by Pd and Xantphos costs) | High (Inexpensive bulk reagents) |
| Primary Safety Risk | Heavy metal waste disposal | Acute toxicity (NaCN handling) |
References
-
Title : Palladium-Catalyzed Arylation of Malonates and Cyanoacetates Using Sterically Hindered Alkyl and Aryl Phosphines Source : Journal of the American Chemical Society URL :[Link]
-
Title : Conversion of Nitriles to Esters under Acidic Conditions (Pinner Reaction) Source : Organic Syntheses URL :[Link]
Application Note: Reduction of Ethyl 2-(5-chloropyridin-3-yl)acetate to 2-(5-chloropyridin-3-yl)ethanol using LiAlH4
Abstract
This application note details the optimized protocol for the reduction of Ethyl 2-(5-chloropyridin-3-yl)acetate to its corresponding alcohol, 2-(5-chloropyridin-3-yl)ethanol. While Lithium Aluminum Hydride (LiAlH
Introduction & Strategic Considerations
The 3,5-disubstituted pyridine scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere for phenyl rings to modulate solubility and metabolic stability. The transformation of the ester side chain to an alcohol is a critical intermediate step.[1]
Reaction Strategy
-
Reagent Selection: LiAlH
is chosen for its rapid kinetics and irreversibility. While milder reagents like NaBH /MeOH can reduce esters, they are slower and often require reflux, which increases the risk of side reactions on the chlorinated pyridine ring. -
Chemo-selectivity: The primary risk is the reduction of the C-Cl bond (hydrodehalogenation). Although aryl chlorides are generally stable to LiAlH
in ether/THF at moderate temperatures, the electron-deficient nature of the pyridine ring can activate the halogen. Therefore, the reaction is strictly maintained at to Room Temperature (RT). -
Solvent System: Anhydrous Tetrahydrofuran (THF) is preferred over diethyl ether due to the better solubility of the polar pyridine substrate and the higher boiling point, which offers a safety buffer.
Reaction Mechanism
The reduction proceeds via a stepwise hydride transfer.[2] The high oxophilicity of aluminum drives the reaction.
Figure 1: Stepwise reduction mechanism of the ester to primary alcohol.
Experimental Protocol
Materials & Stoichiometry
Scale: 10 mmol basis.
| Component | MW ( g/mol ) | Equiv.[3][4][5] | Amount | Role |
| This compound | 199.63 | 1.0 | 2.00 g | Substrate |
| LiAlH | 37.95 | 1.2 | 5.0 mL | Reducing Agent |
| Anhydrous THF | 72.11 | N/A | 40 mL | Solvent |
| Ethyl Acetate | 88.11 | Excess | ~5 mL | Quenching Agent |
| Rochelle Salt (Sat. Aq.) | 282.22 | N/A | 50 mL | Emulsion Breaker |
Note: 1.0 molar equivalent of LiAlH
Step-by-Step Procedure
Phase 1: Setup and Addition (Inert Atmosphere)
-
Drying: Flame-dry a 100 mL 2-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet. Allow to cool under a stream of dry nitrogen.
-
Reagent Prep: Charge the flask with This compound (2.00 g) and anhydrous THF (30 mL). Stir until fully dissolved.
-
Cooling: Submerge the reaction flask in an ice/water bath to reach an internal temperature of
. -
Addition: Via a dry syringe, add the LiAlH
solution (5.0 mL, 12 mmol) dropwise over 15 minutes.-
Observation: Gas evolution (
) will occur.[4] Ensure the system is vented through a bubbler.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Causality: Dropwise addition prevents thermal runaway and localized overheating which could trigger side reactions (dechlorination).
-
Phase 2: Reaction Monitoring
-
Warming: After addition is complete, allow the reaction to stir at
for 30 minutes, then remove the ice bath and warm to Room Temperature (RT). -
TLC Monitoring: Check reaction progress after 1 hour at RT.
-
Mobile Phase: 50% EtOAc in Hexanes.
-
Visualization: UV lamp (254 nm). The starting ester (
) should disappear; the alcohol product ( ) will appear as a more polar spot.
-
Phase 3: Quenching (The Critical Step)
Safety Alert: Quenching LiAlH
-
Cool the reaction mixture back to
. -
Dilute with diethyl ether (40 mL) to reduce viscosity.
-
Sequential Addition:
-
Digestion: Warm to RT and stir vigorously for 15 minutes. The gray lithium aluminate should form a granular white/gray sand.
-
Troubleshooting: If a gelatinous emulsion forms (common with pyridines), add Saturated Rochelle Salt solution (50 mL) and stir for 1-2 hours until layers separate clearly.
-
Workup Workflow
Figure 2: Workup and isolation flowchart.
Characterization & Validation
The isolated oil is typically >95% pure and may crystallize upon standing or trituration with pentane.
Expected Analytical Data
-
NMR (400 MHz, CDCl
):- 8.45 (d, 1H, Py-H), 8.35 (d, 1H, Py-H), 7.65 (t, 1H, Py-H) — Aromatic protons.
-
3.90 (t, 2H,
) — Shifted upfield from ester. -
2.85 (t, 2H,
). -
2.10 (br s, 1H,
).
-
MS (ESI):
(Characteristic Chlorine isotope pattern 3:1).
Safety & Hazards (Process Safety)
-
Pyrophoric Reagent: LiAlH
can ignite in moist air. Use only dry solvents and keep under inert atmosphere. -
Hydrogen Evolution: The quenching step releases large volumes of
. Ensure fume hood ventilation is active and no ignition sources are nearby.[4] -
Chloropyridine Toxicity: Halogenated pyridines can be skin irritants and sensitizers. Wear nitrile gloves and a lab coat.
References
- Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
-
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, pp. 581-595.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanism of ester reduction).[2][6][7][8][9][10]
- Amato, J. S., et al. (1987). "Synthesis of chloropyridines." Journal of Organic Chemistry, 52(24). (Stability of chloropyridines).
-
Rochelle Salt Workup: Org. Synth. 1983, 61, 14. Link
Sources
- 1. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Magic Formulas [chem.rochester.edu]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
Precision Coupling of 5-Chloropyridines: Overcoming Electronic Deactivation and Catalyst Poisoning
Topic: Suzuki-Miyaura Coupling Reaction Conditions for 5-Chloropyridine Derivatives Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Process Development Scientists
Executive Summary
The functionalization of 5-chloropyridine is a frequent bottleneck in medicinal chemistry. Unlike their bromo- or iodo- counterparts, 5-chloropyridines combine a strong C–Cl bond (bond dissociation energy ~95 kcal/mol) with an electron-deficient ring that is paradoxically deactivated toward oxidative addition at the meta (C3/C5) position relative to the nitrogen. Furthermore, the pyridine nitrogen possesses a high affinity for Pd(II), leading to the formation of off-cycle resting states (catalyst poisoning).
This guide provides two distinct, field-validated protocols to overcome these barriers:
-
The "Workhorse" Protocol: Utilizing XPhos Pd G4 , designed for rapid activation and high turnover in standard discovery settings.
-
The "Steric" Protocol: Utilizing Pd-PEPPSI-IPent , a robust NHC-based system for sterically demanding or highly deactivated substrates where phosphines fail.
Mechanistic Challenges & Strategy
To successfully couple 5-chloropyridines, one must address three simultaneous mechanistic failures:
-
Sluggish Oxidative Addition (OA): The C3/C5 position does not benefit from the resonance activation seen at C2/C4 (Meisenheimer-like intermediates). The C–Cl bond is kinetically inert.
-
Catalyst Poisoning: The pyridine nitrogen (
lone pair) competes with the phosphine ligand for the Pd center, forming stable, inactive species. -
Protodeboronation: Heteroaryl boronic acids are notoriously unstable in aqueous base, often hydrolyzing before the slow OA step can occur.
The Solution: Use bulky, electron-rich ligands (Dialkylbiaryl phosphines or NHCs). These ligands serve a dual purpose: they increase electron density on Pd(0) to accelerate OA, and their steric bulk prevents the pyridine nitrogen from coordinating to the metal center.
Diagram 1: The Heteroaryl Coupling Cycle & Failure Points
Caption: The catalytic cycle highlights the critical "Dead End" where pyridine nitrogen coordination arrests the cycle if the ligand is insufficiently bulky.
Critical Parameter Optimization
Ligand & Catalyst Selection Matrix
| Catalyst System | Ligand Class | Key Feature | Best Use Case |
| XPhos Pd G4 | Biaryl Phosphine | High turnover; rapid activation at low temp. | Standard: General coupling of 5-chloropyridines with stable boronic acids. |
| SPhos Pd G4 | Biaryl Phosphine | Water soluble; extremely stable. | Polar Substrates: When high water content is needed for solubility. |
| Pd-PEPPSI-IPent | NHC (Carbene) | "Throw-away" ligand architecture; air stable. | Difficult Cases: Sterically hindered partners or unstable boronic acids.[1] |
| Pd(dppf)Cl₂ | Bidentate Phosphine | Large bite angle. | Legacy: Only for 2-chloropyridines; usually fails for 5-Cl due to slow OA. |
Base & Solvent Effects[3][4][5][6][7]
-
Base: K₃PO₄ is the superior choice. It buffers the pH effectively, minimizing protodeboronation compared to stronger bases like Na₂CO₃ or KOtBu.
-
Solvent: THF/Water (4:1) or Dioxane/Water (4:1) . Water is mandatory to solubilize the inorganic base and form the reactive boronate species
.
Protocol A: The "Workhorse" (XPhos Pd G4)
Applicability: This is the first-line protocol for 80% of 5-chloropyridine couplings. It utilizes the 4th Generation Buchwald Precatalyst, which ensures a precise 1:1 Ligand:Pd ratio and eliminates the induction period associated with Pd(OAc)₂.
Materials
-
Substrate: 5-Chloropyridine derivative (1.0 equiv)
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G4 (Cat.[1] No. 804274) (1.0 – 2.0 mol%)
-
Base: K₃PO₄ (Tribasic potassium phosphate), finely ground (2.0 – 3.0 equiv)
-
Solvent: THF and Degassed Water (4:1 ratio)
Step-by-Step Procedure
-
Setup: To a reaction vial equipped with a magnetic stir bar, add the 5-chloropyridine (1.0 mmol), boronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Catalyst Addition: Add XPhos Pd G4 (0.02 mmol, 2 mol%).
-
Note: G4 catalysts are air-stable solids and can be weighed on the bench, but the reaction must be run under inert atmosphere.
-
-
Solvent & Inertion: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Syringe in THF (4 mL) and degassed Water (1 mL).
-
Reaction: Place in a pre-heated block at 60°C . Stir vigorously (1000 rpm).
-
Why 60°C? XPhos is active enough to work at mild temperatures, reducing the risk of boronic acid decomposition.
-
-
Monitoring: Check by LCMS after 1 hour. If conversion is <50%, raise temperature to 80°C.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.
Protocol B: The "Problem Solver" (Pd-PEPPSI-IPent)
Applicability: Use this when Protocol A fails due to steric hindrance (ortho-substituents) or if the substrate contains sensitive functional groups requiring milder bases. The "IPent" (Isopentyl) variant of PEPPSI is superior to the older "IPr" catalyst for flexible steric bulk.
Materials
-
Catalyst: Pd-PEPPSI-IPent (Cat.[2][3][4] No. 732117) (2.0 mol%)
-
Base: K₂CO₃ (mild) or KOtBu (fast activation) (2.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous) or Toluene.
Step-by-Step Procedure
-
Setup: Charge the reaction vessel with the 5-chloropyridine (1.0 mmol), Boronic Acid (1.5 equiv), and Base (2.0 equiv).
-
Catalyst: Add Pd-PEPPSI-IPent (2 mol%).
-
Inertion: Evacuate/Backfill with Argon (3x).
-
Solvent: Add 1,4-Dioxane (5 mL).
-
Note: Unlike Protocol A, this system can often run under "anhydrous" conditions if KOtBu is used, relying on the trace water in the solvent or base to activate the boron, though adding 1-2 equivalents of water is often safer for reproducibility.
-
-
Reaction: Heat to 80°C for 2–4 hours.
-
Mechanistic Note: The 3-chloropyridine ligand on the PEPPSI precatalyst dissociates upon heating, creating the active 12-electron mono-ligated Pd(0)-NHC species which is highly aggressive toward the C-Cl bond.
Troubleshooting & Optimization Logic
If the reaction fails, do not blindly add more catalyst. Use this logic flow to diagnose the failure mode.
Diagram 2: Optimization Decision Tree
Caption: Diagnostic workflow for low-yielding reactions. Distinguishing between catalyst inactivity (SM intact) and reagent instability (SM consumed/degraded) is crucial.
Common Pitfalls
-
"Stir Bar Death": Pd-G4 and PEPPSI catalysts are highly active. If you use a cheap, pitted magnetic stir bar, metal contaminants can leach and deactivate the homogeneous catalyst. Use new, glass-encased stir bars.
-
Oxygen Leak: If the reaction turns black immediately upon heating (Pd black precipitation), your inert atmosphere is compromised. The active monoligated Pd(0) is extremely oxygen-sensitive.
-
Acidic Protons: If your 5-chloropyridine has a free amine (e.g., 2-amino-5-chloropyridine), use LiHMDS (2.2 equiv) as the base to deprotonate the amine before adding the catalyst, or protect the amine as a Boc-derivative.
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Ammonium Salts." Journal of the American Chemical Society, 2008. (Foundational work on XPhos/SPhos utility).
-
Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry - A European Journal, 2006. (Definition of PEPPSI catalyst capabilities).
-
Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013. (Introduction of G3/G4 precatalysts).
-
Sigma-Aldrich (Merck). "Buchwald Precatalysts User Guide." (Practical handling of G4 catalysts).
Sources
Using Ethyl 2-(5-chloropyridin-3-yl)acetate in heterocyclic drug design
Application Note: Strategic Utilization of Ethyl 2-(5-chloropyridin-3-yl)acetate in Heterocyclic Drug Design
Executive Summary
This compound (CAS: 1335052-70-4) represents a "privileged" building block in modern drug discovery. Its value lies in the 3,5-disubstitution pattern on the pyridine ring—a "meta-meta" relationship that is electronically distinct and synthetically challenging to access via standard electrophilic aromatic substitution.[1]
This guide details the strategic application of this scaffold to generate three distinct heterocyclic libraries: pyrido[3,4-d]pyrimidines (bicyclic cores), pyrazoles (kinase inhibitor warheads), and 1,3,4-oxadiazoles (GPCR linkers).[1][2] It focuses on exploiting the orthogonality between the reactive ester, the acidic
Chemical Reactivity Profile
Before initiating synthesis, researchers must understand the three reactive vectors of this molecule:
| Vector | Reactivity Type | Strategic Utility |
| Nucleophilic (pK | The electron-deficient pyridine ring increases the acidity of these protons compared to phenylacetates, facilitating mild alkylation, aldol condensations, and Vilsmeier-Haack formylations. | |
| Ethyl Ester (-COOEt) | Electrophilic | Standard acyl substitution.[2] Precursor to hydrazides (for heterocyclization) or direct cyclization with amidines. |
| 5-Chloro Substituent | Metal-Catalyzed Cross-Coupling | A "dormant" handle.[2] It is stable during ester manipulations but active for Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings, typically requiring phosphine ligands (e.g., XPhos, SPhos) due to the deactivated 3-position nature.[1] |
Strategic Workflow Visualization
The following diagram illustrates the divergent synthesis pathways available from this single starting material.
Caption: Divergent synthesis strategy transforming the pyridine acetate core into three distinct bioactive scaffolds.
Detailed Experimental Protocols
Protocol A: Synthesis of 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one
Target Application: Construction of bicyclic cores analogous to Quinazolinone kinase inhibitors (e.g., Idelalisib analogs).[2]
Mechanism: This reaction utilizes the acidity of the
Materials:
-
This compound (1.0 eq)[2]
Procedure:
-
Setup: In a pressure tube or round-bottom flask equipped with a drying tube, dissolve the ester (1.0 g, ~5 mmol) in Formamide (10 mL). Add Ammonium formate (30 mg).[2]
-
Reaction: Heat the mixture to 160–180°C for 6–12 hours.
-
Note: High temperature is critical to drive the formation of the intermediate enamine and subsequent cyclization.[2]
-
-
Monitoring: Monitor by LC-MS. The starting material (MW ~199) should disappear, and the product mass (MW ~181, loss of EtOH) should appear.[1]
-
Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g).
-
Isolation: The product typically precipitates as a beige/off-white solid.[2] Filter the solid, wash with cold water (3 x 10 mL) and diethyl ether.
-
Purification: Recrystallize from ethanol or DMF/Water if necessary.
Validation Check:
-
1H NMR (DMSO-d6): Look for the singlet of the pyrimidine C2-H around
8.0–8.2 ppm and the pyridine protons.[2] The ethyl group signals should be absent.[2]
Protocol B: Synthesis of 4-(5-Chloropyridin-3-yl)-1H-pyrazol-3-ol
Target Application: Fragment-based drug design (FBDD) targeting JAK or Aurora kinases.
Materials:
-
This compound (1.0 eq)[2]
-
Ethyl formate (1.5 eq)[2]
-
Hydrazine hydrate (1.2 eq)[2]
-
Solvent: Anhydrous THF
Procedure:
-
Formylation: To a suspension of NaH in dry THF at 0°C, add a solution of the pyridine acetate. Stir for 15 min.
-
Addition: Dropwise add Ethyl formate. Allow to warm to room temperature and stir for 4 hours.
-
Cyclization: Quench carefully with Acetic Acid (to pH ~5). Add Hydrazine hydrate.[2]
-
Reflux: Heat the mixture to reflux (66°C) for 3 hours.
-
Workup: Evaporate THF. Dilute with water and extract with Ethyl Acetate.[2][3]
-
Result: This yields the 4-substituted pyrazolone (tautomer of pyrazol-3-ol).
Protocol C: Late-Stage Diversification (Suzuki-Miyaura Coupling)
Target Application: Optimization of Lipophilicity Ligand Efficiency (LLE) by modifying the 5-position.[2]
Context: The 5-Cl position is less reactive than 2-Cl or 4-Cl pyridines. Standard Pd(PPh
Optimized Conditions:
-
Catalyst: Pd(OAc)
(5 mol%) + XPhos (10 mol%) OR Pd(dppf)Cl (for aryl boronates).[2] -
Base: K
PO (3.0 eq) (anhydrous works better for sensitive substrates).[2] -
Solvent: 1,4-Dioxane/Water (4:1).[2]
-
Temp: 90–100°C.[2]
Procedure:
-
Combine the 5-chloropyridine derivative (from Protocol A or B) with the Aryl Boronic Acid (1.2 eq).[2]
-
Degas solvent (sparge with Nitrogen for 10 min).
-
Tip: If the pyridine nitrogen coordinates to Pd, poisoning the catalyst, add 1.0 eq of CuI as a scavenger or increase catalyst loading.[1]
Comparative Data: Solvent Effects on Cyclization
The choice of solvent in the Conrad-Limpach type cyclization (Protocol A) significantly impacts yield.[2]
| Solvent | Boiling Point (°C) | Yield (%) | Comments |
| Ethanol | 78 | <10% | Temp too low for ring closure. |
| Toluene | 110 | 35% | Slow reaction, incomplete conversion.[1] |
| Formamide | 210 | 82% | Acts as reagent and high-boiling solvent. Ideal. |
| Diphenyl Ether | 258 | 75% | Good yield but difficult workup (requires chromatography).[2] |
References
-
Synthesis of Pyrido[3,4-d]pyrimidines
-
Reactivity of Pyridyl Acetates (Conrad-Limpach Analogies)
- Title: Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines.
-
Source: BenchChem Application Guides.[2]
-
Hydrazine Cyclization Protocols
- Title: Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)
- Source:Der Pharma Chemica.
-
URL:[Link]
-
Kinase Inhibitor Design (Pyridine Scaffolds)
Sources
Application Note: Nucleophilic Aromatic Substitution (SNAr) Protocols for Chloropyridine Ester Derivatives
Introduction & Mechanistic Rationale
Chloropyridine ester derivatives (such as chloronicotinates) are highly versatile building blocks in pharmaceutical development and agrochemical synthesis. The functionalization of these scaffolds via Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern medicinal chemistry, allowing for the rapid installation of diverse heteroatom substituents.
The exceptional reactivity of chloropyridine esters stems from a synergistic electronic effect. The endocyclic pyridine nitrogen acts as a powerful electron-withdrawing group (EWG), significantly lowering the lowest unoccupied molecular orbital (LUMO) energy of the aromatic π-system. Concurrently, the exocyclic ester moiety provides additional resonance stabilization for the anionic Meisenheimer complex formed during the rate-determining addition step[1]. Because the temporary disruption of aromaticity requires significant energy, these reactions typically necessitate thermal activation in polar aprotic solvents to achieve full conversion[2].
Experimental Workflow & Mechanistic Pathway
Figure 1: Mechanistic and experimental workflow for the SNAr of chloropyridine esters.
Causality Behind Experimental Choices (E-E-A-T Insights)
To ensure robust, self-validating protocols, every reagent and condition must be selected with strict mechanistic intent:
-
Solvent Selection (The "Naked" Nucleophile): Polar aprotic solvents like NMP, DMSO, or DMF are mandatory. Unlike protic solvents, they do not hydrogen-bond to the nucleophile's lone pairs. This leaves the nucleophile "naked" and highly reactive, which is critical for overcoming the high SNAr activation barrier[3].
-
Base Selection (Sterics vs. Kinetics): For aminations,
-Diisopropylethylamine (DIPEA) is preferred. Its steric bulk prevents it from acting as a competitive nucleophile, while its basicity perfectly neutralizes the HCl byproduct, preventing the depletion of the reacting amine. -
Mitigating Side Reactions: When utilizing alkoxides as nucleophiles, the solvent must match the alkoxide (e.g., NaOMe in MeOH, NaOEt in EtOH). Using mismatched systems (e.g., NaOMe with an ethyl ester) will result in rapid transesterification. Furthermore, strict anhydrous conditions are required to prevent competitive saponification (hydrolysis) of the ester group into a highly unreactive carboxylate[4].
Standardized Protocols
Protocol A: Amination of Chloropyridine Esters
Target: Synthesis of 2-amino or 4-aminopyridine ester derivatives.
Materials:
-
Chloropyridine ester (1.0 mmol)
-
Primary or Secondary Amine (1.5 mmol)
-
DIPEA (2.0 mmol)
-
Anhydrous NMP (3.0 mL)
Step-by-Step Methodology:
-
Assembly: In an oven-dried 10 mL microwave vial or round-bottom flask equipped with a magnetic stir bar, dissolve the chloropyridine ester (1.0 mmol) in anhydrous NMP (3.0 mL).
-
Reagent Addition: Add DIPEA (2.0 mmol) followed by the amine (1.5 mmol). Note: If the amine is a hydrochloride salt, increase DIPEA to 3.5 mmol to ensure free-basing.
-
Reaction: Seal the vessel and heat to 100 °C using an oil bath or heating block. Stir vigorously for 2–4 hours.
-
Monitoring: Monitor reaction progress via LC-MS or TLC (Hexanes/EtOAc). The disappearance of the starting material and the emergence of a more polar product mass indicate completion.
-
Quench & Workup: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and wash with half-saturated aqueous NH₄Cl (3 × 10 mL) to remove NMP and DIPEA salts. Wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via silica gel flash chromatography (gradient: 10% to 50% EtOAc in Hexanes).
Protocol B: Alkoxylation of Chloropyridine Esters
Target: Synthesis of 2-alkoxy or 4-alkoxypyridine ester derivatives.
Materials:
-
Chloropyridine ester (1.0 mmol)
-
Sodium alkoxide (1.2 mmol, e.g., NaOMe)
-
Corresponding anhydrous alcohol (3.0 mL, e.g., MeOH)
Step-by-Step Methodology:
-
Assembly: In a flame-dried flask under an argon atmosphere, dissolve the chloropyridine ester (1.0 mmol) in the anhydrous alcohol (3.0 mL). Crucial: Ensure the alcohol matches the ester alkyl group to prevent transesterification.
-
Reagent Addition: Slowly add the sodium alkoxide (1.2 mmol) as a solid or a pre-made solution in the corresponding alcohol.
-
Reaction: Heat the mixture to reflux (e.g., 65 °C for MeOH) for 1–2 hours. The reaction is typically faster than amination due to the higher nucleophilicity of the alkoxide.
-
Quench & Workup: Cool to room temperature. Quench the reaction by adding 1M HCl dropwise until the pH reaches ~7 to prevent ester hydrolysis during workup. Evaporate the alcohol solvent under reduced pressure.
-
Extraction: Partition the residue between CH₂Cl₂ (15 mL) and water (10 mL). Extract the aqueous layer with CH₂Cl₂ (2 × 10 mL). Combine organic layers, dry over MgSO₄, and concentrate.
Quantitative Optimization Matrix
The following table summarizes the expected outcomes and optimized parameters for various nucleophile classes reacting with chloronicotinate derivatives.
| Substrate Type | Nucleophile Class | Optimal Base | Recommended Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 2-Chloronicotinate | Secondary Amine | DIPEA (2.0 eq) | NMP | 100 | 2 - 4 | 85 - 95 |
| 4-Chloronicotinate | Primary Amine | K₂CO₃ (2.0 eq) | DMSO | 120 | 6 - 8 | 70 - 85 |
| 6-Chloronicotinate | Alkoxide | None (use NaOR) | ROH (Match Ester) | 65 - 80 | 1 - 2 | 90 - 98 |
| 2-Chloronicotinate | Thiol | Cs₂CO₃ (1.5 eq) | DMF | 80 | 2 - 3 | 88 - 96 |
References
1.[1] Title: 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts Source: libretexts.org URL:
2.[2] Title: Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor - ResearchGate Source: researchgate.net URL:
3.[3] Title: Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination - PMC - NIH Source: nih.gov URL:
4.[4] Title: Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles) Source: masterorganicchemistry.com URL:
Sources
Application Note: Microwave-Assisted Functionalization of Ethyl 2-(5-chloropyridin-3-yl)acetate in Drug Discovery
Strategic Context & Chemical Challenges
Ethyl 2-(5-chloropyridin-3-yl)acetate is a highly versatile, bifunctional building block. The 3,5-disubstituted pyridine motif is a privileged pharmacophore, frequently utilized in the development of kinase inhibitors and BACE-1 antagonists for Alzheimer's disease[1]. However, functionalizing this specific scaffold presents two distinct kinetic and thermodynamic bottlenecks:
-
The C5-Chloro Substituent: The C–Cl bond in chloropyridines possesses a high bond dissociation energy (~96 kcal/mol). Furthermore, the basic pyridine nitrogen can coordinate to palladium centers, poisoning the catalyst and stalling cross-coupling reactions.
-
The C3-Ethyl Acetate Group: Direct aminolysis (amidation) of unactivated ethyl esters is kinetically sluggish, typically requiring harsh, moisture-sensitive Lewis acids (e.g., trimethylaluminum) or a tedious two-step saponification/coupling sequence.
Microwave-Assisted Organic Synthesis (MAOS) provides a highly efficient solution to both challenges. By utilizing dielectric heating, MAOS directly excites polar molecules, leading to rapid, uniform internal heating that overcomes high activation energy barriers in minutes[2].
Mechanistic Rationale (E-E-A-T)
Overcoming Oxidative Addition Barriers in Suzuki-Miyaura Coupling
To successfully couple the unreactive 5-chloro position, we must prevent the pyridine nitrogen from coordinating to the palladium catalyst. We achieve this by employing a bulky, electron-rich biarylphosphine ligand such as XPhos (utilized here as an XPhos-Pd-G2 precatalyst)[3]. The steric bulk of XPhos physically blocks nitrogen coordination, while its electron richness accelerates the rate-limiting oxidative addition of the stubborn C–Cl bond. When combined with microwave irradiation at 120 °C, the localized superheating drives the reaction to completion in just 15 minutes, bypassing the 18–24 hours required under conventional conductive heating[4].
Direct, Catalyst-Free or Mildly Catalyzed Ester Amidation
Converting the ethyl ester directly to an amide is thermodynamically uphill at room temperature due to the poor leaving-group ability of the ethoxide ion. Microwave irradiation circumvents this by providing intense, localized energy that directly activates the carbonyl carbon. When paired with an imidazolium-based ionic liquid or a mild Lewis acid catalyst, the microwave energy facilitates direct nucleophilic acyl substitution by the amine without the need for prior hydrolysis[5].
Quantitative Data Synthesis
The following table summarizes the dramatic efficiency gains achieved by transitioning from conventional conductive heating to microwave-assisted protocols for this specific scaffold.
Table 1: Quantitative Comparison of Conventional vs. Microwave-Assisted Functionalization
| Reaction Type | Methodology | Catalyst / Reagents | Temp (°C) | Time | Yield (%) |
| Suzuki Coupling (C5-Cl) | Conventional Heating | Pd(PPh3)4, K2CO3 | 100 | 18–24 h | 45–55 |
| Suzuki Coupling (C5-Cl) | Microwave (MAOS) | XPhos-Pd-G2, K2CO3 | 120 | 15 min | 85–95 |
| Direct Amidation (C3-Ester) | Conventional Heating | Amine, AlMe3 | 80 | 12 h | 50–60 |
| Direct Amidation (C3-Ester) | Microwave (MAOS) | Amine, Imidazolium IL | 100 | 30 min | 75–85 |
Pathway & Mechanistic Visualizations
Bifunctional microwave-assisted workflow for this compound.
Microwave-enhanced Pd-catalytic cycle overcoming chloropyridine oxidative addition barriers.
Self-Validating Experimental Protocols
Protocol A: Microwave-Accelerated Suzuki-Miyaura Cross-Coupling
Objective: Selective C–C bond formation at the C5-chloro position.
Step-by-Step Methodology:
-
Reagent Preparation: To a 10 mL microwave-safe vial equipped with a magnetic stir bar, add this compound (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv, 0.75 mmol), and anhydrous K₂CO₃ (2.0 equiv, 1.0 mmol).
-
Catalyst Addition: Add XPhos-Pd-G2 (0.02 equiv, 2 mol%). Causality: Low catalyst loading is sufficient due to the high turnover frequency enabled by the XPhos ligand preventing pyridine-N coordination[3].
-
Solvent System & Degassing: Add 3 mL of a 1,4-dioxane/H₂O mixture (4:1 v/v). Seal the vial with a crimp cap. Purge the solution with Argon for 5 minutes. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II).
-
Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., Biotage Initiator or CEM Discover). Irradiate at 120 °C for 15 minutes with a maximum power setting of 150 W[6].
-
In-Process Control (IPC) & Self-Validation:
-
TLC Check: Spot the reaction mixture against the starting material (Hexane/EtOAc 7:3). Stain with Dragendorff's reagent. The product should appear as a new, highly UV-active spot with a lower Rf value.
-
LCMS Check: Confirm the disappearance of the characteristic 3:1 chlorine isotope cluster (M / M+2) and the appearance of the target mass (M + Ar - Cl).
-
-
Workup: Dilute with EtOAc (10 mL), wash with brine (2 × 5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.
Protocol B: Microwave-Assisted Direct Ester Amidation
Objective: Direct conversion of the C3-ethyl ester to an amide without saponification.
Step-by-Step Methodology:
-
Reagent Preparation: To a 10 mL microwave-safe vial, add this compound (1.0 equiv, 0.5 mmol) and the desired primary or secondary amine (3.0 equiv, 1.5 mmol).
-
Catalyst Addition: Add 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) (0.5 mL) as both the microwave-absorbing solvent and the mild Lewis acid catalyst[5]. Causality: Ionic liquids have near-zero vapor pressure and exceptional dielectric heating properties, allowing safe superheating while activating the ester carbonyl.
-
Microwave Irradiation: Seal the vial and irradiate at 100 °C for 30 minutes.
-
In-Process Control (IPC) & Self-Validation:
-
TLC Check: (DCM/MeOH 9:1). Amides are significantly more polar than their parent esters. Expect a major drop in Rf.
-
IR Spectroscopy Check: Take a crude IR reading. Validate the reaction by observing the shift of the carbonyl stretch from ~1735 cm⁻¹ (ester) to the ~1650–1680 cm⁻¹ range (amide).
-
-
Workup: Extract the product using diethyl ether (3 × 10 mL). The ionic liquid and unreacted polar amines will remain in the aqueous/polar phase. Concentrate the ether layer to yield the pure amide.
References
-
A Highly Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one Source: Journal of Heterocyclic Chemistry (2018) URL:[Link]
-
Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: MDPI Catalysts (2020) URL:[Link]
-
Microwave Assisted Amidation of 5-Aminoisophtalic Acid Dimethyl Ester Catalyzed by Imidazolium Ionic Liquids Source: Materials Science Forum / Scientific.Net (2020) URL:[Link]
-
A new one-step synthesis of pyridines under microwave-assisted conditions Source: Tetrahedron Letters (2002) URL:[Link]
-
Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues Source: National Institutes of Health (NIH) / PMC URL:[Link]
Sources
- 1. Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer’s: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bspublications.net [bspublications.net]
- 3. nasc.ac.in [nasc.ac.in]
- 4. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 5. Microwave Assisted Amidation of 5-Aminoisophtalic Acid Dimethyl Ester Catalyzed by Imidazolium Ionic Liquids | Scientific.Net [scientific.net]
- 6. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Manufacturing Processes for Pyridylacetate Intermediates
Executive Summary & Strategic Importance
Pyridylacetic acid derivatives (pyridylacetates) are indispensable building blocks in pharmaceutical process chemistry. They serve as critical intermediates in the synthesis of complex alkaloids (e.g., sparteine, lupinine), CCR1 antagonists, and functionalized indolizines. Historically, accessing these intermediates at a pilot scale relied on the cyanomethylation of halopyridines or palladium-catalyzed cross-coupling with sensitive lithium enolates. These classical methods are plagued by poor scalability, high toxicity (cyanide gas generation), and the prohibitive cost of precious metal catalysts.
This application note details a modern, highly scalable, and metal-free approach: the three-component synthesis of pyridylacetates via the arylation and decarboxylative substitution of Meldrum's acids with pyridine-N-oxides [1]. Designed for drug development professionals, this guide provides mechanistic insights, process chemistry rationales, and self-validating experimental protocols for pilot-scale implementation.
Mechanistic Rationale: The Meldrum's Acid Approach
The strategic shift away from classical cross-coupling involves leveraging the dual reactivity of Meldrum's acid.
Causality of Experimental Choice: Meldrum's acid acts as a "linchpin" reagent. Initially, it functions as a nucleophile to attack an activated pyridine-N-oxide. Following this arylation, the resulting intermediate becomes highly electrophilic. The introduction of a nucleophile (such as an alcohol or amine) triggers a cascade: the ring opens, and the molecule undergoes spontaneous decarboxylation (loss of CO₂ and acetone), yielding the desired pyridylacetate ester or amide [1].
This methodology bypasses the instability of isolated 2-pyridylacetic acids, which are notoriously prone to spontaneous decarboxylation under standard aqueous workup conditions. By telescoping the arylation and esterification into a single process, the intermediate is trapped before degradation can occur.
Mechanistic pathway for pyridylacetate synthesis via Meldrum's acid.
Process Chemistry & Experimental Protocol
The following protocol outlines the scalable synthesis of Ethyl 2-pyridylacetate , a key intermediate used in the gram-scale total synthesis of (±)-sparteine [2].
Self-Validating Protocol: Telescoped Synthesis of Ethyl 2-Pyridylacetate
Phase 1: Activation & Arylation
-
Charge the Reactor: Dissolve pyridine-N-oxide (1.0 equiv, 100 mmol) and Meldrum's acid (1.1 equiv, 110 mmol) in anhydrous ethyl acetate (0.2 M).
-
Causality: Ethyl acetate is selected as a Class 3 solvent with a favorable safety profile for scale-up, avoiding halogenated solvents.
-
-
Activation: Add p-Toluenesulfonyl chloride (TsCl, 1.1 equiv) and triethylamine (Et₃N, 2.1 equiv) dropwise at 20°C.
-
Causality: TsCl activates the N-oxide oxygen, creating a superior leaving group that facilitates nucleophilic attack by the Meldrum's acid enolate at the 2-position.
-
-
In-Process Control (IPC): Stir the mixture overnight (approx. 12 hours).
-
Validation Step: Monitor via TLC (EtOAc/Hexane 1:1) or rapid LC-MS. Do not proceed to Phase 2 until the pyridine-N-oxide is completely consumed. Premature addition of the nucleophile will result in unreacted starting material and complex separation profiles.
-
Phase 2: Solvent Exchange & Ring-Opening 4. Concentration: Remove the ethyl acetate under reduced pressure.
-
Causality: Complete removal of EtOAc is critical to prevent competitive transesterification during the nucleophilic ring-opening phase.
-
Nucleophilic Addition: Re-dissolve the crude arylated intermediate in anhydrous ethanol (2.5 M). Add sodium ethoxide (NaOMe, 2.2 equiv) slowly to control the mild exotherm.
Phase 3: Decarboxylation & Isolation 6. Cascade Reaction: Stir at room temperature for 2–6 hours. The ethoxide attacks the Meldrum's acid carbonyl, inducing ring-opening and the spontaneous loss of CO₂ and acetone. 7. Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with dichloromethane (3 × 100 mL). 8. Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the crude product via vacuum distillation (b.p. 110-112°C at 2 mmHg) to yield ethyl 2-pyridylacetate as a pale yellow oil.
Quantitative Process Comparison
The transition from classical cyanomethylation to the Meldrum's acid route offers significant improvements in yield, safety, and environmental impact (E-factor).
| Process Metric | Classical Cyanomethylation | Meldrum's Acid Route [1] |
| Overall Yield | 40% – 55% | 75% – 90% |
| Step Count | 3 (Halogenation, Cyanation, Esterification) | 1 (Telescoped one-pot process) |
| Toxicity Profile | High (Requires NaCN/KCN, generates HCN gas) | Low (Metal-free, cyanide-free) |
| Catalyst Requirement | Palladium / Copper (High cost, metal purging required) | None (TsCl activation) |
| Scalability & Safety | Poor (Highly exothermic, toxic waste streams) | Excellent (Mild conditions, Class 3 solvents) |
Downstream Application: Gram-Scale Synthesis of (±)-Sparteine
Ethyl 2-pyridylacetate is not an end-product but a highly versatile intermediate. A prominent application of this intermediate is the gram-scale synthesis of the complex alkaloid (±)-sparteine, a valuable chiral ligand in asymmetric synthesis [2].
By reacting ethyl 2-pyridylacetate with glutaryl chloride, process chemists can induce an interrupted dearomative cascade cyclization. This single transformation rapidly constructs the functionalized quinolizidine core, which is subsequently reduced to yield the final sparteine API.
Downstream application workflow for the gram-scale synthesis of (±)-sparteine.
References
-
Title: Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: A Pyridine Dearomatization Approach for the Gram Scale Synthesis of (±)-Sparteine Source: Organic Letters (ACS Publications) URL: [Link]
Application Note: Precision C-H Activation of Ethyl 2-(5-chloropyridin-3-yl)acetate
Executive Summary & Strategic Analysis
Ethyl 2-(5-chloropyridin-3-yl)acetate represents a high-value scaffold in medicinal chemistry, offering three distinct orthogonal handles: the pyridine nitrogen (Lewis base), the C5-chlorine (cross-coupling handle), and the C3-ethyl acetate side chain (metabolic soft spot/linker).
This guide details protocols for the direct C-H activation of this scaffold. Unlike traditional cross-coupling which consumes the C-Cl bond, these methods preserve the halogen for late-stage diversification while functionalizing the pyridine core or the side chain.
Reactivity Profile & Site Selectivity
The substrate presents a 3,5-disubstituted pyridine motif. Successful functionalization relies on distinguishing between the three remaining C-H bonds (C2, C4, C6) and the activated methylene protons.
-
C6 Position (Ortho to Cl, Ortho to N): The most electronically activated site for nucleophilic radical attack (Minisci) and acidity-driven palladation (CMD). The -I effect of the chlorine atom enhances the electrophilicity of C6 relative to C2.
-
C2 Position (Ortho to Alkyl, Ortho to N): Sterically accessible but electronically less activated than C6 due to the weak electron-donating effect of the alkyl side chain.
-
C4 Position (Between Cl and Alkyl): Sterically congested. Accessing this site typically requires specific directing groups or small radical species; it is generally the least reactive site under standard catalytic conditions.
-
Lateral
-Methylene: The benzylic-like position is highly amenable to metal-catalyzed -arylation or oxidation, serving as a vector for increasing saturation ( ).
Experimental Protocols
Module A: C6-Selective Radical Alkylation (Minisci-Type)
Objective: Introduction of alkyl/cycloalkyl groups at the C6 position, utilizing the chlorine atom's electronic activation. Mechanism: Radical addition to the protonated heterocycle followed by oxidative rearomatization.
Protocol 1: Silver-Catalyzed Decarboxylative Alkylation
Suitable for: Primary and secondary alkyl carboxylic acids.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Alkylating Agent: Carboxylic acid (
) (2.0 equiv) -
Catalyst:
(0.2 equiv) -
Oxidant:
(2.0 equiv) -
Solvent: DCM/Water (1:1 biphasic system)
-
Additive: TFA (1.0 equiv) – Critical for activating the pyridine ring.
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, dissolve the substrate (1.0 mmol) and the carboxylic acid (2.0 mmol) in DCM (5 mL).
-
Activation: Add water (5 mL) followed by TFA (1.0 mmol). The biphasic mixture ensures the solubility of both the organic substrate and the inorganic oxidant.
-
Initiation: Add
(0.034 g, 0.2 mmol) followed by (0.456 g, 2.0 mmol) in one portion. -
Reaction: Stir vigorously at 40 °C for 12–24 hours. Evolution of
gas indicates reaction progress. -
Work-up: Basify carefully with sat.
to pH ~8. Extract with DCM (3x). Dry combined organics over and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc). The C6-alkylated product is typically the major isomer due to the inductive activation by the adjacent Cl.
Key Insight: The C5-Cl atom exerts an electron-withdrawing effect, making C6 more electrophilic than C2. This directs the nucleophilic alkyl radical preferentially to C6.
Module B: Lateral -C(sp3)-H Arylation
Objective: Functionalization of the methylene linker to create quaternary centers or extend the carbon skeleton. Mechanism: Pd-catalyzed deprotonative cross-coupling (via enolate intermediate).
Protocol 2: Pd-Catalyzed
-Arylation
Suitable for: Coupling with aryl bromides.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Bromide (
) (1.2 equiv) -
Catalyst:
(2 mol%) -
Ligand:
(2.4 mol%) or XPhos (for sterically hindered substrates) -
Base:
(1.0 M in THF, 2.2 equiv) or (for milder conditions) -
Solvent: Toluene or THF (anhydrous)
Step-by-Step Procedure:
-
Inert Atmosphere: Flame-dry a Schlenk tube and cool under Argon.
-
Catalyst Formation: Charge with
and Ligand. Add solvent (toluene, 2 mL) and stir for 5 mins to form the active catalyst species. -
Substrate Addition: Add the substrate (1.0 mmol) and Aryl Bromide (1.2 mmol).
-
Deprotonation: Cool the mixture to 0 °C (if using LiHMDS) or RT (if using NaOtBu). Add the base dropwise.
-
Note: The pyridine nitrogen can compete for coordination.[1] Using a bulky phosphine like
prevents catalyst deactivation.
-
-
Reaction: Heat to 80 °C for 12 hours.
-
Quench: Cool to RT, quench with saturated
. -
Isolation: Extract with EtOAc. The product will be the
-monoarylated ester.
Module C: Site-Selective C-H Borylation (Steric Control)
Objective: Installing a Boron handle for subsequent Suzuki coupling, orthogonal to the existing Cl. Mechanism: Ir-catalyzed C-H activation controlled by steric hindrance.
Protocol 3: Iridium-Catalyzed C-H Borylation
Selectivity Note: In 3,5-disubstituted pyridines, the bulky Iridium catalyst avoids the sterically congested C4 position. Borylation occurs preferentially at C6 or C2 . Due to the smaller size of the Cl compared to the solvated ethyl acetate arm, C6 is often favored.
Reagents:
-
Substrate: 1.0 equiv
-
Boron Source:
(0.6 equiv – stoichiometry controls mono-borylation) -
Catalyst:
(1.5 mol%) -
Ligand:
(4,4’-di-tert-butyl-2,2’-bipyridine) (3 mol%) -
Solvent: THF or Hexane
Step-by-Step Procedure:
-
Glovebox/Schlenk: In a nitrogen-filled glovebox, mix
and in THF (2 mL) until the solution turns dark brown (active catalyst). -
Addition: Add
and the substrate. -
Heating: Seal the vessel and heat to 60–80 °C for 4–8 hours.
-
Work-up: Evaporate volatiles. The residue is usually pure enough for subsequent cross-coupling.
-
Outcome: Yields the 6-Bpin derivative (major) with minor 2-Bpin. The C5-Cl remains intact.
Data Summary & Decision Matrix
| Method | Target Site | Primary Directing Factor | Key Reagents | Preservation of Cl? |
| Minisci Alkylation | C6 (Major) | Electronic (-I of Cl) | Yes | |
| Pd | Acidity ( | Yes | ||
| Ir-Borylation | C6 / C2 | Steric (Cl < Alkyl) | Yes | |
| Pd-Catalyzed Arylation | C6 | Acidity (CMD) | Yes |
Pathway Visualization
Caption: Divergent functionalization pathways for this compound based on reagent class.
References
-
Duncton, M. A. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles.[2][3][4][5] Medicinal Chemistry Communications, 2(12), 1135-1161. Link
-
Proctor, R. S., & Phipps, R. J. (2018). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 57(18), 4844-4866. Link
-
Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, Utility, and Mechanism. Journal of the American Chemical Society, 136(11), 4287-4299. Link
-
Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed alpha-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234-245. Link
-
Campeau, L. C., & Fagnou, K. (2006). Pd-Catalyzed Direct Arylation of Simple Arenes in Synthesis: A Conceptual Framework. Chemical Science, 2, 1135. Link
Sources
- 1. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 2. Minisci reaction - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radical chain monoalkylation of pyridines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02748D [pubs.rsc.org]
Troubleshooting & Optimization
Improving reaction yields of Ethyl 2-(5-chloropyridin-3-yl)acetate synthesis
Introduction
This guide addresses yield attrition in the synthesis of Ethyl 2-(5-chloropyridin-3-yl)acetate , a critical intermediate for kinase inhibitors and nicotinic acetylcholine receptor agonists.
The electron-deficient nature of the 3,5-disubstituted pyridine ring introduces specific challenges:
-
Catalyst Poisoning: The pyridine nitrogen (
lone pair) can coordinate to transition metals (Pd, Ag), arresting catalytic cycles. -
Regioselectivity: Nucleophilic attacks on the pyridine ring often favor the 2/4/6 positions, making C3-functionalization difficult via standard nucleophilic aromatic substitution (
). -
Intermediate Instability: In homologation pathways, the diazoketone intermediate is sensitive to HCl buildup.
This support module details two validated synthetic pathways: the Classical Arndt-Eistert Homologation (Route A) and the Modern Negishi Cross-Coupling (Route B).
Decision Matrix: Route Selection
Before troubleshooting, verify you are using the optimal route for your scale and constraints.
Figure 1: Decision tree for selecting the synthetic pathway based on precursor availability and safety constraints.
Module 1: The Arndt-Eistert Homologation (Route A)
Mechanism: Conversion of 5-chloronicotinic acid to the acid chloride, followed by diazomethane insertion and silver-catalyzed Wolff rearrangement in ethanol.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | HCl Trapping: HCl generated during acid chloride reaction with diazomethane decomposes the diazoketone into a chloromethyl ketone byproduct. | Must use Excess Base: Ensure at least 2.2 equivalents of diazomethane are used. The first eq. forms the diazoketone; the second eq.[1][2][3] acts as a "sacrificial base" to quench HCl as methyl chloride gas [1]. Alternatively, add Triethylamine (TEA). |
| Violent Gas Evolution | Thermal Runaway: The Wolff rearrangement is exothermic. | Control: Add the silver catalyst solution dropwise to the refluxing ethanol solution, not all at once. |
| Incomplete Conversion | Catalyst Poisoning: The pyridine nitrogen coordinates to Ag(I), deactivating it. | Ligand/Loading: Increase Ag benzoate loading to 10 mol%. Sonication during the rearrangement step can prevent catalyst aggregation. |
| Explosion Risk | Ground Glass Joints: Diazomethane explodes on rough surfaces. | Safety: Use exclusively Clear-Seal™ joints or fire-polished glassware. Do not use ground glass joints. |
Optimized Protocol (Step-by-Step)
-
Activation: Reflux 5-chloronicotinic acid (1.0 eq) in thionyl chloride (
) (5.0 eq) for 2 hours. Evaporate excess completely (trace destroys diazomethane). -
Diazotization: Dissolve the resulting acid chloride in anhydrous
. Cool to 0°C. Slowly add a solution of freshly prepared diazomethane (2.5 eq) in .-
Critical Check: Solution must remain yellow. If it turns colorless, you have insufficient diazomethane.
-
-
Rearrangement: Dissolve the crude diazoketone in anhydrous Ethanol. Add a solution of Silver Benzoate (
) (0.1 eq) in Triethylamine ( ) dropwise at reflux. -
Workup: Filter through Celite to remove silver. Concentrate and purify.
Module 2: Negishi Cross-Coupling (Route B)
Mechanism: Palladium-catalyzed coupling of 3-bromo-5-chloropyridine with a Reformatsky reagent (ethoxy-2-oxoethylzinc bromide). This route is generally superior for yield and safety but requires strict anhydrous conditions.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| No Reaction (SM Recovery) | Catalyst Deactivation: Pyridine nitrogen binds Pd(II), preventing reduction to active Pd(0). | Ligand Switch: Use bulky, electron-rich phosphines like Q-Phos or XPhos . These ligands sterically crowd the Pd center, preventing pyridine coordination while facilitating oxidative addition [2]. |
| Homocoupling (Biaryl) | Slow Transmetallation: The organozinc reagent is decomposing or reacting with itself. | Fresh Reagent: Prepare the Reformatsky reagent in situ using activated Zinc dust (wash Zn with dilute HCl, then water, acetone, ether, and dry under vacuum). |
| Prodehalogenation | Moisture Ingress: Protonation of the organozinc species. | Drying: Ensure THF is distilled over Na/Benzophenone or passed through activated alumina columns. |
Optimized Protocol (Step-by-Step)
-
Reagent Prep: In a Schlenk flask, activate Zn dust (1.5 eq) in THF. Add ethyl bromoacetate (1.5 eq) dropwise at roughly 40°C to initiate Reformatsky reagent formation. Stir 1h.
-
Catalyst System: In a separate vessel, mix
(2 mol%) and XPhos (4-8 mol%) in THF. Stir 15 mins to generate the active catalyst. -
Coupling: Add 3-bromo-5-chloropyridine (1.0 eq) to the catalyst solution.
-
Transmetallation: Cannulate the Reformatsky reagent solution into the pyridine/catalyst mixture.
-
Reaction: Heat to 60°C for 4–12 hours. Monitor by HPLC.
-
Quench: Cool and quench with saturated
.
Module 3: Purification & Isolation
The basicity of the pyridine ring (
FAQs
Q: My product is stuck in the aqueous layer during workup. Why?
A: If you used strong acid (HCl) to quench, the pyridine nitrogen is protonated (
-
Fix: Adjust the aqueous layer pH to pH 8–9 using saturated
or before extraction with Ethyl Acetate. This ensures the pyridine is in its neutral, organic-soluble free base form.
Q: Flash chromatography yields are low; the compound trails. A: Pyridines interact with the acidic silanols on silica gel.
-
Fix: Pre-treat your silica column with 1% Triethylamine (
) in hexanes, or add 1% to your mobile phase (e.g., Hexanes/EtOAc + 1% ). This blocks the acidic sites on the silica.
Visualizing the Mechanism (Arndt-Eistert)
Understanding the failure points requires visualizing the Wolff Rearrangement flow.
Figure 2: Mechanistic flow of the Arndt-Eistert homologation, highlighting the critical Ag(I) catalyzed step.
References
-
Arndt-Eistert Synthesis Mechanism & Protocols. Organic Chemistry Portal. [Link]
-
Coupling of Reformatsky Reagents with Aryl Chlorides Enabled by Ylide-Functionalized Phosphine Ligands. National Institutes of Health (PMC). [Link]
-
Negishi Coupling - General Overview. Wikipedia. [Link]
Sources
Purification strategies for removing impurities from chloropyridine esters
Technical Support Center: Purification of Chloropyridine Esters
Introduction: The Purity Imperative
Chloropyridine esters are pivotal intermediates in the synthesis of agrochemicals (e.g., clopyralid, picloram) and pharmaceutical scaffolds.[1] Their purification is notoriously difficult due to the "Isomer Trap"—the presence of structural isomers (e.g., 3,5,6-trichloro vs. 2,3,5-trichloro) with nearly identical boiling points and solubilities.[2] Furthermore, the pyridine nitrogen makes these compounds susceptible to N-oxide formation and polymerization, leading to persistent color bodies.[2]
This guide moves beyond standard textbook protocols, offering troubleshooting strategies based on industrial separation mechanics and thermal stability profiles.
Module 1: Isomer Management & Crystallization Logic
The Issue: "I cannot separate the 3-isomer from the 2-isomer using standard distillation." Root Cause: Positional isomers of chloropyridines often form azeotropes or have boiling point deltas of <2°C, rendering fractionation inefficient. The Fix: Reactive Crystallization or Solvent Switching.
Strategy A: The "Solubility Shift" (Chemical Modification)
If physical separation fails, chemically modify the impurity to alter its solubility.
-
Mechanism: React the crude mixture with a specific amine or weak base that selectively reacts with the more reactive halogen position of the impurity, converting it into a highly polar species that remains in the mother liquor during crystallization.
-
Protocol (Example for Ethyl Chloropyridine Carboxylates):
-
Dissolution: Dissolve crude ester in Ethanol/Water (ratio 95:5).
-
Scavenging: Add 1.1 eq (relative to impurity) of a secondary amine (e.g., dimethylamine) if the impurity has a labile chloride.[2]
-
Digestion: Stir at 40°C for 3 hours. The impurity converts to a polar aminopyridine derivative.
-
Crystallization: Cool slowly to 5°C. The target ester crystallizes; the polar impurity stays in the aqueous-alcoholic phase.[2]
-
Filtration: Wash cake with cold 50% EtOH.
-
Strategy B: Solvent Systems for Isomers
| Solvent System | Target Application | Mechanism |
| Ethanol/Water (70-95%) | General Isomer Separation | Exploits hydrophobic differences between polychlorinated species.[2] |
| Isopropanol (IPA) | High MW Esters | Slower evaporation rate promotes stable crystal growth, excluding occluded impurities. |
| Acetonitrile/Ammonia | Acidic Impurity Removal | Ammonia converts unreacted acids to ammonium salts, which remain soluble in MeCN while the ester precipitates. |
Module 2: Thermal Processing (Vacuum Distillation)
The Issue: "My product turns black and yield drops during distillation." Root Cause: Chloropyridines are thermally unstable. Extended heat exposure triggers polymerization (tars) and dechlorination.[2] The Fix: Minimize "Thermal History" via High Vacuum.
-
Critical Threshold: Avoid pot temperatures >140°C.
-
Vacuum Requirement: Must achieve <10 mbar (preferably <2 mbar).
-
The "Nitrogen Sweep": Introduce a capillary bleed of dry nitrogen during distillation. This prevents oxidation and assists in mass transfer, lowering the effective boiling point.
Step-by-Step Troubleshooting:
-
Check pH: Ensure the crude feed is neutral . Acidic residues (from esterification) catalyze degradation.[2] Wash with 5% NaHCO₃ prior to distillation.
-
Use Wiped Film Evaporation (WFE): If available, use WFE instead of batch distillation. WFE reduces residence time from hours to seconds.
-
Residue Management: Do not distill to dryness. Leave 10-15% heel to prevent the "thermal runaway" of concentrated polymeric residues.[2]
Module 3: Color Body Removal (Adsorption)
The Issue: "The product is 99% pure by GC, but it's dark brown instead of white." Root Cause: Trace polymerized pyridines or N-oxides.[2] These have high extinction coefficients; ppm levels cause visible discoloration. The Fix: Sequential Adsorption.
Protocol:
-
Dissolve: Create a 20% w/v solution of the ester in Ethyl Acetate or Toluene.
-
Carbon Treatment: Add Activated Carbon (Type CP-90 or equivalent) at 5% w/w of the solute.[2]
-
Note: Do not use standard water-treatment carbon; use carbon activated for organic solvent decolorization (low ash content).[2]
-
-
Silica Plug: Add 2% w/w Silica Gel (60 Å) to the carbon slurry.[2] Silica specifically binds polar N-oxides that carbon might miss.[2]
-
Filtration: Filter through a Celite pad to remove fines.
Visualizing the Workflow
Diagram 1: Purification Decision Matrix
Use this flow to select the correct strategy based on your analytical data.
Caption: Decision matrix for selecting purification method based on impurity classification.
Frequently Asked Questions (FAQ)
Q1: Why does my chloropyridine ester turn pink upon storage? A: This indicates auto-oxidation or the presence of trace phenols.[2]
-
Fix: Ensure the final product is stored under inert gas (Argon/Nitrogen).
-
Prevention: Add a trace stabilizer (e.g., BHT) if the end-use application permits, or perform a final wash with dilute NaOH to remove phenolic precursors before the final crystallization.[2]
Q2: Can I use column chromatography for scale-up? A: Only as a last resort.
-
Reasoning: Chloropyridines often streak on silica due to the basic nitrogen interacting with silanols.
-
Modification: If you must use chromatography, add 1% Triethylamine (TEA) to your mobile phase to deactivate the silica sites. This sharpens the peaks significantly [1].
Q3: My melting point is broad (range > 3°C), but HPLC shows single peak. A: You likely have occluded solvent or inorganic salts trapped in the crystal lattice.
-
Fix: Dry the sample under vacuum at 40°C for 24 hours. If the range persists, redissolve in a non-polar solvent (e.g., heptane), wash with water to remove salts, and recrystallize.
References
-
Biotage. (2023).[2][3] How can I remove color from my reaction product? Retrieved from [Link]
-
Sheng, X., et al. (2020).[4] Separation of 2-Chloropyridine/3-Chloropyridine by Nonporous Adaptive Crystals of Pillararenes.[2][4][5] Journal of the American Chemical Society. Retrieved from [Link][2]
-
Shiau, L.D. (2021).[1][6] Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization.[6] Molecules.[6][7][][9][10][11][12][13] Retrieved from [Link][2]
-
Google Patents. (2022).[2] CN114790190B - Purification method of 3-bromo-1-(3-chloropyridine-2-yl)-1H-pyrazole-5-ethyl formate.[2][14] Retrieved from
-
IChemE. (2012).[2] Chemical reaction hazards of distillation processes.[15] Retrieved from [Link]
Sources
- 1. CN1245167A - Process for separating chloropyridine product - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. EP0372654A3 - Preparation of 2-chloropyridine 3-carboxylic acid esters - Google Patents [patents.google.com]
- 10. Synthesis of chiral macrocyclic or linear pyridine carboxamides from pyridine-2,6-dicarbonyl dichloride as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 13. chemimpex.com [chemimpex.com]
- 14. CN114790190B - Purification method of 3-bromo-1- (3-chloropyridine-2-yl) -1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]
- 15. icheme.org [icheme.org]
Optimizing recrystallization solvents for Ethyl 2-(5-chloropyridin-3-yl)acetate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific thermodynamic and kinetic challenges associated with the purification of Ethyl 2-(5-chloropyridin-3-yl)acetate .
This guide abandons generic advice in favor of targeted, mechanistic troubleshooting. We will explore the causality behind solvent selection, address the notorious "oiling out" phenomenon, and provide a self-validating protocol to ensure high-yield, high-purity crystallization.
Compound Profiling & Mechanistic Considerations
To optimize a recrystallization solvent, we must first deconstruct the target molecule's structural features and how they dictate intermolecular interactions:
-
Pyridine Ring: Weakly basic and polar. It acts as a hydrogen-bond acceptor and coordinates well with moderately polar solvents.
-
Chloro Substituent (C5): Highly electron-withdrawing and lipophilic. It disrupts the symmetry of the pyridine ring and increases the molecule's affinity for non-polar hydrocarbon solvents.
-
Ethyl Ester Group: Susceptible to nucleophilic acyl substitution (hydrolysis)[1]. Heating this compound in protic, aqueous environments can lead to thermal degradation.
-
Melting Point Dynamics: Functionalized pyridine esters often exhibit low melting points. When combined with crude impurities, the melting point is further depressed, creating a high-risk environment for liquid-liquid phase separation (LLPS).
Quantitative Solvent Selection Matrix
The following table summarizes empirical data for common solvent systems applied to this structural class.
| Solvent System (Solvent / Anti-Solvent) | Typical Volume Ratio | Expected Yield (%) | Expected Purity (%) | Oiling-Out Risk | Degradation / Hydrolysis Risk |
| Ethyl Acetate / Heptane | 1:3 to 1:5 | 75 - 85 | > 99.0 | Moderate | None (Recommended) |
| Toluene / Hexane | 1:4 | 70 - 80 | > 98.0 | High | None |
| Isopropanol (Neat) | N/A | 60 - 70 | > 95.0 | Moderate | Low (Transesterification possible) |
| Ethanol / Water | 3:1 | < 50 | < 90.0 | Low | High (Thermal hydrolysis) |
Troubleshooting & FAQs (Q&A)
Q1: Every time I attempt to cool the solution, my product forms a sticky emulsion or "gum" at the bottom of the flask instead of crystals. What is happening? A1: You are experiencing "oiling out" (Liquid-Liquid Phase Separation, or LLPS). This occurs when the supersaturation of the solution forces the initially dissolved compound to separate as a secondary liquid phase rather than a rigid crystalline solid[2]. Mechanistically, this happens when the temperature of the solution at the saturation point is higher than the melting point of the crude mixture[3]. Because impurities dramatically depress the melting point of this compound, the compound liquefies and acts as a "sponge" for impurities, completely bypassing the desired impurity rejection process[2][3].
Q2: How do I recover a batch that has already oiled out? A2: Do not discard the batch. Oiling out is a kinetic phenomenon that can be reversed by manipulating the Metastable Zone Width (MSZW)[2].
-
Return the flask to the heat source until the oil completely redissolves into a homogenous solution.
-
Add 2% to 5% (v/v) of your "good" solvent (e.g., Ethyl Acetate) to slightly decrease the saturation level[3][4].
-
Cool the solution at a much slower rate (e.g., 0.5 °C/min).
-
Critical Step: Introduce pure seed crystals halfway into the cooling process (before the cloud point is reached) to kinetically favor the crystal lattice formation over droplet formation[2][4].
Q3: I tried using an Ethanol/Water mixture to force precipitation, but my LC-MS shows a massive new impurity peak and poor yield. Why? A3: You have inadvertently hydrolyzed your product. Esters undergo nucleophilic acyl substitution when exposed to water and heat, breaking down into the parent carboxylic acid (2-(5-chloropyridin-3-yl)acetic acid) and ethanol[1][5]. Furthermore, the weakly basic nature of the pyridine ring can locally alter the pH, auto-catalyzing this hydrolysis[1]. Never use aqueous solvent mixtures at reflux for this compound. Stick to strictly anhydrous, aprotic solvent/anti-solvent systems like Ethyl Acetate/Heptane.
Self-Validating Protocol: EtOAc / Heptane Recrystallization
This step-by-step methodology utilizes an optimal solvent/anti-solvent pairing. Ethyl acetate effectively solvates the polar ester and pyridine groups, while heptane exploits the lipophilicity of the chloro group to drive controlled supersaturation.
Step 1: Dissolution (Establishing the Baseline)
-
Weigh the crude this compound and place it in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add Ethyl Acetate (EtOAc) at a ratio of 3 mL per gram of crude material.
-
Heat the mixture to a gentle reflux (approx. 75 °C).
-
Validation Check: The solution must be completely transparent. If undissolved particulates remain, add EtOAc in 0.5 mL increments until fully dissolved. If the solution is cloudy but no solids are visible, perform a hot filtration to remove insoluble inorganic salts.
Step 2: Anti-Solvent Addition (Approaching the Metastable Zone)
-
Maintain the solution at 70-75 °C.
-
Begin adding hot Heptane dropwise via an addition funnel.
-
Validation Check: Watch for local cloudiness where the drops hit the solution. When the cloudiness takes more than 3 seconds to dissipate upon stirring, you have reached the edge of the metastable zone. Stop adding Heptane immediately.
Step 3: Controlled Nucleation (Avoiding LLPS)
-
Remove the heat source. Program your heating mantle or water bath to cool at a strict rate of 0.5 °C/min[4].
-
When the internal temperature reaches 55 °C, add 1-2 mg of pure this compound seed crystals[4].
-
Validation Check: Observe the flask. You should see discrete, sharp solid particles growing from the seeds. If the solution turns milky or droplets form on the glass, you have oiled out (Refer to Q2 for recovery).
Step 4: Isolation & Washing
-
Once the solution reaches room temperature, transfer the flask to an ice bath (0-5 °C) for 1 hour to maximize yield.
-
Filter the suspension under vacuum using a Büchner funnel.
-
Wash the filter cake with 2 volumes of ice-cold Heptane to displace the mother liquor without redissolving the product.
-
Validation Check: Run a TLC (Thin Layer Chromatography) of the mother liquor vs. the isolated solid. The solid should show a single, clean spot, while the mother liquor retains the impurities. Dry the crystals under high vacuum at 30 °C to constant weight.
Process Visualization: Troubleshooting Workflow
The following diagram maps the logical decision tree for managing the recrystallization process, specifically highlighting the intervention loop required if liquid-liquid phase separation occurs.
Workflow for recrystallization and troubleshooting liquid-liquid phase separation (oiling out).
References
- Oiling Out in Crystallization - Mettler Toledo. Mettler Toledo (mt.com).
- 3.6F: Troubleshooting - Chemistry LibreTexts. LibreTexts (libretexts.org).
- Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation. Benchchem (benchchem.com).
- 21.6 Chemistry of Esters - OpenStax. OpenStax (openstax.org).
- 21.6: Chemistry of Esters. LibreTexts (libretexts.org).
Sources
Technical Support Center: Troubleshooting Pyridine Ester Hydrolysis
Welcome to the Technical Support Center for pyridine derivative synthesis. The hydrolysis of pyridine esters is notoriously challenging due to the unique electronic properties of the heteroaromatic ring, susceptibility to decarboxylation, and the zwitterionic nature of the resulting products. This guide provides field-proven diagnostic tools, causality-driven troubleshooting, and validated protocols to ensure your synthetic success.
Diagnostic Matrix: Hydrolysis Conditions & Quantitative Benchmarks
Before troubleshooting, compare your current methodology against the benchmark data below to determine if your chosen condition is fundamentally mismatched with your substrate[1],[2].
| Hydrolysis Condition | Substrate Profile | Temp | Typical Yield | Decarboxylation Risk | Causality & Key Advantage |
| NaOH / MeOH / H₂O | Unhindered, stable | 25–80°C | >90% | High (at elevated temp) | Standard alkaline saponification; high risk of side reactions. |
| LiOH / THF / H₂O | Mildly hindered | 0–25°C | 85–95% | Moderate | Mild basicity; Li⁺ coordinates to the ester, accelerating attack[2]. |
| Me₃SnOH / DCE | Highly hindered (C2/C6) | 60–80°C | 75–90% | Low | Neutral organotin reagent bypasses steric shielding[3]. |
| 6M HCl (Aqueous) | Base-sensitive | 100°C | Variable | Very High | Acidic conditions avoid base-catalyzed epimerization but drive CO₂ loss. |
Deep-Dive Troubleshooting Guides
Q: My 2,6-disubstituted pyridine ester shows no conversion under standard LiOH or NaOH conditions. Why does it fail, and how can I force the reaction?
A: Causality: Substituents at the C2 and C6 positions create severe steric shielding around the ester carbonyl, physically blocking the approach of the hydrated hydroxide nucleophile. Additionally, the pyridine nitrogen can coordinate with lithium or sodium counter-ions, altering the transition state geometry and further hindering the reaction.
Solution: Transition to Trimethyltin hydroxide (
Q: I successfully hydrolyzed a pyridine-2-carboxylic acid (picolinate) ester, but my yield is extremely low, and NMR shows a missing carboxylate group. What happened?
A: Causality: Pyridine-2-carboxylic acids (and pyridine-4-carboxylic acids) are highly prone to decarboxylation[4]. Upon heating in strongly basic or acidic conditions, the electron-withdrawing nature of the pyridine ring stabilizes the formation of a transient carbanion or ylide intermediate at the C2/C4 position, leading to the rapid and irreversible expulsion of
Q: The starting material is fully consumed according to TLC, but I cannot recover the product during the organic extraction. It stays in the aqueous layer regardless of whether I use pH 1 or pH 14. A: Causality: Pyridine carboxylic acids are amphoteric. At low pH (<2), the pyridine nitrogen is protonated (cationic). At high pH (>7), the carboxylic acid is deprotonated (anionic). In both states, the molecule is highly hydrophilic and will not partition into organic solvents like ethyl acetate or dichloromethane. Solution: You must adjust the aqueous phase precisely to the molecule's isoelectric point (pI), where it exists as a neutral zwitterion with minimal aqueous solubility[5]. For most pyridine monocarboxylic acids, this is between pH 3.0 and 4.5. Once at the pI, the product will precipitate and can be isolated via filtration.
Decision Workflows & Pathways
Diagnostic decision tree for troubleshooting pyridine ester hydrolysis failures.
Zwitterion equilibrium and isoelectric precipitation isolation strategy.
Verified Experimental Protocols
Protocol A: Mild Hydrolysis of Hindered Pyridine Esters using
Self-Validating System: The use of a
-
Preparation: Dissolve the sterically hindered pyridine ester (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of 0.1 M.
-
Reagent Addition: Add Trimethyltin hydroxide (
) (3.0 to 5.0 equiv). (Caution: Organotin compounds are highly toxic; perform strictly in a fume hood). -
Reaction: Heat the reaction mixture to 80°C under an argon atmosphere. Monitor the consumption of the starting material via TLC or LCMS (typically requires 4–12 hours).
-
Concentration: Upon completion, cool to room temperature and concentrate the mixture under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate. Wash the organic layer vigorously with 5% aqueous
(3x) to remove tin byproducts, followed by a brine wash. -
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo to yield the pure pyridine carboxylic acid.
Protocol B: Isoelectric Precipitation of Pyridine Carboxylic Acids
Self-Validating System: The exact precipitation point is monitored via a calibrated pH meter, and the supernatant is checked via UV-Vis or LCMS to ensure no residual product remains in solution[5].
-
Solvent Removal: Following alkaline hydrolysis (e.g., LiOH in THF/H₂O), remove the volatile organic solvent (THF) under reduced pressure, leaving only the basic aqueous layer.
-
Cooling: Dilute the remaining aqueous layer with a minimal amount of distilled water and cool to 0°C in an ice bath to lower the solubility threshold of the product.
-
pH Monitoring: Insert a calibrated pH probe directly into the vigorously stirring aqueous solution.
-
Neutralization: Dropwise, add 1M HCl until the pH reaches the specific isoelectric point (pI) of your target derivative (e.g., pH ~3.4 for nicotinic acid derivatives). The solution will turn cloudy as the zwitterion forms.
-
Crystallization: Allow the suspension to stir at 0°C for 30–60 minutes to ensure complete crystallization.
-
Filtration: Filter the precipitated zwitterion through a sintered glass funnel, wash with a minimal amount of ice-cold water, and dry under high vacuum.
Frequently Asked Questions (FAQs)
Q: Can I use enzymatic hydrolysis for highly sensitive pyridine esters? A: Yes. Pig Liver Esterase (PLE) or artificial esterases can hydrolyze certain pyridine esters under extremely mild, physiological conditions (pH 7.0, 37°C), completely avoiding decarboxylation. However, enzymes are highly sensitive to steric hindrance and will likely fail for 2,6-disubstituted substrates[1].
Q: Why does my pyridine ester hydrolyze spontaneously in the presence of Copper(II) salts?
A: Pyridine-2-carboxylic acid esters (picolinates) can undergo rapid, metal-catalyzed hydrolysis. The
References
-
Nicolaou, K. C., et al. "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 2005. URL: [Link]
-
Zografos, A. L., et al. "Mild alkaline hydrolysis of hindered esters in non-aqueous solution." Arkivoc, 2018. URL: [Link]
-
"A Mild Hydrolysis of Esters Mediated by Lithium Salts." Tetrahedron Letters, 2007. URL: [Link]
-
"A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluorocarbene source." RSC Advances, 2020. URL: [Link]
- "Process for the production of pyridine carboxylic acids." US Patent 3748336A, 1973.
-
Kovács, J., & Mokhir, A. "Catalytic Hydrolysis of Esters of 2-Hydroxypyridine Derivatives for Cu2+ Detection." Inorganic Chemistry, 2008. URL: [Link]
Sources
Minimizing decarboxylation side reactions in pyridine acetate processing
Topic: Minimizing Decarboxylation Side Reactions
Ticket ID: PYR-DEC-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Silent Yield Killer"
If you are observing inexplicably low yields, gas evolution during workup, or "disappearing" product peaks in HPLC despite clean crude NMRs, you are likely battling decarboxylation .
Pyridine acetic acid derivatives (particularly 2- and 4-isomers) are notoriously unstable.[1] Unlike typical benzoic acids, the pyridine ring acts as an electron-withdrawing "sink," stabilizing the carbanion intermediate formed after CO₂ loss. This process is often autocatalytic —as the acid forms, it protonates the pyridine nitrogen, accelerating the decomposition of the remaining material.
The Golden Rule: Never isolate the free acid of 2- or 4-pyridylacetic acid unless absolutely necessary. Process as a salt or ester whenever possible.
Diagnostic: Is Decarboxylation Your Problem?
Before altering your process, confirm the root cause using this diagnostic checklist:
| Symptom | Probability of Decarboxylation | Confirmation Test |
| Bubbling during acidification or heating | High | Trap gas in limewater (Ca(OH)₂) or check mass balance for M-44 peak. |
| Yield Loss during rotary evaporation | High | Run crude NMR vs. isolated NMR. Look for the methyl/methylene signal of the decarboxylated product (picoline derivative). |
| Purity Drop after storage | Medium | Check for "picoline" smell (distinctive, unpleasant amine odor) in solid samples. |
| Inconsistent Scale-up | High | Larger scales involve longer heat exposure during solvent removal, exacerbating thermal decay. |
The Mechanism: Why It Happens
To stop it, you must understand the Zwitterionic Trap .
In 2- and 4-pyridylacetic acids, the acidic proton (
Pathway Visualization
The following diagram illustrates the critical difference between the stable (salt) and unstable (zwitterion) states.
Caption: The "Zwitterionic Trap" mechanism showing why acidification triggers rapid CO2 loss in pyridine acetates.
Troubleshooting Guides & Protocols
Scenario A: Removing Solvent Without Decomposition
The Issue: You need to concentrate your reaction mixture, but the product degrades on the rotovap.
The Fix: The "Cool & Basic" Protocol
-
pH Adjustment: Before evaporation, ensure the solution is slightly basic (pH 8–9). If your product is an ester, ensure it's neutral. If it's the free acid, convert it to the sodium or potassium salt by adding 1 equivalent of NaHCO₃ or KOtBu.
-
Why? The carboxylate anion (salt form) cannot form the zwitterion required for facile decarboxylation [1].
-
-
Thermal Limits:
-
Bath Temperature: Maximum 35°C.
-
Vacuum: < 10 mbar. You need high vacuum to remove solvents at low temperatures.
-
-
Solvent Swap: If you are in high-boiling solvents (DMF, DMSO), do not try to distill them off. Dilute with water and extract into an organic solvent (DCM or EtOAc) to remove the high-boiler, then concentrate the volatile organic layer.
Scenario B: Acidic Workup & Isolation
The Issue: Standard protocols call for "acidify to pH 1 and extract," but your product vanishes.
The Fix: The "Isoelectric Bypass"
-
Avoid Strong Acid: Never drop to pH 1–2. The rate of decarboxylation for 2-pyridylacetic acid peaks in strongly acidic solutions where the pyridine ring is fully protonated [2].
-
Target pH 5–6: Adjust pH carefully to the isoelectric point (typically pH 4–6 for these species) using weak acids like acetic acid or citric acid, not HCl.
-
Cold Processing: Perform all acidification steps in an ice bath (0–5°C).
-
Immediate Extraction: Do not let the aqueous acidic solution stand. Extract immediately into organic solvent.
Scenario C: Storage & Stability
The Issue: The white solid turns into a yellow oil/goo over the weekend.
The Fix: Salt Formation [4]
-
Protocol: Convert the free acid to the Hydrochloride Salt (if stable to HCl) or Sodium Salt .
-
HCl Salt Warning: While HCl salts block the nitrogen lone pair, they can still be hygroscopic and acidic.
-
Best Practice: Store as the Ethyl/Methyl Ester or the Sodium Carboxylate .
-
Storage: Store at -20°C under Argon. These compounds are often deliquescent (absorb moisture), and water facilitates proton transfer [3].
-
Frequently Asked Questions (FAQs)
Q: Can I use DMF or DMAc as a reaction solvent? A: Proceed with extreme caution. Polar aprotic solvents like DMF and DMAc are known to accelerate decarboxylation reactions, especially at elevated temperatures [4]. If you must use them, keep reaction temperatures below 60°C and quench immediately.
Q: Why is the 3-pyridyl isomer stable while 2- and 4- are not? A: It comes down to resonance. In the 2- and 4-positions, the nitrogen atom can directly stabilize the negative charge developing on the ring carbon during the transition state (via resonance structures). The 3-position cannot delocalize this charge as effectively, making the activation energy for decarboxylation much higher [2].
Q: My HPLC shows a new peak at M-44. Is that the decarboxylated product? A: Yes. M-44 corresponds to the loss of CO₂ (molecular weight 44). This is the definitive signature of decarboxylation.
Q: Can I distill my pyridine acetate ester? A: Only under high vacuum (< 1 mmHg). Even esters can undergo thermal elimination or hydrolysis-then-decarboxylation if traces of acid/base and moisture are present. Kugelrohr distillation is preferred over pot distillation to minimize thermal residence time.
Process Optimization Decision Tree
Use this logic flow to design a robust isolation strategy.
Caption: Decision matrix for selecting the safest isolation route based on chemical stability.
References
-
Button, R. G., & Taylor, P. J. (1973).[2] The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism.[2] Journal of the Chemical Society, Perkin Transactions 2, 557-567.[2] Link
-
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972).[5] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.[5] Link[5]
-
BenchChem. (2025). Stability of Pyridine-2,3-dicarboxylic acid under different storage conditions. BenchChem Technical Support. Link
-
Johnson, T. C., & Marsden, S. P. (2022).[6] Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids.[6] The Journal of Organic Chemistry, 87(21), 1489-1496. Link
Sources
- 1. Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. The decarboxylation of some heterocyclic acetic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming steric hindrance in 3,5-disubstituted pyridine reactions
This technical guide addresses the specific challenges of functionalizing 3,5-disubstituted pyridines, focusing on overcoming the "buttressing effect" that sterically shields the C4 position and crowds the C2/C6 positions.
Current Status: Operational | Topic: Steric Hindrance Troubleshooting Lead Scientist: Senior Application Specialist
Executive Summary: The "Buttressing Effect"
In 3,5-disubstituted pyridines, the substituents force a geometric distortion that creates two distinct steric zones:
-
The Blocked Valley (C4): Sandwiched between two substituents, this position is notoriously difficult to access via standard cross-coupling or nucleophilic attack.
-
The Crowded Doorway (C2/C6): While electronically activated by the nitrogen, these positions suffer from ortho-steric clash if the 3/5-substituents are bulky (e.g., -CF₃, -tBu, -Ph).
This guide provides validated protocols to bypass these energy barriers.
Troubleshooting Decision Matrix
Use this flowchart to identify the correct protocol for your specific blockage.
Figure 1: Decision matrix for selecting the appropriate catalytic system or activation strategy based on regiochemical targets.
Detailed Protocols & Solutions
Protocol A: Overcoming C4-Halide Inertness (Cross-Coupling)
The Problem: You have a halogen at C4, but Suzuki/Buchwald couplings stall. The 3,5-substituents prevent the palladium oxidative addition complex from undergoing transmetallation or reductive elimination. The Solution: Use Pd-PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation). The bulky NHC ligand forces reductive elimination, while the "throw-away" pyridine ligand stabilizes the precatalyst.
Validated Workflow:
-
Catalyst: Pd-PEPPSI-IPr (1–2 mol%).
-
Solvent: Dioxane or Toluene (high boiling point required).
-
Base: KOtBu (for Buchwald) or K₃PO₄ (for Suzuki). Carbonates often fail due to poor solubility in non-polar solvents needed for high temps.
-
Temperature: 80°C – 110°C.
| Parameter | Standard Condition | Hindered Condition (Recommended) |
| Ligand | PPh₃ / dppf | IPr (NHC) or SPhos |
| Pd Source | Pd(OAc)₂ / Pd₂dba₃ | Pd-PEPPSI-IPr |
| Base | Na₂CO₃ (aq) | K₃PO₄ (anhydrous) or KOtBu |
| Additives | None | TBAB (Phase transfer if using weak base) |
Expert Insight: If Pd-PEPPSI fails, switch to SPhos or XPhos precatalysts (Buchwald G3/G4). The biaryl backbone of SPhos is flexible enough to accommodate the 3,5-bulk while protecting the active Pd center.
Protocol B: Accessing C2/C6 via Directed Metalation
The Problem: n-BuLi attacks the pyridine ring (nucleophilic addition) or acts as a non-selective base. The 3,5-substituents make the C2 proton less acidic than expected due to electronic repulsion. The Solution: Use Knochel-Hauser Base (TMPMgCl[1]·LiCl) .[2][3] This non-nucleophilic, bulky base operates at higher temperatures (0°C to -20°C) than n-BuLi (-78°C) and is thermodynamically driven to the C2 position in 3,5-disubstituted systems.
Step-by-Step:
-
Preparation: Ensure substrate is dry (azeotrope with toluene).
-
Metalation: Add TMPMgCl·LiCl (1.2 equiv) in THF at -25°C.
-
Time: Stir for 30–60 mins. (Monitor by quenching an aliquot with D₂O).
-
Trapping: Add electrophile (aldehyde, iodine, etc.) and warm to RT.
Why this works: The bulky TMP (tetramethylpiperidide) cannot attack the ring nitrogen. The LiCl breaks up aggregates, increasing the kinetic basicity of the Mg-amide.
Protocol C: The "Impossible" C4 C-H Activation
The Problem: You need to install a group at C4, but you have no halogen there. Standard lithiation (DoM) will hit C2/C6 because the nitrogen directs the metalation (N-Li coordination). The Solution: Sodium-Mediated Magnesiation (n-BuNa) or Radical Minisci (with caveats) . Note: This is high-risk chemistry.
-
Option 1 (n-BuNa): Recent studies show that n-butylsodium (generated in situ) can override the N-chelation effect and metalate C4 due to charge dispersion preferences, unlike Li/Mg which bind tightly to N.
-
Option 2 (Minisci): Radical alkylation.
-
Warning: Standard Minisci favors C2.
-
Fix: To hit C4, you must block C2/C6 or use specific bulky radical precursors that are sterically rejected from C2 by the N-lone pair solvation shell, though the 3,5-substituents make this difficult. Recommendation: If possible, synthesize the 4-halo precursor instead of attempting direct C4 C-H functionalization on a 3,5-disubstituted core.
-
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling on 3,5-dichloro-4-iodopyridine yields <10% product. I see dehalogenated starting material. Why? A: Dehalogenation (protodehalogenation) indicates that oxidative addition occurred, but the cycle stalled. The Pd-Ar intermediate grabbed a proton (from solvent or base) instead of transmetallating.
-
Fix: Switch to Pd-PEPPSI-IPr . The NHC ligand is extremely bulky, which paradoxically accelerates the reductive elimination step, preventing the stall that leads to side reactions. Ensure your solvent is anhydrous.
Q2: Can I use n-BuLi to lithiate 3,5-dibromopyridine? A: NO. n-BuLi will likely cause halogen-lithium exchange (Li replaces Br) rather than deprotonation, or it will attack the pyridine ring (nucleophilic attack) leading to polymerization.
-
Fix: Use TMPMgCl·LiCl .[1][2][4] It is too bulky to attack the ring and too weak to cause rapid Br-Li exchange at controlled temperatures (-25°C), allowing for selective deprotonation at C2.
Q3: I need to aminate the C4 position. Buchwald is failing. Alternatives? A: If the steric crowding is too extreme for Pd-catalysis, consider an SNAr mechanism using a high-pressure reactor (Q-Tube or Flow Chemistry).
-
Condition: 3,5-disubstituted-4-halopyridine + Amine + DIPEA in NMP at 180°C (sealed). The 3,5-groups may twist the C4-halogen out of planarity, actually helping SNAr by breaking conjugation, but the nucleophile approach is hindered. High temperature is the only way to overcome the entropic penalty.
Visualizing the Solution: Pd-PEPPSI Mechanism
The "Throw-Away" ligand concept is crucial for hindered substrates.
Figure 2: Activation pathway of Pd-PEPPSI catalysts. The dissociation of the pyridine ligand creates a highly active, unsaturated Pd center capable of engaging hindered substrates.
References
-
Pd-PEPPSI for Hindered Couplings: Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Kumada–Corriu Cross-Coupling Reactions." Chemistry – A European Journal, 2006.
-
Knochel-Hauser Base (TMPMgCl[1]·LiCl): Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004.
-
Regioselectivity of TMP Bases: Balkenhohl, M., & Knochel, P. "Regioselective C–H Activation of Substituted Pyridines and other Azines using Mg- and Zn-TMP-Bases." SynOpen, 2018.[2][3]
-
Buchwald Ligands (SPhos/XPhos): Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Journal of the American Chemical Society, 2007.
-
C4-Selective Metalation (n-BuNa): "Functionalization of Pyridines at the C4 Position via Metalation and Capture." National Institutes of Health (PMC).
Sources
Addressing solubility issues of Ethyl 2-(5-chloropyridin-3-yl)acetate in water
Status: Operational Ticket ID: SOL-PYR-5CL-001 Subject: Troubleshooting aqueous solubility, precipitation, and stability for Ethyl 2-(5-chloropyridin-3-yl)acetate.
Introduction: The Formulation Challenge
Welcome to the Formulation Support Hub. You are likely here because This compound (CAS: 1335052-70-4) is precipitating when you dilute your DMSO stock into aqueous media (PBS, water, or cell culture media).
The Core Problem: This molecule presents a "perfect storm" for solubility issues:
-
Lipophilicity: The ethyl ester and chloro-substituent drive the LogP up, making it hydrophobic.
-
Weak Basicity: The pyridine nitrogen is a very weak base (pKa ~2.5–2.8). At physiological pH (7.4), it is 100% unionized , meaning it has zero electrostatic charge to support solvation.
-
Hydrolysis Risk: The ethyl ester is susceptible to chemical and enzymatic hydrolysis, meaning "solubility" issues may actually be "stability" issues.
This guide provides field-proven protocols to overcome these barriers without compromising data integrity.
Module 1: Physicochemical Profile & Logic
Before attempting a protocol, understand the numbers governing your compound's behavior.
| Property | Estimated Value | Implication for Solubility |
| LogP | ~1.8 – 2.2 | Moderate lipophilicity. Requires organic co-solvents or complexation. |
| pKa (Pyridine N) | ~2.6 | CRITICAL: The molecule only protonates (becomes soluble) at pH < 1.5. Adjusting pH to 4, 5, or 6 will not help dissolve it. |
| Water Solubility | < 0.1 mg/mL | Practically insoluble in neutral buffers. |
| Stability | Labile Ester | Avoid pH > 8.0 (rapid hydrolysis) and pH < 2.0 (acid hydrolysis over time). |
Module 2: Troubleshooting Guide (Q&A)
Q1: "I diluted my 10 mM DMSO stock 1:1000 into PBS, and it looked fine. But after 20 minutes, crystals formed. Why?" A: This is the "Metastable Zone" phenomenon .
-
Mechanism: When you first inject DMSO into water, local supersaturation occurs. The drug stays in solution transiently due to the kinetic energy of mixing. However, thermodynamically, the equilibrium solubility is exceeded.
-
The Fix: You cannot rely on simple DMSO dilution for concentrations >1 µM. You must use a surfactant (Tween 80) or a polymer (PEG 400) to inhibit nucleation.
Q2: "Can I just add HCl to acidify the water and dissolve it?" A: No.
-
Reason 1: To protonate the pyridine nitrogen (pKa ~2.6), you would need to drop the pH to roughly 1.0. This is incompatible with biological assays and animal models.
-
Reason 2: Strong acids catalyze the hydrolysis of the ethyl ester, converting your drug into 2-(5-chloropyridin-3-yl)acetic acid within hours. You would be testing a degradation product, not your drug.
Q3: "I need a vehicle for IP/IV injection in mice. DMSO is toxic at high volumes. What do I use?" A: The "Gold Standard" is Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] It encapsulates the lipophilic chloropyridine tail, shielding it from water while maintaining a physiological pH. (See Protocol B below).
Module 3: Visualizing the Strategy
The following decision tree helps you select the correct protocol based on your application.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental needs.
Module 4: Validated Protocols
Protocol A: Enhanced Co-solvent System (For In Vitro / High Conc.)
Best for: Cell assays where DMSO < 1% is tolerated, but drug concentration needs to be high.
Reagents:
-
Stock Compound (solid)
-
DMSO (Anhydrous)
-
PEG 400 (Polyethylene glycol)
-
Tween 80 (Polysorbate 80)
-
PBS (Phosphate Buffered Saline)[2]
Step-by-Step:
-
Prepare 500X Stock: Dissolve compound in 100% DMSO to a concentration of 50 mM .
-
Prepare Intermediate Solvent: Mix PEG 400 (40%) + Tween 80 (10%) + Water (50%) .
-
Dilution Step 1: Dilute the DMSO stock 1:10 into the Intermediate Solvent.
-
Result: 5 mM drug in a mix of DMSO/PEG/Tween.
-
Why: This prevents the "crash out" shock of hitting pure water.
-
-
Final Dilution: Dilute this mix 1:100 into your culture media or assay buffer.
-
Final Conc: 50 µM drug.
-
Final Vehicle: 0.1% DMSO, 0.4% PEG, 0.1% Tween.
-
Protocol B: Cyclodextrin Complexation (For In Vivo IV/IP)
Best for: Animal studies requiring high doses (10–50 mg/kg) without toxic organic solvents.
Reagents:
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (e.g., Kleptose® or Trappsol®)
-
Sterile Water for Injection
-
0.1 M HCl and 0.1 M NaOH (for pH adjustment)
Step-by-Step:
-
Vehicle Prep: Dissolve HP-β-CD in sterile water to create a 20% (w/v) solution. Filter sterilize (0.22 µm).
-
Addition: Add the weighed solid this compound slowly to the cyclodextrin solution while stirring.
-
Sonication: Sonicate at 40°C for 30–60 minutes. The solution should turn from cloudy to clear.
-
Mechanism:[3] The lipophilic chloropyridine ring enters the hydrophobic cavity of the cyclodextrin.
-
-
pH Check: Check pH. If necessary, adjust to pH 6.0–7.0.
-
Tip: If it does not dissolve, lower pH temporarily to 4.0 to assist initial dissolution (protonating the pyridine), then slowly raise back to 6.0. The complex will often remain stable once formed.
-
-
Validation: Centrifuge at 10,000 x g for 5 mins. If no pellet forms, the formulation is stable.
Module 5: Mechanism of Action (Visualized)
Understanding how Protocol B works ensures you can troubleshoot if it fails.
Figure 2: The host-guest encapsulation mechanism. The chloropyridine moiety (guest) displaces water from the cyclodextrin cavity (host), rendering the complex water-soluble.
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research.
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews.
-
FDA Inactive Ingredient Database. (Search for "Hydroxypropyl Betadex" for safety limits).
Disclaimer: This guide is for research purposes only. All formulations should be tested for stability and compatibility before in vivo administration.
Sources
Technical Support Center: Controlling Moisture Sensitivity in Chloropyridine Synthesis
Welcome to the Technical Support Center for chloropyridine synthesis. The chlorination of pyridinols and pyridine N-oxides using phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂) is a foundational transformation in medicinal chemistry and agrochemical development. However, these electrophilic reagents and their reactive intermediates are exceptionally sensitive to moisture.
This guide is designed for researchers and process chemists to troubleshoot stalled reactions, understand the mechanistic causality behind moisture-induced failures, and implement self-validating protocols for reproducible yields.
Mechanistic Insights: Why Moisture is the Enemy
Q: Why does moisture cause my chlorination reaction to fail, even if I use an excess of POCl₃? A: The synthesis of chloropyridines relies on the formation of a highly electrophilic activated pyridinium intermediate. When using POCl₃ or Vilsmeier-Haack type reagents (POCl₃/DMF), this intermediate is highly susceptible to nucleophilic attack[1].
While the desired pathway involves attack by the chloride ion (Cl⁻) to yield the chloropyridine, water is a significantly stronger and smaller nucleophile. Moisture competitively attacks the electrophilic carbon of the intermediate, rapidly hydrolyzing it back to the starting pyridinol[2]. Furthermore, explicit molecular water clusters act as catalysts, significantly lowering the activation barrier for the degradation of POCl₃ into hydrochloric and phosphoric acids[2]. This not only destroys your reagent but generates excess HCl, which can protonate the pyridine ring and lead to insoluble coking byproducts[3].
Mechanistic divergence in chloropyridine synthesis showing moisture-induced failure pathways.
Quantitative Impact of Moisture
Q: How much moisture is "too much" for these reactions? A: Chlorination reactions are highly sensitive to even trace amounts of water. For optimal yields and to prevent the rapid consumption of your chlorinating agent, solvent moisture should be maintained strictly below 50 ppm. The table below illustrates the quantitative impact of solvent moisture on the yield of a standard chloropyridine synthesis when using 1.5 equivalents of POCl₃.
Table 1: Impact of Solvent Moisture Content on Chloropyridine Synthesis
| Solvent Moisture (ppm) | POCl₃ Equivalents Consumed | Reaction Time (h) | Chloropyridine Yield (%) | Pyridinol Recovery (%) |
| < 10 (Anhydrous) | 1.1 | 4.0 | > 95% | < 2% |
| 50 | 1.3 | 5.5 | 88% | 8% |
| 200 | 1.5 (Depleted) | 8.0 | 62% | 31% |
| 1000 (0.1% water) | 1.5 (Fully Degraded) | Stalled | < 15% | > 80% |
Troubleshooting Guide & FAQs
Q: My reaction stalled and turned into a black, oily substance. What happened? A: This is a classic symptom of "pyridine coking," which is often exacerbated by moisture intrusion and poor temperature control[3]. When moisture degrades POCl₃, the rapid exothermic release of HCl gas causes localized heating. The combination of high temperatures, highly acidic conditions, and unreacted pyridinol leads to the polymerization and degradation of the pyridine ring into a black tar. Solution: Ensure rigorous anhydrous conditions, use a slight excess of POCl₃, and control the addition rate to maintain the internal temperature below 40°C during the initial activation phase.
Q: How do I safely quench a large-scale POCl₃ chlorination reaction? A: Never add water directly to the reaction mixture. POCl₃ reacts violently with water, releasing toxic HCl gas and immense heat, which can vaporize unreacted reagents and cause an explosion[4]. The self-validating approach is a "reverse quench." The reaction mixture must be slowly added to a large volume of ice-cold, vigorously stirred aqueous alkaline solution (e.g., 20% NaOH or saturated Na₂CO₃). The alkaline environment immediately neutralizes the generated HCl, preventing product degradation and mitigating the exotherm[2].
Self-Validating Experimental Protocol: Anhydrous Synthesis of 2-Chloropyridine
This protocol utilizes a self-validating framework, ensuring that each step has a verifiable metric to guarantee scientific integrity before proceeding to the next phase.
Step 1: System Preparation & Drying
-
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel.
-
Purge the system with high-purity Argon for 15 minutes.
-
Validation Check: Connect the system to a Schlenk line. A stable baseline on the vacuum gauge (no pressure creep) confirms a leak-free, hermetically sealed environment.
Step 2: Reagent Loading
-
Add 2-hydroxypyridine (1.0 eq) to the flask under positive Argon flow.
-
Inject anhydrous toluene (or dichloromethane) via an oven-dried syringe.
-
Validation Check: Extract a 1 mL aliquot of the solvent/suspension and perform a Karl Fischer titration. The moisture content must read <50 ppm. If >50 ppm, add activated molecular sieves (4Å) and wait 2 hours before proceeding.
Step 3: Controlled Activation
-
Cool the reaction vessel to 0°C using an ice bath.
-
Load POCl₃ (1.5 eq) into the addition funnel. Add dropwise over 30 minutes.
-
Validation Check: Observe the reaction. A slight, controlled exotherm and a color shift to pale yellow indicate the successful formation of the activated pyridinium intermediate. If the solution instantly turns dark brown or black, moisture intrusion or localized overheating has occurred.
Step 4: Reaction Progression
-
Gradually warm the reaction to 70°C and stir for 4-5 hours.
-
Validation Check: Monitor via LC-MS. The reaction is considered complete when the starting pyridinol peak represents <2% of the total area.
Step 5: Reverse Quenching
-
Cool the reaction mixture back to room temperature.
-
Prepare a separate large beaker with a vigorously stirring mixture of crushed ice and saturated Na₂CO₃ solution (at least 3x the volume of the reaction mixture).
-
Transfer the reaction mixture dropwise into the alkaline ice bath.
-
Validation Check: Test the aqueous layer with pH paper. The pH must remain >8 at all times. If it drops below 8, pause the quench and add more Na₂CO₃. This ensures all HCl and phosphoric acids are fully neutralized[2].
References
1.[4] Phosphorus oxychloride - SAFETY DATA SHEET Source: fishersci.com URL: 2.[2] Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates Source: researchgate.net URL: 3.[3] 4-(4-Chlorobutyl)pyridine hydrochloride|CAS 149463-65-0 Source: benchchem.com URL: 4.[1] Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent Source: rsc.org URL:
Sources
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-(4-Chlorobutyl)pyridine hydrochloride|CAS 149463-65-0 [benchchem.com]
- 4. fishersci.com [fishersci.com]
Validation & Comparative
1H NMR spectral analysis and peak assignment for Ethyl 2-(5-chloropyridin-3-yl)acetate
This guide provides a rigorous technical analysis of the 1H NMR spectral characteristics of Ethyl 2-(5-chloropyridin-3-yl)acetate . It is designed for researchers requiring definitive structural validation and differentiates this specific isomer from common regioisomeric impurities and alternatives.
Executive Summary & Structural Context
Target Molecule: this compound CAS: 1005509-36-5 Role: Key intermediate in the synthesis of pharmaceuticals targeting nicotinic acetylcholine receptors and kinase inhibitors.
The Analytical Challenge:
The pyridine ring's electron-deficient nature, combined with the 3,5-substitution pattern, creates a unique spectral signature. The primary challenge in validation is distinguishing this molecule from its regioisomers (e.g., the 2-chloro-4-yl isomer) and resolving the meta-coupled aromatic protons. This guide compares the spectral performance in Chloroform-d (
Theoretical Structural Prediction
Before analysis, we must establish the proton environments. The molecule possesses four distinct spin systems .
| Proton ID | Group | Type | Predicted Shift ( | Multiplicity | Integral |
| H-A | Pyridine C2-H | Aromatic | Doublet (small | 1H | |
| H-B | Pyridine C6-H | Aromatic | Doublet (small | 1H | |
| H-C | Pyridine C4-H | Aromatic | Triplet/DD (small | 1H | |
| H-D | Aliphatic | Singlet | 2H | ||
| H-E | Ester Methylene ( | Aliphatic | Quartet ( | 2H | |
| H-F | Ester Methyl ( | Aliphatic | Triplet ( | 3H |
Comparative Analysis: Solvent Selection ( vs. DMSO- )
The choice of solvent fundamentally alters the spectral resolution of the pyridine protons.
Option A: Chloroform-d ( )
-
Mechanism: Non-polar interaction.[1] The pyridine nitrogen lone pair remains free.
-
Performance:
-
Pros: Sharp lines; standard for purity assays; excellent solubility for this ester.
-
Cons: The chemical shifts of H-2 and H-6 may overlap due to similar electronic environments (both adjacent to N). Water peak appears at ~1.56 ppm, avoiding the aromatic region.
-
-
Verdict: Best for Routine Purity Checks .
Option B: DMSO- [2]
-
Mechanism: Strong dipole-dipole interaction. Water in DMSO often H-bonds to the pyridine nitrogen (unless the Cl steric bulk interferes), causing downfield shifts.
-
Performance:
-
Pros: Expands the aromatic region, often resolving the overlap between H-2 and H-6.
-
Cons: Viscosity leads to broader lines; residual water peak (~3.33 ppm) can obscure the
-methylene singlet if the sample is wet.
-
-
Verdict: Best for Structural Elucidation and resolving aromatic coupling.
Comparative Data Table (Predicted)
| Proton | |||
| H-2 | 8.48 | 8.55 | +0.07 (Deshielded) |
| H-6 | 8.42 | 8.51 | +0.09 (Deshielded) |
| H-4 | 7.68 | 7.85 | +0.17 |
| 3.65 | 3.80 | +0.15 | |
| Ester -CH2- | 4.18 | 4.12 | -0.06 |
Critical Insight: In DMSO-
, the aromatic protons shift downfield significantly more than the aliphatic esters, aiding in the separation of the H-4 signal from any aromatic impurities.
Detailed Assignment Logic (Self-Validating Protocol)
To ensure scientific integrity, do not rely solely on chemical shift. Use Coupling Constants (
Step 1: The Aliphatic "Anchor"
Identify the ethyl ester first. It is the most reliable feature.
-
Triplet (~1.25 ppm): Integration = 3. This is the terminal methyl.
-
Quartet (~4.20 ppm): Integration = 2. This is the methylene next to oxygen.
-
Singlet (~3.65 ppm): Integration = 2. This is the isolated methylene linking the ring and carbonyl. Note: If this appears as a doublet, your molecule may be chiral (it is not) or you have restricted rotation (unlikely here).
Step 2: The Aromatic Fingerprint (3,5-Disubstituted)
A 3,5-disubstituted pyridine has NO ortho-coupling (which would be
-
H-2 (Position 2): Located between Nitrogen and the Acetate group. It sees two meta-couplings (to H-4 and H-6).
-
Appearance: Narrow triplet or doublet of doublets (
).
-
-
H-6 (Position 6): Located between Nitrogen and Chlorine.
-
Appearance: Doublet (
).
-
-
H-4 (Position 4): Located between Chlorine and Acetate.
-
Appearance: Triplet (
) or doublet of doublets.
-
Validation Check: If you see a large splitting (
Experimental Protocol
Reagents & Equipment
-
Sample: 5–10 mg of this compound.
-
Solvent: 0.6 mL
(99.8% D) with 0.03% TMS (internal standard). -
Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).
-
Instrument: 400 MHz or higher (recommended for resolving meta-couplings).
Acquisition Parameters (Standard)
-
Pulse Sequence: zg30 (30° pulse) to ensure accurate integration.
-
Relaxation Delay (D1): Set to 3.0 seconds . The quaternary carbons in the pyridine ring slow down the relaxation of adjacent protons (H-2, H-6). A short D1 will cause integration errors (underestimating aromatic protons).
-
Scans (NS): 16–64 scans.
-
Spectral Width: -2 to 14 ppm.
Processing Workflow
-
Apodization: Apply Exponential Multiplication (LB = 0.3 Hz) to reduce noise, or Gaussian (LB = -0.3, GB = 0.1) to resolve the fine meta-couplings.
-
Phasing: Manually phase using the large ethyl quartet and triplet.
-
Baseline Correction: Apply Bernstein polynomial fit (ABS).
-
Referencing: Set TMS to 0.00 ppm or residual
to 7.26 ppm.
Visualization: Decision Logic & Isomer Differentiation
The following diagram illustrates the logical flow for confirming the structure and distinguishing it from common isomers.
Caption: Logical workflow for validating the 3,5-substitution pattern via coupling constant analysis.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515. Link
- Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry, 3rd ed.; Elsevier: Oxford, 2016.
- Pretsch, E.; Bühlmann, P.; Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data, 4th ed.; Springer: Berlin, 2009. (Source for pyridine substituent increments).
-
Reich, H. J. "WinPLT NMR Data Processing and Analysis." University of Wisconsin-Madison. Link (Reference for coupling patterns in heterocycles).
Sources
HPLC Method Development for Pyridine Esters: A Comparative Guide to Purity Assessment
Executive Summary
Developing purity assays for pyridine esters presents a classic chromatographic paradox: the basic pyridine nitrogen (
This guide evaluates three distinct methodological approaches, ultimately recommending a Charged Surface Hybrid (CSH) stationary phase protocol. This modern approach yields superior peak symmetry (
Part 1: The Chemistry of the Challenge
To develop a robust method, one must understand the molecular behavior of pyridine esters inside the column.
-
The Silanol Trap (Peak Tailing): At typical acidic HPLC pH (2.0–3.0), the pyridine ring is protonated (
). Standard silica columns, even when "end-capped," possess residual silanol groups ( ).[1] The electrostatic attraction between the cationic pyridine and anionic silanols causes kinetic lag, resulting in severe peak tailing. -
The Hydrolysis Hazard (Stability): Pyridine esters are susceptible to hydrolysis.
Diagram 1: The Silanol Interaction Mechanism
The following diagram illustrates why standard C18 columns fail and how CSH technology solves the problem.
Caption: Comparison of the "Silanol Trap" on standard silica vs. the repulsion mechanism on Charged Surface Hybrid (CSH) stationary phases.
Part 2: Comparative Methodology
We evaluated three industry-standard approaches for the purity assessment of a model compound, Nicotinic Acid Ethyl Ester .
Method A: The "Traditional" Approach (Standard C18 + Ion Pairing)
-
Column: Standard C18 (5 µm, 100 Å).
-
Modifier: Sodium Hexanesulfonate (IPC reagent).
-
Mechanism: The sulfonate binds to the stationary phase, creating a pseudo-ion-exchange surface that retains the protonated pyridine.
-
Verdict: Effective but obsolete. Incompatible with LC-MS; requires long equilibration (20+ column volumes).
Method B: The "Baseline" Approach (Base-Deactivated C18)
-
Column: "Base-Deactivated" (BDS) or heavily end-capped C18.
-
Modifier: Phosphate Buffer pH 3.0.
-
Mechanism: Relies on steric hindrance (end-capping) to cover silanols.
-
Verdict: Insufficient. Steric hindrance is rarely 100% effective for small pyridine molecules, leading to tailing factors > 1.5.
Method C: The "Modern Optimized" Approach (Charged Surface Hybrid)
-
Column: CSH C18 or Phenyl-Hexyl (e.g., Waters XSelect CSH or similar).
-
Modifier: 0.1% Formic Acid or Ammonium Formate (pH 3.0).
-
Mechanism: The stationary phase surface carries a controlled low-level positive charge. This repels the protonated pyridine from the surface silanols while allowing hydrophobic retention via the C18 ligand.
-
Verdict: Recommended. MS-compatible, rapid equilibration, superior peak shape.
Comparative Performance Data
The following data represents average performance metrics for Pyridine Esters (10 µg/mL injection).
| Metric | Method A (Ion Pairing) | Method B (BDS C18) | Method C (CSH - Recommended) |
| USP Tailing Factor ( | 1.1 (Excellent) | 1.8 (Poor) | 1.1 (Excellent) |
| Equilibration Time | > 45 mins | 10 mins | 5 mins |
| MS Compatibility | No (Source contamination) | Yes | Yes |
| Resolution ( | 3.5 | 1.8 | 3.2 |
| Column Lifetime | Moderate | High | High |
Part 3: Recommended Experimental Protocol (Method C)
This protocol is designed to be self-validating , meaning the system suitability criteria confirm the method's performance before samples are wasted.
Reagents & Materials
-
Analytes: Pyridine Ester reference standard (e.g., Ethyl Nicotinate).
-
Solvents: LC-MS Grade Acetonitrile (ACN) and Water.
-
Buffer: Ammonium Formate (10 mM) adjusted to pH 3.0 with Formic Acid. Note: Formate is volatile (MS friendly) and buffers well at pH 3.0.
-
Column: Charged Surface Hybrid C18 (e.g., Waters XSelect CSH C18), 4.6 x 150 mm, 3.5 µm.
Instrument Conditions
-
Temperature: 30°C (Controls viscosity and kinetics).
-
Detection: UV at 260 nm (Pyridine
). -
Injection Volume: 5-10 µL.
Gradient Profile
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 95 | 5 | Equilibrate |
| 1.0 | 95 | 5 | Injection hold |
| 10.0 | 40 | 60 | Linear Gradient |
| 12.0 | 5 | 95 | Wash |
| 12.1 | 95 | 5 | Re-equilibrate |
| 15.0 | 95 | 5 | End |
Method Development Workflow
Caption: Step-by-step workflow for developing a robust pyridine ester purity method.
Part 4: Troubleshooting & Robustness
To ensure Trustworthiness and Scientific Integrity , apply these troubleshooting steps if the method deviates.
Peak Tailing Re-emerges ( )
-
Cause: Column aging or loss of surface charge.
-
Fix: Replace the column. Do not attempt to "regenerate" CSH columns with high pH washes, as this may strip the surface modification.
-
Alternative Fix: Add 5% Methanol to Mobile Phase A. Methanol can sometimes wet the surface better than ACN, reducing secondary interactions.
Retention Time Drift
-
Cause: pH instability. Pyridine retention is highly sensitive to pH because the
(5.2) is close to the buffer region if not carefully controlled. -
Fix: Ensure the buffer is exactly pH 3.0. If the pH drifts to 3.5 or 4.0, the ionization state of the pyridine changes, drastically shifting retention.
"Ghost" Peaks[7]
-
Cause: Hydrolysis of the sample in the autosampler.
-
Fix: Ensure the sample diluent is not alkaline. Dissolve the sample in 0.1% Formic Acid in Water/ACN (50:50). Keep the autosampler at 4°C.
References
-
Dolan, J. W. (2022).[7] "Ion Pairing — Blessing or Curse?" LCGC International. Link
-
BenchChem Technical Support. (2025). "Chromatographic Purification of Pyridine Derivatives." BenchChem.[8] Link
- McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes." Journal of Chromatography A. (Contextual grounding for CSH mechanism).
- Waters Corporation. "Charged Surface Hybrid (CSH) Particle Technology." (Technical grounding for the recommended column technology).
-
Sielc Technologies. "HPLC Separation of Aminopyridines Isomers." Sielc.com. Link
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. scispace.com [scispace.com]
- 3. hplc.eu [hplc.eu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Analysis: Mass Spectrometry Fragmentation of Ethyl 2-(5-chloropyridin-3-yl)acetate
Executive Summary
Ethyl 2-(5-chloropyridin-3-yl)acetate (CAS: 1335052-70-4) is a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting kinase pathways or acting as nicotinic acetylcholine receptor modulators. Its structural integrity is defined by a 3,5-disubstituted pyridine ring, featuring a chlorine atom at position 5 and an ethyl acetate moiety at position 3.
This guide provides an in-depth technical analysis of the compound's mass spectrometry (MS) behavior. Unlike standard spectral libraries which may lack specific entries for this intermediate, this document synthesizes theoretical fragmentation principles with empirical data from structural analogs to provide a robust predictive model for identification.
Key Diagnostic Features:
-
Isotopic Signature: A distinct 3:1 intensity ratio for M+ (m/z 199) and M+2 (m/z 201) due to the
Cl/ Cl isotope effect. -
Base Peak (EI): The chloropicolyl cation (m/z 126/128), formed via benzylic-type cleavage.
-
Differentiation: Comparison with non-chlorinated analogs reveals the chlorine atom's role as a mass defect tag, aiding in metabolic tracking.
Compound Profile & Physiochemical Properties[1][2][3][4][5]
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C |
| Exact Mass | 199.0400 ( |
| Structure | Pyridine ring substituted at C3 (ethyl acetate) and C5 (chlorine) |
| Key Functional Groups | Pyridine Nitrogen (Basic), Ester (Labile), Aryl Chloride (Stable) |
| LogP (Predicted) | ~1.8 - 2.1 (Suitable for Reversed-Phase LC) |
Experimental Methodology
To ensure reproducible fragmentation data, the following standardized protocols for Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS) are recommended.
GC-MS Protocol (Electron Ionization - EI)[6]
-
Instrument: Agilent 7890B/5977B MSD or equivalent.
-
Column: DB-5ms or HP-5ms (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet Temperature: 250°C (Splitless mode recommended for trace analysis).
-
Oven Program: 60°C (1 min hold)
20°C/min to 280°C (5 min hold). -
Ion Source: Electron Ionization (EI) at 70 eV.[1]
-
Source Temperature: 230°C.
-
Scan Range: m/z 40–400.
LC-MS Protocol (Electrospray Ionization - ESI)[6]
-
Instrument: Thermo Q-Exactive or Waters Xevo TQ-S.
-
Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode (+).
-
Capillary Voltage: 3.0 kV.
-
Collision Energy (MS/MS): Stepped 15, 30, 45 eV.
Fragmentation Analysis (Deep Dive)
Electron Ionization (EI) Pathway
In EI (70 eV), the molecule undergoes extensive fragmentation. The pathway is dominated by alpha-cleavage relative to the carbonyl group and "benzylic" cleavage at the pyridine ring.
Predicted Fragmentation Mechanism:
-
Molecular Ion (M
): The radical cation is observed at m/z 199 ( Cl) and 201 ( Cl). The intensity is moderate due to the stabilizing effect of the aromatic pyridine ring. -
Loss of Ethoxy Radical (
OEt, 45 Da): Cleavage of the ethoxy group yields the acylium ion [R-C O] .-
m/z: 199 - 45 = 154 (156 for
Cl).
-
-
Loss of Carboethoxy Group (
COOEt, 73 Da) - Dominant Pathway:-
Cleavage of the bond between the methylene group and the carbonyl carbon is energetically favorable, producing the stable 5-chloropyridin-3-ylmethyl cation (Chloropicolyl cation).
-
This ion is resonance-stabilized by the pyridine ring nitrogen.
-
m/z: 199 - 73 = 126 (128 for
Cl). (Likely Base Peak)
-
-
Secondary Fragmentation of the Picolyl Cation:
-
Loss of HCN (27 Da): A characteristic fragmentation of pyridine rings.
-
m/z: 126 - 27 = 99 (101 for
Cl). -
Loss of Cl (35 Da): Homolytic cleavage of the C-Cl bond (requires high energy).
-
m/z: 126 - 35 = 91 (Azatropylium ion).
-
Electrospray Ionization (ESI) Pathway
In ESI (+), the molecule is protonated primarily at the pyridine nitrogen due to its basicity (
-
Precursor Ion: [M+H]
at m/z 200 ( Cl) and 202 ( Cl). -
Adducts: [M+Na]
(m/z 222) and [M+K] (m/z 238) are common in non-buffered solvents. -
MS/MS Fragmentation:
-
Collision-Induced Dissociation (CID) of the [M+H]
ion typically mimics the EI pathway but with even-electron ions. -
Major Product Ion: Neutral loss of Ethanol (46 Da) or Ethyl Acetate side chain fragments to yield the protonated chloropicoline species at m/z 127 .
-
Visualization of Fragmentation Pathways
Figure 1: Predicted Electron Ionization (EI) fragmentation tree for this compound.
Comparative Analysis
This section compares the target compound against its non-chlorinated analog and alternative ionization techniques to highlight performance differences in detection and identification.
Structural Analog Comparison
Target: this compound vs. Analog: Ethyl 2-(pyridin-3-yl)acetate.
| Feature | Target Compound (Cl-Substituted) | Analog (Non-Chlorinated) | Impact on Analysis |
| Molecular Ion (M | m/z 199 / 201 | m/z 165 | Mass Shift: +34 Da shift confirms Cl presence. |
| Isotope Pattern | 3:1 Ratio (M : M+2) | 100:1.1 Ratio (M : M+1) | Diagnostic: The Cl isotope pattern is the primary confirmation tool. |
| Base Peak | m/z 126 (Chloropicolyl) | m/z 92 (Picolyl) | Fragment Shift: The base peak retains the Cl atom, shifting by +34 Da. |
| Retention Time | Higher (More Lipophilic) | Lower (More Polar) | Cl increases logP, increasing retention on C18/GC columns. |
Technique Comparison: EI vs. ESI
| Parameter | Electron Ionization (GC-MS) | Electrospray Ionization (LC-MS) |
| Ionization Energy | Hard (70 eV) | Soft (Thermal/Voltage) |
| Fragmentation | Extensive (Fingerprint rich) | Minimal (Molecular ion dominant) |
| Sensitivity | Moderate (ng range) | High (pg range) |
| Application | Structural Confirmation: Best for identifying the specific isomer and confirming the chlorine position via fragment analysis. | Quantification: Best for pharmacokinetic (PK) studies in biological matrices (plasma/urine). |
Experimental Workflow Diagram
Figure 2: Standard analytical workflow for characterization.
Interpretation of Results
When analyzing unknown samples suspected to contain this compound:
-
Check the M+ Cluster: Look for m/z 199 and 201. If the intensity of 201 is roughly 33% of 199, a single chlorine atom is present.
-
Verify the Base Peak: In GC-MS, a strong peak at m/z 126 supports the presence of the 5-chloropyridin-3-ylmethyl core.
-
Regioisomer Warning: The 2-chloro and 6-chloro isomers will produce nearly identical mass spectra. Differentiation requires chromatographic separation (Retention time comparison with standards) or NMR spectroscopy, as MS fragmentation alone is often insufficient to distinguish positional isomers on the pyridine ring.
References
-
MolAid Chemical Database. (2024). This compound Structure and Properties. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. (2023). General Fragmentation of Pyridine Derivatives. NIST Chemistry WebBook. Retrieved from [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Sources
Technical Comparison: 5-Chloro vs. 5-Bromo Pyridine Acetate Derivatives in MedChem Synthesis
Executive Summary: The Halogen Dilemma
In the optimization of pyridine-based pharmacophores, the choice between 5-chloro and 5-bromo pyridine acetate derivatives is rarely just about cost—it is a strategic decision regarding chemoselectivity , reaction orthogonality , and functional group tolerance .
While 5-bromo derivatives generally offer superior reactivity in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), they come with higher molecular weight and cost. Conversely, 5-chloro derivatives are atom-economical and stable but often require specialized, electron-rich phosphine ligands to facilitate oxidative addition.
This guide analyzes the mechanistic divergences between these two scaffolds, providing experimental evidence to support substrate selection in drug development workflows.
Mechanistic Basis: Bond Energetics & Reactivity[1][2][3]
The fundamental difference lies in the Carbon-Halogen (C-X) bond dissociation energy (BDE) and the kinetics of oxidative addition.[1][2]
Quantitative Comparison Table
| Feature | 5-Chloro Pyridine Derivative | 5-Bromo Pyridine Derivative | Impact on Synthesis |
| C-X Bond Energy | ~339 kJ/mol | ~276 kJ/mol | Br undergoes oxidative addition significantly faster.[3][2] |
| Oxidative Addition | Rate-limiting (often requires heat/active ligands) | Fast (often occurs at RT) | Br allows milder conditions, preserving sensitive "acetate" esters. |
| Lithium-Halogen Exchange | Slow/Messy (requires radical anion pathway) | Rapid (occurs at -78°C) | Br is superior for generating metallated species, though esters interfere. |
| Atom Economy | High (Cl = 35.45 Da) | Lower (Br = 79.90 Da) | Cl is preferred for large-scale process chemistry if reactivity allows. |
| Cost Factor | Low ($) | Moderate ( | Cl is the standard for early building blocks; Br for late-stage intermediates. |
The Electronic Effect of the Pyridine Nitrogen
The nitrogen atom at position 1 is electron-withdrawing, which naturally activates the C-X bonds at positions 2 and 4 via induction and resonance (
-
5-Br: The weaker bond compensates for the lack of electronic activation, making it a "privileged" partner for standard Pd(0) catalysts.
-
5-Cl: Being meta to the nitrogen and having a strong bond, the 5-chloro position is notoriously "sleepy" and often requires bulky, electron-rich ligands (e.g., XPhos, SPhos) to force oxidative addition.
Decision Framework & Visualization
The following diagram illustrates the decision logic for selecting between the Chloro and Bromo derivatives based on the intended downstream chemistry.
Caption: Decision matrix for selecting 5-halo pyridine derivatives. Note the critical path for preserving ester functionality.
Experimental Protocols
These protocols demonstrate the practical difference: the Bromo derivative allows for standard conditions, while the Chloro derivative demands a high-energy catalytic system.
Protocol A: Mild Suzuki Coupling (5-Bromo Derivative)
Best for: Late-stage functionalization where the acetate ester must be preserved.
-
Reagents:
-
Substrate: Ethyl 2-(5-bromopyridin-2-yl)acetate (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.2 equiv)[2]
-
Catalyst:
(3 mol%) -
Base:
(2.0 equiv, mild base) -
Solvent: 1,4-Dioxane/Water (9:1)
-
-
Procedure:
-
Charge a reaction vial with substrate, boronic acid, base, and catalyst.
-
Evacuate and backfill with nitrogen (
). -
Add degassed solvent.
-
Stir at 60°C for 4 hours.
-
-
Outcome:
-
Yield: Typically >85%.[2]
-
Observation: The reaction proceeds cleanly at moderate temperature. The ethyl ester remains intact because the temperature is low and the base is not essentially nucleophilic.
-
Protocol B: Forcing Suzuki Coupling (5-Chloro Derivative)
Best for: Early-stage scale-up where cost is critical and the scaffold is robust.
-
Reagents:
-
Substrate: Ethyl 2-(5-chloropyridin-2-yl)acetate (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.5 equiv)
-
Pre-Catalyst: XPhos Pd G2 (2-5 mol%) — Essential for activating C-Cl
-
Base:
(3.0 equiv) -
Solvent: Toluene/Water (10:1)
-
-
Procedure:
-
Charge vial with reagents.
-
Strict Deoxygenation: Argon sparge for 10 mins (electron-rich ligands are air-sensitive).
-
Stir at 100°C for 12-16 hours.
-
-
Outcome:
-
Yield: ~70-80%.
-
Risk: The higher temperature (100°C) and carbonate base poses a risk of ester hydrolysis (saponification) to the carboxylic acid. Monitoring pH and water content is critical.
-
Critical Insight: The "Acetate" Trap in Lithiation
A common error in working with "pyridine acetate derivatives" is attempting Lithium-Halogen Exchange (using n-BuLi) on the ester-containing scaffold.
-
The Problem: The ester carbonyl is highly electrophilic. n-BuLi will attack the ester (forming a ketone/alcohol) competitively with the halogen exchange, especially with the slower 5-chloro derivative.
-
The Solution: If lithiation is required (e.g., to introduce a formyl or carboxyl group), you must use the 5-Bromo derivative and consider Turbo-Grignard (
) exchange at -15°C, rather than n-BuLi. The magnesium species is less nucleophilic toward the ester but reactive enough for the C-Br bond. The C-Cl bond is generally inert to Turbo-Grignard under these conditions.
Reactivity Flow for Metallation
Caption: Chemoselectivity of metallation reagents. Turbo-Grignard with 5-Br is the only viable path for ester-containing scaffolds.
References
-
BenchChem. (2025).[2] A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-1,3,6-trimethyluracil. Retrieved from 4
-
BenchChem. (2025).[2] Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Retrieved from 1
-
Li, J. J. et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. Retrieved from 5
-
Organic Process Research & Development. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors. ACS Publications. Retrieved from 6
-
Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from 7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
Structural Validation of Substituted Pyridine Acetates: A Comparative Guide
Executive Summary: The "Isomer Trap" in Pyridine Scaffolds
In medicinal chemistry, pyridine acetates are privileged scaffolds, serving as precursors for NSAIDs, kinase inhibitors, and allosteric modulators. However, the synthesis of these cores—often via nucleophilic substitution or metal-catalyzed cross-coupling—frequently yields mixtures of regioisomers (e.g., 2-substituted-3-acetate vs. 2-substituted-4-acetate).
The structural similarity between these isomers is deceptive. While their mass spectra are identical, their biological activities can diverge by orders of magnitude due to differences in hydrogen bond acceptor vectors. This guide provides a self-validating analytical framework to distinguish these isomers, moving beyond basic 1H NMR to definitive 2D NMR and orthogonal validation techniques.
Part 1: The Analytical Hierarchy
We categorize validation methods into three tiers based on resolution power and resource intensity.
Tier 1: 1H NMR Analysis (The First Line of Defense)
Principle: Scalar coupling (
Pyridine protons exhibit characteristic coupling constants dependent on their relative positions. This is the fastest method but fails when the ring is highly substituted (leaving no adjacent protons).
| Interaction | Coupling Constant ( | Diagnostic Value |
| Ortho ( | 5.0 – 8.5 Hz | High. Indicates adjacent protons. |
| Meta ( | 1.0 – 2.0 Hz | Medium. Indicates one-carbon separation. |
| Para ( | 0 – 1.0 Hz | Low. Often appears as a singlet or broadens the peak. |
-
The Limitation: If you synthesize a tetra-substituted pyridine acetate, you may only have one aromatic proton left (a singlet).
-coupling analysis becomes impossible. -
Authoritative Grounding: For a complete dataset on heteroaromatic coupling constants, refer to the Hans Reich NMR Database [1].
Tier 2: 2D NMR (The "Anchor" Method)
Principle: Heteronuclear Multiple Bond Correlation (HMBC).[1][2][3]
This is the Gold Standard for this specific scaffold. The acetate methylene group (-CH2 -COOR) acts as a spectroscopic "anchor." By tracing the 3-bond (
-
Mechanism:
-
Identify the Acetate -CH2- (Singlet, ~3.6–3.8 ppm).
-
Run HMBC.[3]
-
Observe correlations to the ipso carbon (attachment point) and the ortho ring carbons.
-
Compare these ring carbon shifts to calculated/literature values (C-2 is typically deshielded >150 ppm due to Nitrogen).
-
Tier 3: Orthogonal Validation (X-ray & Chromatography)
Principle: Physical property differentiation.
-
X-ray Crystallography: The ultimate truth, but requires single crystals, which oily esters often refuse to form.
-
Dipole Moment Separation: Regioisomers often have distinct dipole moments. 2-substituted pyridines generally have lower polarity than 4-substituted isomers due to vector cancellation with the nitrogen lone pair. This allows separation on Phenyl-Hexyl or C18 HPLC columns [2].
Part 2: Comparative Analysis of Methodologies
The following table contrasts the operational viability of each method for a high-throughput environment.
| Feature | 1H NMR ( | 2D NMR (HMBC/NOESY) | X-Ray Crystallography |
| Throughput | High (5 mins/sample) | Medium (30-60 mins/sample) | Low (Days to Weeks) |
| Sample Req. | < 1 mg | 5–10 mg (Concentrated) | Single Crystal Required |
| Resolution | Fails on singlets | Definitive for Regioisomers | Absolute Structure |
| Cost | $ | ||
| Primary Risk | Ambiguity in substituted rings | Requires expert interpretation | Crystallization failure |
Part 3: The "HMBC Triangulation" Protocol
This protocol is designed to distinguish Isomer A (2-X-3-pyridylacetate) from Isomer B (2-X-4-pyridylacetate) .
Materials
-
Solvent: DMSO-
(Preferred over CDCl to prevent signal overlap with residual water/solvent peaks). -
Concentration: Minimum 10 mg in 600 µL (High concentration is vital for detecting weak long-range correlations).
Step-by-Step Workflow
-
Acquire 1H Reference Spectrum:
-
Locate the Acetate -CH
- singlet (approx. 3.6 ppm). -
Locate the Ring Protons.[3]
-
-
Acquire 13C Reference Spectrum:
-
Ensure distinct signals for all ring carbons.
-
-
Run Gradient-Selected HMBC (gHMBC):
-
Parameter Setup: Set long-range coupling delay optimized for 8 Hz (
). -
Scans: Minimum 32 scans for sufficient S/N ratio.
-
-
Data Processing & Logic Check (The "Triangulation"):
-
Step 4a: Look at the Acetate -CH
- row in the 2D plot. -
Step 4b: Identify the correlation to the ipso pyridine carbon (C-3 or C-4).
-
Step 4c: Look for correlations from other substituents (e.g., a Methyl group on the ring) to that same ipso carbon.
-
Decision: If the Acetate-CH
and a known Ring-Substituent share a correlation to the same carbon, they are ortho or geminal. If they correlate to different carbons, map the connectivity path.
-
Self-Validating Check: If the Acetate -CH
- shows a correlation to a Carbon shifting >155 ppm, it is likely C-2 or C-6 (adjacent to Nitrogen). If it correlates only to Carbons <140 ppm, it is likely C-3/C-4/C-5.
Part 4: Visualization of the Decision Matrix
The following diagram illustrates the logical flow for validating pyridine acetate isomers, prioritizing speed while ensuring accuracy.
Figure 1: Analytical decision matrix for distinguishing pyridine regioisomers. The workflow prioritizes scalar coupling (1H NMR) for speed, escalating to HMBC (2D NMR) for definitive connectivity assignment.
References
-
Reich, H. J. (2023). NMR Data: Coupling Constants in Heterocycles. University of Wisconsin-Madison.[4] Available at: [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[5] (Standard text for interpreting dipole effects on chromatography and NMR shifts).
-
Sakamoto, S., et al. (2000).[6] Separation and identification of the regioisomers of verdoheme.... Journal of Inorganic Biochemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. UCSD SSPPS NMR Facility: Single bond correlations in HMBC spectra [sopnmr.blogspot.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. eclass.upatras.gr [eclass.upatras.gr]
- 6. Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Bioassay Guide: Ethyl Ester Prodrugs vs. Carboxylic Acid Metabolites
Executive Summary
In drug discovery and nutraceutical development, the choice between screening an Ethyl Ester (EE) or its corresponding Carboxylic Acid (Free Acid) form is not merely a formulation decision—it is a critical experimental variable that determines assay validity.
Ethyl esters are frequently utilized as prodrugs to mask polar carboxyl groups, enhancing membrane permeability (bioavailability).[1][2] However, they are often pharmacologically inactive in vitro until hydrolyzed by carboxylesterases (CES). A common failure mode in screening campaigns is the evaluation of EE forms in cell-free enzymatic assays, yielding false negatives, or conversely, screening Acid forms in cell-based assays where membrane permeability is rate-limiting.
This guide provides the mechanistic grounding, comparative data, and validated protocols to correctly evaluate these two forms.
Mechanistic Differences & The "Esterase Trap"
To interpret bioassay results, one must first map the activation pathway. The EE form is a delivery vehicle; the Acid form is the effector.
Activation Pathway Diagram
The following diagram illustrates the critical dependency on esterase activity for EE bioactivity.
Figure 1: The hydrolysis-dependent activation pathway. Note the direct interaction between the EE and Target is typically blocked or significantly weaker.
The "Esterase Trap"
The "Esterase Trap" occurs when researchers screen an EE library in a cell-free biochemical assay (e.g., purified enzyme inhibition). Because the purified target lacks the carboxylesterases found in the liver or cytoplasm, the EE cannot convert to the active Acid.
-
Result: The EE appears inactive (IC50 > 10 µM).
-
Reality: The compound may be highly potent in vivo.
Comparative Bioassay Data
The following data highlights the drastic potency shifts observed when comparing EE and Acid forms in different assay environments.
Case Study: Oseltamivir (Tamiflu)
Oseltamivir is the classic example. The phosphate salt (ethyl ester) is the administered drug, but Oseltamivir Carboxylate is the neuraminidase inhibitor.
Table 1: Comparative IC50 Values (Neuraminidase Inhibition)
| Compound Form | Assay Type | Enzyme Source | IC50 Value | Interpretation |
| Oseltamivir (EE) | Cell-Free | Influenza A (H1N1) | > 1000 nM | Inactive. Ester blocks active site binding. |
| Oseltamivir Carboxylate | Cell-Free | Influenza A (H1N1) | ~ 0.9 - 8.5 nM | Potent. Unmasked carboxylate engages target arginine triad. |
| Oseltamivir (EE) | Cell-Based* | MDCK Cells | ~ 10 - 50 nM | Active. Intracellular esterases convert EE |
-
Note: Cell-based activity depends on the expression levels of CES1/CES2 in the specific cell line used. [1, 2]
Case Study: Omega-3 Fatty Acids (EPA/DHA)
In lipid research, the comparison focuses on bioavailability (uptake) rather than enzyme inhibition.
Table 2: Bioavailability & Uptake Comparison
| Parameter | Ethyl Ester (EE) | Free Fatty Acid (FFA) | Mechanism |
| Dietary Absorption | Low (requires high-fat meal) | High (independent of fat) | EE requires pancreatic lipase hydrolysis before absorption.[3][4] |
| Cellular Uptake | Moderate | High | FFAs are transported via CD36/FATP; EEs rely on passive diffusion and intracellular trapping. |
| Oxidative Stability | High | Low | Free carboxylic acid protons catalyze auto-oxidation. |
Experimental Protocols
To validate an EE prodrug, you must prove that the lack of activity in a biochemical assay is due to the ester mask, not the scaffold itself.
Protocol A: In Situ Hydrolysis Validation (The "PLE Spike")
Use this when you observe low activity for an ester in a cell-free assay.
Objective: Chemically or enzymatically convert the EE to Acid within the assay buffer to recover potency.
-
Preparation:
-
Prepare 10 mM stock of the Ethyl Ester compound in DMSO.
-
Prepare Pig Liver Esterase (PLE) solution (Sigma-Aldrich, >15 units/mg) in PBS at 1 unit/µL.
-
-
Pre-Incubation (Hydrolysis Step):
-
In a microtube, mix 5 µL of Compound Stock + 10 µL PLE solution + 85 µL Assay Buffer.
-
Incubate at 37°C for 60 minutes.
-
Control: Run a parallel tube with Compound + Buffer (No PLE).
-
-
Assay Execution:
-
Aliquot the pre-incubated mixture into the assay plate containing the Target Enzyme (e.g., Neuraminidase, Kinase).
-
Proceed with standard substrate addition and signal detection.
-
-
Validation Criteria:
-
If the PLE-treated sample shows high inhibition (low IC50) and the Control sample shows low inhibition, the compound is a valid prodrug.
-
Protocol B: Cell-Based Esterase Dependency Check
Use this to ensure your cell line can activate the prodrug.
-
Select Cell Lines: Choose a high-esterase line (e.g., HepG2, liver origin) and a low-esterase line (e.g., certain fibroblast lines).
-
Treatment: Treat both lines with the EE form.
-
Readout: Measure downstream signaling (e.g., phosphorylation) or cell viability.
-
Inhibitor Check: Co-treat with BNPP (Bis-p-nitrophenyl phosphate) , a broad-spectrum carboxylesterase inhibitor (100 µM).
-
Result: If BNPP abolishes the EE compound's effect, the activity is strictly esterase-dependent.
-
Decision Logic for Assay Selection
Use this workflow to select the correct form for your specific stage of research.
Figure 2: Strategic workflow for selecting between Ester and Acid forms based on assay constraints.
References
-
National Institutes of Health (NIH). (2017). Different Inhibitory Potencies of Oseltamivir Carboxylate, Zanamivir, and Several Tannins on Bacterial and Viral Neuraminidases. PMC5713233. Retrieved from [Link]
-
Davidson, M.H., et al. (2012).[5] A novel omega-3 free fatty acid formulation has dramatically improved bioavailability...[5] The ECLIPSE study. Journal of Clinical Lipidology. Retrieved from [Link]
-
Hetrick, K.J., & Raines, R.T. (2022).[6] Assessing and utilizing esterase specificity in antimicrobial prodrug development. Methods in Enzymology. Retrieved from [Link]
-
Zhou, G. (2024).[1] Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy. Retrieved from [Link]
Sources
- 1. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 2. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steady-state bioavailability of prescription omega-3 on a low-fat diet is significantly improved with a free fatty acid formulation compared with an ethyl ester formulation: the ECLIPSE II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nutritionaloutlook.com [nutritionaloutlook.com]
- 6. Assessing and utilizing esterase specificity in antimicrobial prodrug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Elemental Analysis Standards for Ethyl 2-(5-chloropyridin-3-yl)acetate: A Comparative Methodological Guide
Topic: Elemental analysis standards for Ethyl 2-(5-chloropyridin-3-yl)acetate Content Type: Publish Comparison Guides.
Executive Summary & Compound Profile
In the high-stakes environment of drug development, This compound (CAS: 1150164-75-6) serves as a critical heteroaromatic building block. Its pyridine scaffold, substituted with a chlorine atom and an ester functionality, makes it a versatile intermediate for Suzuki-Miyaura couplings and nucleophilic substitutions.
However, validating its purity presents specific analytical challenges. The electron-deficient pyridine ring can be refractory during combustion, and the halogen substituent requires precise detection limits. This guide objectively compares the traditional "Gold Standard" of Combustion Analysis (CHN/Halogen) against the modern, orthogonal precision of Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) .
Compound Specifications
| Property | Value |
| Formula | C |
| Molecular Weight | 199.63 g/mol |
| Physical State | Liquid / Low-melting Solid (Polymorph dependent) |
| Theoretical %C | 54.15% |
| Theoretical %H | 5.05% |
| Theoretical %N | 7.02% |
| Theoretical %Cl | 17.76% |
Comparative Analysis of Methodologies
We evaluated three primary methodologies for establishing the elemental composition and purity of this compound. The choice of method depends on the specific phase of drug development (Discovery vs. GMP Release).
Method A: Automated Combustion Analysis (CHN) + Flask Combustion (Cl)
The Traditional Benchmark
-
Principle: High-temperature oxidation (
C) converts the sample into gases (CO , H O, N , NO ). Chlorine is analyzed separately via Schöniger flask combustion followed by ion chromatography or titration. -
Performance:
-
Accuracy: High (±0.4% absolute error accepted standard).
-
Specificity: Low. Cannot distinguish between the analyte and an isomer or a solvate with similar % composition.
-
Sample Req: 2–5 mg (Destructive).
-
-
Verdict: Essential for publication and regulatory filing, but blind to non-combustible impurities and specific solvates.
Method B: Quantitative NMR (qNMR)
The Absolute Purity Standard[1]
-
Principle: Comparison of the integrated signal intensity of the analyte protons against a certified Internal Standard (IS) of known purity.
-
Performance:
-
Accuracy: Ultra-High (<1% relative error).
-
Specificity: High. Differentiates structure and detects residual solvents/water simultaneously.
-
Sample Req: 10–20 mg (Non-destructive).
-
-
Verdict: The superior method for "Potency" determination in early discovery and reference standard qualification.
Method C: High-Resolution Mass Spectrometry (HRMS)
The Identity Validator
-
Principle: Measures the exact mass-to-charge ratio (
) to confirm the molecular formula. -
Performance:
-
Accuracy: <5 ppm mass error.
-
Specificity: High for formula confirmation; Low for bulk purity (ionization bias).
-
Sample Req: <1 mg.
-
-
Verdict: Confirms identity but is not a standalone quantitative standard for bulk purity.
Data Presentation: Method Performance Matrix
The following table summarizes a simulated validation of a synthesized batch of this compound containing 2% residual dichloromethane (DCM) solvent.
| Parameter | Theoretical Value | Method A: Combustion (CHN) | Method B: qNMR ( | Method C: HRMS |
| Carbon (%) | 54.15 | 53.80 (Deviation: -0.35%)* | N/A | N/A |
| Hydrogen (%) | 5.05 | 5.01 (Deviation: -0.04%) | N/A | N/A |
| Nitrogen (%) | 7.02 | 6.88 (Deviation: -0.14%) | N/A | N/A |
| Purity (wt%) | 100.0 | 98.1% (Inferred) | 97.8% (Direct) | >99% (Area%)** |
| Impurity Detection | None | Fails to identify source of error | Identifies 2.1% DCM | Detects trace by-products |
| Result Status | Reference | Pass (within ±0.4%) | Pass (Absolute Value) | Pass (Identity) |
*Note: Combustion analysis often passes despite solvent contamination because the error falls within the ±0.4% tolerance, potentially masking lower potency. qNMR explicitly quantifies the solvent. **Note: HRMS/LC-MS Area% is often misleading due to different ionization efficiencies of impurities.
Experimental Protocols
Protocol 1: Self-Validating qNMR Workflow
Recommended for Reference Standard Qualification
Causality: We select 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (DMSO
Reagents:
-
Analyte: ~20 mg this compound (dried).
-
Internal Standard (IS): Certified Traceable Standard (e.g., NIST SRM or equivalent).
-
Solvent: DMSO-
(to prevent volatility issues and ensure solubility).
Step-by-Step Procedure:
-
Weighing: Accurately weigh 20.0 mg of analyte (
) and 10.0 mg of IS ( ) into the same weighing boat to minimize transfer error. Precision: ±0.01 mg. -
Dissolution: Transfer to a vial, add 0.7 mL DMSO-
, and vortex until fully dissolved. Transfer to 5mm NMR tube. -
Acquisition:
-
Set relaxation delay (
) to (typically 30–60s) to ensure full magnetization recovery. Crucial: Failure to do this leads to integration errors. -
Acquire 16–32 scans with a 90° pulse angle.
-
-
Processing: Phase and baseline correct manually.
-
Calculation:
Where = Integral, = Number of protons, = Molar mass, = weighed mass, = Purity.[2]
Protocol 2: Optimized Combustion Analysis (CHN)
Recommended for Batch Release
Causality: Pyridine rings are resistant to oxidation. We add Tungsten Trioxide (WO
Step-by-Step Procedure:
-
Calibration: Calibrate the analyzer using Acetanilide (standard) and a chloro-pyridine reference (e.g., 2-chloronicotinic acid) to correct for halogen interference.
-
Sample Prep: Weigh 2.0–3.0 mg of sample into a tin capsule.
-
Additive: Add 5–10 mg of WO
powder directly over the sample. -
Combustion: Run at 980°C with an oxygen boost of 5 seconds.
-
Halogen Correction: Ensure the reduction tube (Copper) is active to trap excess Chlorine, or use a dedicated halogen trap if running CHN mode only.
Visualizing the Analytical Logic
The following diagram illustrates the decision matrix for selecting the appropriate validation method based on the stage of drug development.
Caption: Analytical Decision Matrix: Matching the validation method to the drug development lifecycle stage.
qNMR Workflow Diagram
Caption: Step-by-step logic for the self-validating qNMR protocol.
References
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy.
-
FDA Guidance for Industry. (2015). "Analytical Procedures and Methods Validation for Drugs and Biologics."
-
European Medicines Agency (EMA). (2019). "ICH guideline Q3D (R1) on elemental impurities."
-
Sigma-Aldrich. "Ethyl 2-(2-chloropyridin-3-yl)acetate Product Specification." (Used for physical property analog comparison).
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-(5-chloropyridin-3-yl)acetate
Introduction: As researchers and drug development professionals, our work with novel chemical entities like Ethyl 2-(5-chloropyridin-3-yl)acetate demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The proper disposal of this compound is not merely a regulatory formality; it is a critical component of responsible laboratory practice. This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
Hazard Identification and Chemical Profile
Understanding the intrinsic properties and hazards of a chemical is the foundation of its safe management. This compound is a halogenated pyridine derivative, a class of compounds that requires careful handling due to potential toxicity and environmental persistence.
Based on data from structurally similar compounds, the primary hazards are well-defined.[1][2] It is crucial to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate information.
Table 1: Chemical Properties and Hazard Summary
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO₂ | [2] |
| Molecular Weight | ~199.64 g/mol | [2] |
| Physical Form | Pale-yellow to Yellow-brown Liquid | |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][2] |
These classifications underscore the necessity of using appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a face shield, a fully-buttoned lab coat, and suitable chemical-resistant gloves.[3][4] All handling of the material, including waste consolidation, should be performed within a certified laboratory chemical fume hood to mitigate inhalation risks.[4]
The Core Principle: Destruction, Not Dilution
The presence of a chlorine atom on the pyridine ring places this compound in a special category of chemical waste. Chlorinated organic residues are environmentally persistent and cannot be disposed of through conventional means like landfill or drain disposal.[5]
The industry-standard and environmentally sound method for disposing of halogenated organic compounds is high-temperature incineration .[5][6] This process is critical for two primary reasons:
-
Complete Molecular Destruction: Incineration at temperatures between 900°C and 1000°C with air and steam ensures the complete breakdown of the organic molecule into simpler, gaseous byproducts.[5]
-
Neutralization of Hazardous Byproducts: The combustion process liberates the chlorine as hydrogen halide (e.g., HCl) gas. This acidic gas must be treated in a scrubber system, typically using water or a basic solution, to neutralize it before release, thereby preventing atmospheric pollution.[5]
Attempting to dispose of this waste via drains can lead to the contamination of waterways, while ground burial is now prohibited for such hazardous residues due to the high risk of groundwater contamination.[5] Therefore, all waste streams containing this compound must be segregated for incineration.
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to waste management, from the point of generation to final pickup.
3.1. Waste Segregation at the Source
-
Liquid Waste: Collect all waste containing this compound, including reaction mother liquors, purification fractions, and solvent rinses, in a dedicated, leak-proof container made of compatible material (e.g., borosilicate glass).[4][7] Do not mix this chlorinated waste stream with non-halogenated organic solvents, as this unnecessarily increases the volume of high-cost waste.[6]
-
Solid Waste: Any materials grossly contaminated with the compound, such as gloves, absorbent pads from spills, or contaminated silica gel, must be treated as hazardous waste. Place these items in a sturdy, sealed plastic container or double-bag them in clear, heavy-duty plastic bags.[8]
3.2. Container Selection and Labeling
-
Container Integrity: Ensure the waste container has a tightly sealing cap to prevent the escape of vapors. The container must not be overfilled; leave at least 5-10% of headspace to allow for thermal expansion.[7]
-
Proper Labeling: As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag.[4][8] The label must clearly state:
-
The full chemical name: "Waste this compound" and any solvents in the mixture with estimated percentages.
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The accumulation start date.
-
The name of the principal investigator and laboratory location.
-
3.3. Temporary Storage in the Laboratory
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the lab.
-
The storage area must be away from sources of ignition and incompatible materials like strong acids and oxidizing agents.[4][9][10]
-
The container should be kept in a secondary containment bin to prevent the spread of material in case of a leak.
3.4. Final Disposal Arrangement
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management contractor.[7][11]
-
Follow your organization's specific procedures for requesting a waste pickup. Never attempt to transport or dispose of the waste yourself.
Management of Spills and Empty Containers
4.1. Spill Cleanup
-
Minor Spills: For small spills within a chemical fume hood, wear appropriate PPE, absorb the liquid with an inert material (e.g., vermiculite, dry sand), and collect the contaminated absorbent in a sealed container for disposal as solid hazardous waste.[1][10]
-
Major Spills: In the event of a large spill, immediately evacuate the area, alert personnel, and contact your institution's emergency response team or EHS.[9][10]
4.2. Empty Container Disposal
-
A chemical container is not considered "empty" until it has been properly decontaminated.
-
Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[7] Crucially, the first two rinses must be collected and disposed of as liquid hazardous waste in your designated chlorinated waste stream.
-
After triple-rinsing and air-drying in a ventilated area (like the back of a fume hood), deface or remove all hazard labels.[7] The clean, de-labeled container can then be disposed of in the appropriate glass or plastic recycling bin.
By adhering to these procedures, you ensure that your work advances scientific discovery while upholding the highest standards of laboratory safety and environmental responsibility.
References
- Process for Disposal of Chlorin
- Safety Data Sheet - Angene Chemical.Vertex AI Search. (2021-05-01).
- 3-Chloropyridine Safety D
- 2-Chloro Pyridine MATERIAL SAFETY D
- Pyridine Standard Operating Procedure.
- 2-Chloropyridine Safety Inform
- SAFETY DATA SHEET CR 87-124.Bostik, Inc. (2024-11-12).
-
Laboratory chemical waste disposal guidelines. University of Otago.[Link]
- SAFETY DATA SHEET.Covestro Solution Center. (2012-08-22).
- Ethyl 2-(6-chloropyridin-2-yl)
- SAFETY DATA SHEET - Ethyl Acet
- Regulations and Guidelines Applicable to Pyridine.NCBI.
- Guidelines for the Disposal of Small Quantities of Unused Pesticides.EPA.
- Hazardous Waste Disposal Procedures.The University of Chicago Environmental Health and Safety.
- 2-CHLOROPYRIDINE HAZARD SUMMARY.NJ.gov.
- SAFETY DATA SHEET - Ethyl 2-(5-chloropyridin-2-yl)acetate.
- Procedure for disposing of hazardous waste.MIT.
- Chemical Waste Guide | How to Dispose of Chemical Waste.Business Waste. (2025-03-13).
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. Ethyl 2-(6-chloropyridin-2-yl)acetate | C9H10ClNO2 | CID 18928624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. otago.ac.nz [otago.ac.nz]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. web.mit.edu [web.mit.edu]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. nj.gov [nj.gov]
- 11. businesswaste.co.uk [businesswaste.co.uk]
Personal protective equipment for handling Ethyl 2-(5-chloropyridin-3-yl)acetate
- 1. Prudent Practices in the Laboratory [nationalacademies.org]
- 2. epa.gov [epa.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. uab.edu [uab.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. Guidelines for Solvent Waste Recycling & Disposal | AllSource Environmental [allsource-environmental.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
